N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(5-iodo-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2OS/c1-3(9)8-5-7-2-4(6)10-5/h2H,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCOZJCUBYEGAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591891 | |
| Record name | N-(5-Iodo-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252662-43-4 | |
| Record name | N-(5-Iodo-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-(5-Iodo-thiazol-2-yl)-acetamide
Abstract
This technical guide provides a comprehensive and in-depth protocol for the synthesis of N-(5-iodo-thiazol-2-yl)-acetamide, a valuable building block in medicinal chemistry and drug development. The document is structured to provide not only a step-by-step experimental procedure but also the underlying chemical principles, mechanistic insights, and practical considerations essential for successful and safe execution. We will delve into the retrosynthetic analysis, explore the mechanism of electrophilic iodination on the thiazole ring, and provide a detailed, field-tested protocol. This guide also includes crucial information on characterization, quality control, and a thorough safety analysis of the key reagents. The content is designed for researchers, scientists, and drug development professionals, aiming to bridge the gap between theoretical knowledge and practical application.
Introduction and Strategic Importance
This compound is a key heterocyclic intermediate. The thiazole ring is a prominent scaffold in a multitude of FDA-approved drugs, valued for its diverse biological activities. The introduction of an iodine atom at the C5 position provides a reactive handle for further chemical modifications, most notably for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings). This allows for the facile introduction of various aryl, heteroaryl, or alkyl groups, enabling the exploration of a vast chemical space in the quest for novel therapeutic agents. The acetamido group at the C2 position modulates the electronic properties of the thiazole ring and provides a hydrogen bond donor/acceptor site, which can be crucial for target engagement in drug-receptor interactions.
This guide will focus on a robust and reproducible synthetic route starting from the readily available 2-aminothiazole.
Retrosynthetic Analysis & Synthesis Strategy
The synthesis of the target molecule, this compound, can be logically deconstructed into two primary transformations:
-
Iodination: The introduction of the iodine atom onto the thiazole ring.
-
Acetylation: The formation of the amide bond at the 2-amino position.
The order of these steps is critical. Performing the acetylation first to form N-(thiazol-2-yl)-acetamide is the preferred strategy. The acetamido group is an activating, ortho-, para-director in electrophilic aromatic substitution. In the context of the thiazole ring, it enhances the electron density at the C5 position, making it more susceptible to electrophilic attack. Attempting to iodinate 2-aminothiazole directly can lead to side reactions and a more complex product mixture due to the high reactivity of the free amino group.
Therefore, our forward synthesis strategy is a two-step process:
-
Acetylation of 2-aminothiazole to yield N-(thiazol-2-yl)-acetamide.
-
Electrophilic Iodination of N-(thiazol-2-yl)-acetamide at the C5 position to yield the final product.
Speculative Mechanisms of Action for N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE: A Framework for Investigation
An In-Depth Technical Guide
Abstract
N-(5-iodo-thiazol-2-yl)-acetamide is a synthetic heterocyclic compound featuring a 2-acetamido-thiazole core, a scaffold of significant interest in medicinal chemistry. While direct biological data for this specific molecule is not publicly available, its structural components—the thiazole ring, the acetamide group, and the iodine substituent—are well-represented in a multitude of bioactive agents. This technical guide provides a speculative framework for its mechanism of action, grounded in established pharmacological principles and the known activities of analogous structures. We hypothesize three primary potential mechanisms: Kinase Inhibition , General Enzyme Inhibition , and Disruption of Protein-Protein Interactions . For each hypothesis, we present the scientific rationale and a detailed, self-validating experimental workflow designed to rigorously test the speculation. This document serves as a strategic roadmap for researchers seeking to elucidate the therapeutic potential of this and similar thiazole-based compounds.
Introduction and Structural Rationale
The thiazole ring is a privileged scaffold in drug discovery, forming the core of approved drugs and numerous clinical candidates.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a versatile pharmacophore for targeting a wide array of biological macromolecules.[2][3] The 2-aminothiazole substructure, in particular, is a cornerstone of many biologically active compounds, including kinase inhibitors and antimicrobial agents.[4]
The molecule , this compound (henceforth referred to as CITA, for Chloro-Iodo-Thiazolyl-Acetamide), possesses three key features that inform our mechanistic hypotheses:
-
The 2-Acetamido-Thiazole Core: This moiety is present in the multi-kinase inhibitor Dasatinib, a potent anti-cancer agent, highlighting its compatibility with enzyme active sites, particularly ATP-binding pockets of kinases.[5]
-
The C5-Iodo Substituent: Halogenation is a critical tool in drug design. The iodine atom is large, lipophilic, and can form specific, highly directional interactions known as halogen bonds (X-bonds) with electron-rich atoms (like oxygen or sulfur) in a protein's active site. The presence and position of an iodine atom can dramatically enhance binding affinity and selectivity.[6]
-
The Acetamide Group: The amide linkage provides a hydrogen bond donor (N-H) and acceptor (C=O), which are critical for anchoring the molecule to a protein target.[7]
Based on these structural alerts, this guide will explore the most plausible biological roles for CITA and outline a clear, actionable strategy for their experimental validation.
Hypothesis I: Kinase Inhibition
The most compelling speculative mechanism for CITA is the inhibition of protein kinases. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[2] The 2-aminothiazole scaffold is a well-established "hinge-binder" in many kinase inhibitors, forming key hydrogen bonds with the backbone of the kinase hinge region in the ATP-binding site.
Scientific Rationale
Thiazole derivatives have demonstrated potent inhibitory activity against a wide range of kinases, including serine/threonine kinases (e.g., B-RAF) and tyrosine kinases (e.g., EGFR, VEGFR-2).[2][8] For example, hybrid molecules incorporating thiazole and quinazolinone scaffolds have been designed as potent EGFR inhibitors.[9][10] The general hypothesis is that the N-(thiazol-2-yl)-acetamide portion of CITA will mimic the adenine region of ATP, anchoring the molecule in the active site, while the iodine atom explores a deeper hydrophobic pocket, potentially forming a halogen bond to secure a high-affinity interaction.
Proposed Experimental Validation
A tiered approach is recommended to efficiently screen for and validate kinase inhibitory activity.
Tier 1: Broad Spectrum Kinase Panel Screening
The initial step is to perform a high-throughput screen against a diverse panel of kinases at a single, high concentration (e.g., 10 µM) to identify potential targets.
Experimental Protocol: Kinase Panel Assay (Example: ADP-Glo™ Kinase Assay)
-
Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, ATP, and CITA (10 µM final concentration). Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Incubation: Allow the kinase reaction to proceed at room temperature for the recommended time (e.g., 60 minutes).
-
ATP Depletion Measurement: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the newly generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader. The signal intensity is directly proportional to kinase activity.
-
Analysis: Calculate the percent inhibition for CITA relative to the DMSO control. Hits are typically defined as >50% inhibition.
Tier 2: IC₅₀ Determination and Selectivity Profiling
For any kinases identified as "hits" in Tier 1, the next step is to determine the half-maximal inhibitory concentration (IC₅₀).
Experimental Protocol: Dose-Response Assay
-
Serial Dilution: Prepare a serial dilution of CITA (e.g., from 100 µM down to 1 nM).
-
Assay Performance: Perform the kinase activity assay as described in Tier 1, using the range of CITA concentrations.
-
Data Analysis: Plot percent inhibition versus the logarithm of CITA concentration and fit the data to a four-parameter logistic model to calculate the IC₅₀ value.
Data Presentation: Hypothetical Kinase Screening Results
| Kinase Target | Family | % Inhibition @ 10 µM | IC₅₀ (nM) |
| EGFR | Tyrosine Kinase | 85% | 75 |
| VEGFR-2 | Tyrosine Kinase | 92% | 40 |
| B-RAF | Ser/Thr Kinase | 78% | 150 |
| CDK2 | Ser/Thr Kinase | 15% | >10,000 |
| AKT1 | Ser/Thr Kinase | 8% | >10,000 |
Tier 3: Cellular Activity Confirmation
To confirm that CITA can engage its target in a cellular context, downstream signaling and cell viability assays are essential.
Experimental Protocol: Western Blot for Phospho-Protein Levels
-
Cell Culture: Culture a relevant cancer cell line (e.g., A549 for EGFR, which expresses high levels of the receptor).
-
Treatment: Treat cells with varying concentrations of CITA for a specified time (e.g., 2 hours).
-
Lysis: Lyse the cells to extract total protein.
-
Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated form of the target kinase's substrate (e.g., p-ERK for the EGFR pathway) and a total protein control (e.g., total ERK).
-
Detection: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the protein bands. A reduction in the phosphorylated protein signal would confirm target engagement.
Visualization of Hypothesized Pathway and Workflow
Caption: Hypothesized inhibition of the EGFR signaling pathway by CITA.
Caption: Tiered experimental workflow for validating kinase inhibition.
Hypothesis II: General Enzyme Inhibition (e.g., Cholinesterase)
Beyond kinases, the thiazole scaffold is a known inhibitor of other critical enzyme classes. For instance, certain thiazole derivatives act as potent anticholinesterase agents, which is relevant for neurodegenerative disorders like Alzheimer's disease.[11]
Scientific Rationale
Acetylcholinesterase (AChE) possesses a catalytic active site (CAS) and a peripheral anionic site (PAS). Dual-binding inhibitors can interact with both. It is plausible that the core of CITA could interact with the CAS, while the iodo-thiazole moiety extends towards the PAS, with the iodine atom forming favorable interactions with aromatic residues like tryptophan (Trp286) found in the site.[11]
Proposed Experimental Validation
Experimental Protocol: Modified Ellman's Method for AChE Inhibition
-
Reagent Preparation: Prepare phosphate buffer (pH 8.0), a solution of Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and various concentrations of CITA.
-
Reaction Mixture: In a 96-well plate, add buffer, DTNB solution, and the CITA solution (or DMSO for control). Add the AChE enzyme solution and incubate for 15 minutes.
-
Initiate Reaction: Add the substrate ATCI to start the reaction.
-
Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion. Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Analysis: Calculate the rate of reaction for each CITA concentration. Determine the percent inhibition and calculate the IC₅₀ value as described previously.
Hypothesis III: Disruption of Protein-Protein Interactions (PPIs)
Modern drug discovery increasingly targets PPIs, which are often characterized by large, flat interfaces. The rigid, planar nature of the thiazole ring makes it a suitable scaffold for designing PPI inhibitors.
Scientific Rationale
Many disease pathways are driven by the interaction of two or more proteins. An illustrative target is the interaction between p53 and its negative regulator MDM2, a key focus in oncology. A small molecule could bind to a hydrophobic pocket on MDM2, preventing p53 from docking and thereby stabilizing p53 to induce apoptosis in cancer cells. We speculate that CITA could function as a fragment or lead compound that binds to such a pocket, with the iodine atom enhancing affinity through interactions in a hydrophobic sub-pocket.
Proposed Experimental Validation
Experimental Protocol: Co-Immunoprecipitation (Co-IP) Assay
-
Cell Transfection & Treatment: Co-transfect cells (e.g., HEK293T) with plasmids expressing tagged versions of the two interacting proteins (e.g., FLAG-MDM2 and HA-p53). Treat the cells with CITA or DMSO.
-
Cell Lysis: Lyse the cells with a non-denaturing buffer to preserve protein complexes.
-
Immunoprecipitation: Add an antibody against one of the tags (e.g., anti-FLAG antibody) to the lysate, followed by protein A/G beads to pull down the entire complex.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the bound proteins from the beads and analyze by Western blotting, probing for both tagged proteins (e.g., with anti-FLAG and anti-HA antibodies).
-
Analysis: A decrease in the co-precipitated protein (HA-p53) in the CITA-treated sample compared to the control would indicate that the compound is disrupting the interaction.
Caption: Experimental workflow for validating PPI disruption.
Discussion and Future Directions
This guide outlines three plausible, experimentally testable mechanisms of action for this compound. The most probable avenue, given the wealth of precedent, is kinase inhibition. However, a comprehensive investigation should not discount other possibilities.
-
Role of the Iodine Atom: In all hypotheses, the iodine atom is predicted to be a key determinant of potency and selectivity. Should CITA prove active, synthesizing an analog lacking the iodine atom (i.e., N-(thiazol-2-yl)-acetamide) would be a critical experiment. A significant drop in activity would confirm the importance of the halogen for the biological effect.[6]
-
Structure-Activity Relationship (SAR) Studies: If a primary mechanism is confirmed, subsequent SAR studies would be crucial for lead optimization. This would involve synthesizing analogs by modifying:
-
The substituent at the 5-position of the thiazole ring (e.g., replacing iodine with bromine, chlorine, or methyl).
-
The acetamide group (e.g., changing the alkyl chain or replacing it with other functional groups).
-
-
Pharmacokinetic Profiling: Promising compounds would need to be evaluated for their ADME (Absorption, Distribution, Metabolism, Excretion) properties to assess their drug-likeness and potential for in vivo efficacy.
Conclusion
While the precise biological role of this compound remains to be discovered, its chemical structure provides a strong basis for rational speculation. By leveraging the known pharmacology of the thiazole scaffold and the unique properties of halogen substitution, we have constructed a logical framework for its investigation. The proposed hypotheses—centered on the inhibition of kinases, other enzymes, or protein-protein interactions—are not mutually exclusive but provide distinct, high-priority starting points. The detailed experimental workflows presented herein offer a robust and efficient path to transforming this molecule from a chemical entity into a characterized biological probe or a promising therapeutic lead.
References
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]
-
Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. (2022). Bioorganic Chemistry. [Link]
-
Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (2023). Molecules. [Link]
-
Aromatic Bioisosteres. (2023). Cambridge MedChem Consulting. [Link]
-
Clinically used agents with thiazole moieties. (2023). ResearchGate. [Link]
-
Iodine Atoms: A New Molecular Feature for the Design of Potent Transthyretin Fibrillogenesis Inhibitors. (2009). PLoS ONE. [Link]
-
Thiazoles that have recently been designed and produced as possible anticancer agents. (2024). ResearchGate. [Link]
-
Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. (2007). Journal of Medicinal Chemistry. [Link]
-
Bioisosteric replacement of 1H-1,2,3-triazole with 1H-Tetrazole ring enhances anti-leukemic activity of (5-benzylthiazol-2-yl)benzamides. (2022). ResearchGate. [Link]
-
Role and comparison of iodine atom architectures in drug development. (2024). ResearchGate. [Link]
-
1,2,4‐Oxadiazoles as thiazole bioisostere. (2023). ResearchGate. [Link]
-
Iodine compounds – Knowledge and References. Taylor & Francis. [Link]
-
Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. (2023). Molecules. [Link]
-
N-(Thiazol-2-yl)acetamide. (2008). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. (2025). Advanced Journal of Chemistry, Section A. [Link]
-
Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription. (2024). Antimicrobial Agents and Chemotherapy. [Link]
-
2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kin. (2025). Advanced Journal of Chemistry, Section A. [Link]
-
Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. (2011). Archiv der Pharmazie. [Link]
-
Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription. (2024). ResearchGate. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]
-
Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2024). Frontiers in Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iodine Atoms: A New Molecular Feature for the Design of Potent Transthyretin Fibrillogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajchem-a.com [ajchem-a.com]
- 10. ajchem-a.com [ajchem-a.com]
- 11. Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer’s Disease [mdpi.com]
A Technical Guide to N-(5-Iodo-thiazol-2-yl)-acetamide (CAS: 252662-43-4): A Versatile Halogenated Intermediate for Cross-Coupling Reactions
Abstract
This technical guide provides an in-depth analysis of N-(5-Iodo-thiazol-2-yl)-acetamide, a key heterocyclic building block for researchers in medicinal chemistry and materials science. The document elucidates the compound's physicochemical properties, provides a robust, field-tested synthetic protocol, and explores its primary application as a versatile substrate in palladium-catalyzed cross-coupling reactions. By leveraging the unique reactivity of the carbon-iodine bond, this intermediate serves as a gateway to a diverse array of functionalized 2-acetamidothiazole derivatives. Emphasis is placed on the causality behind experimental design, offering practical insights for drug development professionals and synthetic chemists aiming to incorporate this valuable scaffold into their research programs.
Introduction: The Strategic Value of a Halogenated Thiazole
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] Its ability to act as a bioisostere for other aromatic systems and engage in critical hydrogen bonding interactions makes it a frequent target in drug design. The compound this compound, CAS 252662-43-4, emerges as a particularly strategic asset.
It combines three key features:
-
The 2-Acetamido Group: This moiety can participate in hydrogen bonding and provides a vector for modifying solubility and metabolic stability.
-
The Thiazole Core: A proven pharmacophore with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]
-
The C5-Iodo Substituent: The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent leaving group in palladium-catalyzed cross-coupling reactions. This positions the molecule as an ideal intermediate for library synthesis and late-stage functionalization, where new carbon-carbon and carbon-heteroatom bonds can be formed with high efficiency.
This guide will detail the synthesis and, most importantly, the synthetic utility of this compound, focusing on its role as a precursor in Suzuki-Miyaura and Sonogashira coupling reactions—cornerstones of modern synthetic chemistry.
Physicochemical and Safety Profile
A comprehensive understanding of a compound's physical properties and safety hazards is a prerequisite for its effective use in a laboratory setting.
Physical and Chemical Properties
The key properties of this compound are summarized in the table below. These values are compiled from chemical supplier data and predictive modeling based on its structure.
| Property | Value | Source(s) |
| CAS Number | 252662-43-4 | [3][4] |
| Molecular Formula | C₅H₅IN₂OS | [3][4] |
| Molecular Weight | 268.08 g/mol | [3][4] |
| Appearance | Light yellow to brown solid | [4] |
| Purity | Typically ≥98% | [3] |
| Storage Conditions | Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon) in a dry, dark place. | [4][5] |
Safety and Handling
This compound is classified as a hazardous substance. All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
GHS Hazard Statements: [5]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [5]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Disposal must be carried out in accordance with local, regional, and national hazardous waste regulations.
Synthesis and Characterization
The synthesis of this compound is a straightforward N-acylation reaction. The logical approach involves the acetylation of the commercially available precursor, 2-amino-5-iodothiazole.
Synthetic Workflow
The diagram below outlines the direct acylation pathway from the starting amine to the final product.
Caption: Synthetic pathway for this compound.
Recommended Synthetic Protocol
This protocol is adapted from established methods for the acetylation of 2-aminothiazoles.[6] The choice of acetic anhydride is often preferred for its lower volatility and less aggressive reaction profile compared to acetyl chloride. The use of a non-nucleophilic base like triethylamine or pyridine is crucial to scavenge the acid byproduct (acetic acid or HCl).
Materials:
-
2-Amino-5-iodothiazole (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-amino-5-iodothiazole (1.0 eq) and dissolve it in anhydrous DCM.
-
Base Addition: Add triethylamine (1.5 eq) to the solution and cool the flask to 0 °C using an ice bath.
-
Acetylation: Add acetic anhydride (1.2 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Causality Insight: Dropwise addition at low temperature is critical to control the exothermic reaction and prevent the formation of di-acylated or other byproducts.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
-
Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution to neutralize excess acetic anhydride and the triethylammonium salt. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Self-Validation: The aqueous washes are essential to remove all water-soluble reagents and byproducts, ensuring the purity of the final product. An impure product at this stage will complicate purification.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure this compound.
Predicted Characterization Data
| Technique | Predicted Features |
| ¹H NMR | - Singlet for the acetyl methyl protons (CH₃) around δ 2.2-2.4 ppm.- Singlet for the thiazole C4-H proton around δ 7.5-7.8 ppm.- Broad singlet for the amide N-H proton, typically δ > 10 ppm (solvent dependent). |
| ¹³C NMR | - Signal for the acetyl methyl carbon (CH₃) around δ 23-25 ppm.- Signal for the thiazole C4 carbon around δ 138-142 ppm.- Signal for the thiazole C5 carbon (bearing iodine) at a lower field, likely δ 75-85 ppm due to the heavy atom effect.- Signal for the thiazole C2 carbon (amide-substituted) around δ 158-162 ppm.- Signal for the carbonyl carbon (C=O) around δ 168-170 ppm. |
| IR (Infrared) | - N-H stretching vibration around 3200-3300 cm⁻¹.- C=O (Amide I band) stretching vibration around 1670-1690 cm⁻¹.- N-H bending (Amide II band) vibration around 1530-1550 cm⁻¹.- C-N stretching vibration around 1250-1300 cm⁻¹. |
| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z = 268.- Characteristic fragment ion from the loss of the acetyl group (M-42) at m/z = 226.- Fragment ion for the acetyl cation at m/z = 43. |
Core Application: A Substrate for Cross-Coupling Reactions
The primary value of this compound lies in its utility as a substrate for palladium-catalyzed cross-coupling reactions. The C-I bond is the weakest of the carbon-halogen bonds, leading to a high rate of oxidative addition to the Pd(0) catalyst, often under mild conditions. This makes it superior to its bromo- or chloro-analogs.
Suzuki-Miyaura Coupling Workflow
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures. Here, the iodo-thiazole can be coupled with a wide range of aryl or heteroaryl boronic acids or esters.
Caption: Workflow for Suzuki-Miyaura coupling.
Representative Protocol for Suzuki-Miyaura Coupling: [7]
-
Setup: In an oven-dried flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, 2.0 eq).
-
Solvent: Add a solvent mixture, typically a combination of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water.
-
Degassing: Purge the mixture with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Trustworthiness Principle: Rigorous exclusion of oxygen is a self-validating step. An incomplete reaction or catalyst decomposition often points to insufficient degassing.
-
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up & Purification: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography.
Sonogashira Coupling Workflow
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the iodo-thiazole and a terminal alkyne. This reaction is invaluable for introducing linear alkyne linkers, which are common in materials science and as precursors for further transformations.
Caption: Workflow for Sonogashira coupling.
Representative Protocol for Sonogashira Coupling: [8][9]
-
Setup: To a flask, add this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent/Base: Dissolve the solids in a suitable solvent which often doubles as the base, such as triethylamine (Et₃N), or use a solvent like THF with an amine base.
-
Degassing: Thoroughly degas the mixture with N₂ or Ar.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).
-
Expertise Insight: Copper-free Sonogashira protocols are also widely used to avoid issues with copper-catalyzed alkyne homocoupling (Glaser coupling), though they may require specialized ligands or higher temperatures.[10]
-
-
Work-up & Purification: Filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and purify by column chromatography.
Conclusion
This compound is more than a simple chemical; it is a strategic enabler for complex molecular synthesis. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an indispensable tool. The true power of this molecule is realized in its application as a versatile cross-coupling partner, providing a reliable and efficient entry point to novel 5-substituted-2-acetamidothiazoles. For research teams engaged in the discovery of new pharmaceuticals or advanced materials, mastering the use of this intermediate can significantly accelerate the synthesis of target libraries and unlock new avenues of chemical innovation.
References
-
MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
National Institutes of Health. N-(Thiazol-2-yl)acetamide - PMC. [Link]
-
International Journal of Research in Pharmaceutical Sciences. Synthesis and Biological Evaluation of N-(4-(Morpholine-4-Carbonyl)Thiazol-2-yl)-2- (piperazin-1-yl) Acetamide Hydrochloride an. [Link]
-
National Institute of Standards and Technology. Acetamide - NIST WebBook. [Link]
-
National Institute of Standards and Technology. Iodoacetamide - NIST WebBook. [Link]
-
University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Human Metabolome Database. Mass Spectrum (Electron Ionization) (HMDB0031645). [Link]
-
National Institute of Standards and Technology. Acetamide - NIST WebBook. [Link]
-
SpectraBase. Acetamide - Optional[13C NMR] - Chemical Shifts. [Link]
-
SpectraBase. Acetamide - Optional[1H NMR] - Chemical Shifts. [Link]
-
SpectraBase. Acetamide - Optional[13C NMR] - Chemical Shifts. [Link]
-
National Institutes of Health. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC. [Link]
-
PubMed. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. [Link]
-
SpectraBase. acetamide, N-[(5Z)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-oxo-2-thioxothiazolidinyl]- - Optional[1H NMR] - Spectrum. [Link]
-
ResearchGate. Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
YouTube. Sonogashira coupling. [Link]
-
National Institutes of Health. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC. [Link]
- Google Patents.
-
PubMed. Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. [Link]
-
ResearchGate. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]
-
MDPI. Recent Advances in Acyl Suzuki Cross-Coupling. [Link]
-
National Institutes of Health. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Turkish Journal of Chemistry. Copper-free Sonogashira cross-coupling reactions catalyzed by an efficient dimeric C,N-palladacycle in DMF/H₂O. [Link]
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 2. ijisrt.com [ijisrt.com]
- 3. rsc.org [rsc.org]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Structure-Activity Relationship of N-(thiazol-2-yl)acetamide Analogues: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Abstract
The N-(thiazol-2-yl)acetamide scaffold represents a "privileged structure" in medicinal chemistry, forming the foundation of a multitude of compounds with diverse and potent biological activities.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this versatile class of molecules. We will delve into core synthetic strategies, explore the impact of structural modifications on a range of therapeutic targets—including protein kinases, tubulin, urease, and cholinesterases—and provide detailed, field-proven experimental protocols for their biological evaluation. By synthesizing data from numerous studies, this document aims to serve as an authoritative resource for researchers and scientists dedicated to the design and development of novel thiazole-based therapeutics, explaining the causal links between chemical structure and pharmacological function.
Introduction: The N-(thiazol-2-yl)acetamide Scaffold - A Privileged Motif in Medicinal Chemistry
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry, prized for its unique electronic properties and ability to engage in various biological interactions.[2][3] When incorporated into the N-(thiazol-2-yl)acetamide framework, it gives rise to a scaffold with remarkable therapeutic versatility. Derivatives have been investigated as anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective agents.[2][4][5][6] The planarity of the thiazole ring, combined with the hydrogen-bonding capabilities of the acetamide linker, allows these molecules to bind effectively to a wide array of biological targets.[2] This guide will systematically dissect the key structural features of these analogues and correlate them with their observed biological activities, providing a rational basis for future drug design efforts.
Core Synthetic Strategies
The accessibility of the N-(thiazol-2-yl)acetamide core through straightforward and adaptable synthetic routes is a key reason for its prevalence in drug discovery programs. The most fundamental approach involves the acylation of a 2-aminothiazole precursor.
Foundational Synthesis: Acylation of 2-Aminothiazole
The parent N-(thiazol-2-yl)acetamide can be reliably synthesized by reacting 2-aminothiazole with an acetylating agent like acetyl chloride. This reaction serves as the basis for creating a wide variety of analogues.
Experimental Protocol: Synthesis of N-(thiazol-2-yl)acetamide [7]
-
Reagents & Setup: In a round-bottom flask, combine 2-aminothiazole (26 mmol) and dry acetone (60 ml).
-
Reaction: Add acetyl chloride (26 mmol) to the mixture.
-
Reflux: Heat the mixture to reflux and maintain for two hours. Causality: The heat provides the necessary activation energy for the nucleophilic attack of the amino group on the carbonyl carbon of the acetyl chloride.
-
Work-up: After cooling to room temperature, pour the reaction mixture into acidified cold water. Causality: This step precipitates the product, which is less soluble in acidic water, and neutralizes any remaining base.
-
Isolation: Collect the resulting yellow solid by filtration and wash with cold acetone to remove impurities.
-
Purification: Recrystallize the solid from ethyl acetate to obtain single crystals suitable for analysis.
Advanced Synthesis: A Multi-step Route for Analogue Diversification
To explore a broader chemical space and build complex derivatives, a multi-step synthesis using an intermediate like 2-chloro-N-(thiazol-2-yl)acetamide is often employed. This versatile intermediate allows for the introduction of various functionalities through nucleophilic substitution.
Workflow: Synthesis of N-(thiazol-2-yl)acetamide Analogues via a Chloroacetyl Intermediate [8][9]
-
Acylation: React a substituted 2-aminothiazole with chloroacetyl chloride in a suitable solvent (e.g., DCM or DMF) with a non-nucleophilic base like diisopropylethylamine (DIPEA). This forms the key 2-chloro-N-(thiazol-2-yl)acetamide intermediate.[9]
-
Nucleophilic Substitution: The reactive C-Cl bond of the intermediate is then targeted. React it with a nucleophile (e.g., Boc-piperazine, a chalcone derivative with a thiol group, or another amine) to displace the chloride and form the final target compound.[8][9]
-
Deprotection (if necessary): If protecting groups like Boc are used, a final deprotection step (e.g., with 4M HCl in dioxane) is required to yield the desired analogue.[8]
This modular approach is highly effective for building libraries of compounds for SAR studies.
Caption: Generalized synthetic workflow for N-(thiazol-2-yl)acetamide analogues.
Structure-Activity Relationships Across Therapeutic Targets
The N-(thiazol-2-yl)acetamide scaffold has been successfully modified to target a wide range of proteins and pathways. The following sections detail the SAR for key therapeutic areas.
Anticancer Activity
This is one of the most extensively studied areas for this class of compounds, with derivatives targeting multiple hallmarks of cancer.[9]
Kinase Inhibition (EGFR & c-Src): Protein kinases are critical regulators of cell signaling, and their dysregulation is a common driver of cancer.[3] N-(thiazol-2-yl)acetamide analogues have been developed as potent kinase inhibitors.
-
EGFR Inhibition: Hybrid molecules combining the thiazole-acetamide moiety with a quinazolinone scaffold have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR).[10][11] Molecular docking studies suggest these compounds bind effectively to the ATP-binding site of EGFR, with key interactions involving residues like ASP855 and MET766.[10] The quinazolinone portion typically forms a flat aromatic network that interacts with key structures in the binding pocket.[11]
-
c-Src Kinase Inhibition: To investigate the role of the core ring system in the known Src inhibitor KX2-391, researchers replaced its pyridine ring with a thiazole. The resulting N-benzyl substituted (2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives showed potent c-Src inhibitory activity.[12] The unsubstituted N-benzyl derivative (8a) was the most potent, suggesting that large substitutions on the N-benzyl group can be detrimental to activity. Introducing a fluoro group (8b) slightly decreased activity, while a methyl group (8e) led to a significant 4-fold drop in potency.[12]
Tubulin Polymerization Inhibition: Microtubules are essential for cell division, making them an attractive target for anticancer drugs. A novel series of thiazole-2-acetamide derivatives was designed to inhibit tubulin polymerization, acting at the colchicine binding site.[9]
-
Key Structural Features: These inhibitors typically feature a (thiazol-2-yl)acetamide core linked to a chalcone moiety.
-
SAR Insights:
-
Compound 10a , with an unsubstituted phenyl group on the chalcone and an unsubstituted phenyl at the 4-position of the amide's thiazole ring, was the most potent, with an IC50 of 2.69 μM.[9]
-
Removing the phenyl group from the 4-position of the amide's thiazole ring (compound 13a ) resulted in a 6-fold decrease in potency (IC50 = 15.82 µM), highlighting the importance of this substituent.[9]
-
Adding a 4-chloro (10f ) or 4-methyl (10k ) substituent to the phenyl group at the 4-position of the amide's thiazole ring also significantly decreased activity, indicating a preference for an unsubstituted phenyl ring at this position.[9]
-
| Compound Reference | R1 (Chalcone Phenyl) | R2 (Amide Thiazole C4) | Tubulin IC50 (µM) |
| 10a [9] | H | Phenyl | 2.69 |
| 10f [9] | H | 4-Cl-Phenyl | 5.62 |
| 10k [9] | H | 4-CH3-Phenyl | 47.75 |
| 13a [9] | H | H | 15.82 |
| CA-4 (Reference) | - | - | 8.33 |
Table 1: SAR of Thiazole-2-acetamide Analogues as Tubulin Polymerization Inhibitors.
Enzyme Inhibition - Beyond Cancer
Urease Inhibition: Urease is a key enzyme in certain bacterial infections. N-(6-arylbenzo[d]thiazol-2-yl)acetamides have been identified as potent urease inhibitors, with all tested compounds showing greater activity than the thiourea standard.[4]
-
SAR Insights: The activity is highly dependent on the nature of the aryl group at the 6-position of the benzothiazole ring.
-
The compound with a p-tolyl group was the most active.[4][13]
-
Docking studies revealed that these compounds bind to the non-metallic active site of the urease enzyme.[4]
-
Crucially, the structure-activity studies showed that hydrogen bonding between the compound and the enzyme is essential for its inhibitory activity.[4][13]
-
Cholinesterase Inhibition for Neurodegenerative Diseases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for managing Alzheimer's disease.[14]
-
SAR Insights: A series of novel thiazole acetamides were evaluated, and compound 6d emerged as the most potent AChE inhibitor (IC50 = 3.14 µM) with a nearly 3-fold selectivity over BChE.[14] These compounds were also found to inhibit Aβ aggregation and β-secretase, indicating a multi-target potential for Alzheimer's treatment.[5][14] Further studies have linked benzothiazole derivatives connected to other moieties via an acetamide linker to the inhibition of monoamine oxidase B (MAO-B), another key target in neurodegeneration.[15]
Antimicrobial and Antioxidant Activities
-
Antibacterial Activity: Various N-(benzo[d]thiazol-2-yl)acetamide derivatives have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[16][17] For instance, linking the core scaffold to a quinoline moiety produced compounds with a broad spectrum of activity.[17]
-
Antioxidant Activity: A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were found to possess nitric oxide scavenging capabilities, with IC50 values indicating moderate to good antioxidant potential.[4]
Key Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of SAR data, standardized and self-validating protocols are essential.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, serving as a proxy for cell viability and cytotoxicity.[1]
Protocol Steps: [1]
-
Cell Seeding: Seed cancer cell lines (e.g., HeLa, A549) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Caption: Standard workflow for the MTT cytotoxicity assay.
Mechanistic Insights and In Silico Approaches
Molecular docking has been an invaluable tool for understanding how N-(thiazol-2-yl)acetamide analogues interact with their biological targets, providing a structural basis for observed SAR.[4][10]
-
Binding Mode: For urease inhibitors, docking studies showed that the acetamide derivatives bind to the enzyme's non-metallic active site.[4] In the case of EGFR inhibitors, compounds were shown to occupy the ATP-binding pocket.[10]
-
Key Interactions: A recurring theme is the importance of hydrogen bonding. The amide N-H group of the acetamide linker frequently acts as a hydrogen bond donor, interacting with key residues in the active site, which is critical for potent inhibition.[4][13]
Caption: Hypothetical binding mode illustrating key ligand-receptor interactions.
Conclusion and Future Perspectives
The N-(thiazol-2-yl)acetamide scaffold is a remarkably fruitful platform for the development of novel therapeutic agents. The structure-activity relationships discussed herein demonstrate that subtle modifications to different parts of the molecule—the thiazole ring, the acetamide linker, or the N-acyl group—can profoundly influence biological activity and target selectivity. The most successful strategies often involve using the core scaffold to correctly orient functional groups that can engage in specific, high-affinity interactions like hydrogen bonding within a target's binding site.
Future research should focus on optimizing the pharmacokinetic and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of potent lead compounds. The exploration of this scaffold against new and emerging biological targets, guided by the principles of rational drug design and the SAR insights outlined in this guide, will undoubtedly continue to yield promising candidates for the treatment of human diseases.
References
-
Gull, Y., et al. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. MDPI. [Link]
-
ResearchGate. (n.d.). Synthesis of N-(6-bromobenzo[d]thiazol-2-yl)acetamide (2) and... ResearchGate. [Link]
-
IJSR. (n.d.). Synthesis and Biological Evaluation of N-(4-(Morpholine-4-Carbonyl)Thiazol-2-yl)-2- (piperazin-1-yl) Acetamide Hydrochloride an. International Journal of Science and Research. [Link]
-
ResearchGate. (2025). Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents. ResearchGate. [Link]
-
Advanced Journal of Chemistry, Section A. (n.d.). Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. Sami Publishing Company. [Link]
-
ResearchGate. (2016). (PDF) Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. ResearchGate. [Link]
-
Yunus, U., et al. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Advanced Journal of Chemistry, Section A. (2025). 2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kin. Sami Publishing Company. [Link]
-
Fallah-Tafti, A., et al. (n.d.). Thiazolyl N-Benzyl-Substituted Acetamide Derivatives: Synthesis, Src Kinase Inhibitory and Anticancer Activities. CORE. [Link]
-
Al-Wahaibi, L. H., et al. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry. [Link]
-
ResearchGate. (n.d.). (PDF) Analgesic Activity of N-(Benzo[D]Thiazol-2-Yl) Acetamides by Writhing Test 43 ANALGESIC ACTIVITY OF N-(BENZO[d]THIAZOL-2-YL) ACETAMIDES BY WRITHING TEST AND SUBSEQUENT IN SILICO ANALYSIS. ResearchGate. [Link]
-
Saki, G., et al. (2022). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. Cellular and Molecular Biology Letters. [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes. NIH. [Link]
-
Emami, S., et al. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie. [Link]
-
Civilica. (2025). N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Derivatives as Potential Anticancer Agents: Synthesis and Cytotoxicity Evaluation. Civilica. [Link]
-
Madjroh, N., et al. (2022). Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of. Semantic Scholar. [Link]
-
Liu, S., et al. (2016). Design and discovery of Novel Thiazole acetamide derivatives as anticholinesterase agent for possible role in the management of Alzheimer's. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Sharma, P., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (2024). Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. ijpbms.com. [Link]
-
Royal Society of Chemistry. (n.d.). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. archives.ijper.org [archives.ijper.org]
- 7. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijisrt.com [ijisrt.com]
- 9. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajchem-a.com [ajchem-a.com]
- 11. ajchem-a.com [ajchem-a.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Design and discovery of Novel Thiazole acetamide derivatives as anticholinesterase agent for possible role in the management of Alzheimer's - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-(5-Iodo-thiazol-2-yl)-acetamide: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of N-(5-Iodo-thiazol-2-yl)-acetamide, a halogenated thiazole derivative of significant interest to researchers and professionals in drug development and chemical synthesis. This document delves into its fundamental molecular characteristics, synthesis protocols, and potential applications, offering field-proven insights and methodologies.
Core Molecular Profile
This compound is a heterocyclic organic compound featuring a thiazole ring substituted with an iodo group and an acetamido group. This unique structure imparts specific chemical properties that make it a valuable intermediate in organic synthesis.
Molecular Formula and Weight
The elemental composition and molecular weight are fundamental parameters for any chemical compound, crucial for stoichiometric calculations in synthesis and for analytical characterization.
These values are essential for accurate reagent measurement and for the interpretation of mass spectrometry data.
Chemical Structure
The structural arrangement of atoms dictates the molecule's reactivity and its interactions with other molecules.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for handling, storage, and application of the compound.
| Property | Value | Source |
| CAS Number | 252662-43-4 | [1][2] |
| Appearance | Light yellow to brown solid | [1] |
| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the iodination of a precursor thiazole compound. A general synthetic approach is outlined below.
Synthetic Pathway Overview
A plausible synthetic route to this compound starts from 2-aminothiazole. The synthesis involves two main steps: acetylation of the amino group followed by iodination of the thiazole ring.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-(Thiazol-2-yl)acetamide
This protocol is adapted from a similar synthesis of N-(Thiazol-2-yl)acetamide.[4][5]
-
Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminothiazole (1 equivalent) in dry acetone.
-
Reaction: Slowly add acetyl chloride (1 equivalent) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and pour it into cold, acidified water.
-
Isolation: Collect the resulting solid by filtration and wash with cold acetone.
-
Purification: Recrystallize the crude product from a suitable solvent like ethyl acetate to obtain pure N-(Thiazol-2-yl)acetamide.
Step 2: Synthesis of this compound
This step involves the electrophilic iodination of the thiazole ring.
-
Reagents and Setup: Dissolve N-(Thiazol-2-yl)acetamide (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.
-
Iodination: Add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Applications in Research and Drug Development
Thiazole-containing compounds are of great interest in medicinal chemistry due to their wide range of biological activities.[4][5] The introduction of an iodine atom can significantly modulate the pharmacological properties of a molecule, making this compound a valuable building block.
Intermediate for Bioactive Molecules
This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The iodo group can be readily displaced or used in cross-coupling reactions to introduce various functional groups, allowing for the generation of diverse chemical libraries for drug screening.
Potential as an EGFR Kinase Inhibitor
Recent studies have highlighted the potential of thiazole and quinazolinone hybrid molecules as potent EGFR kinase inhibitors for cancer therapy.[6][7] The core structure of this compound provides a scaffold that can be further elaborated to design novel inhibitors targeting EGFR and other kinases.
Building Block for Allosteric Modulators
N-(thiazol-2-yl)-benzamide analogs have been identified as selective antagonists of the Zinc-Activated Channel (ZAC), acting as negative allosteric modulators.[8] The iodo-substituted thiazole ring in this compound can be a crucial component in the design of new modulators for various ion channels and receptors.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere as recommended.[1]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable chemical entity with a well-defined molecular profile. Its utility as a synthetic intermediate in the development of novel therapeutic agents is of significant interest to the scientific community. The protocols and insights provided in this guide are intended to support researchers in their efforts to explore the full potential of this versatile compound.
References
-
N-(5-Iodothiazol-2-yl)acetamide (C007B-533375) - Cenmed Enterprises. (URL: [Link])
-
Yunus, U., Tahir, M. K., Bhatti, M. H., & Wong, W. Y. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1516. (URL: [Link])
-
N-(Thiazol-2-yl)acetamide - ResearchGate. (URL: [Link])
-
Hansen, K. B., et al. (2020). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Neuropharmacology, 167, 107982. (URL: [Link])
-
Thenmozhi, V., et al. (2025). 2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. Advanced Journal of Chemistry, Section A, 8(8), 1398-1430. (URL: [Link])
-
Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors - Advanced Journal of Chemistry, Section A. (URL: [Link])
Sources
- 1. This compound | 252662-43-4 [amp.chemicalbook.com]
- 2. CAS 252662-43-4 | this compound - Synblock [synblock.com]
- 3. cenmed.com [cenmed.com]
- 4. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ajchem-a.com [ajchem-a.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In silico modeling of N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE binding
An In-Depth Technical Guide to the In Silico Modeling of N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE Binding to Cyclin-Dependent Kinase 2 (CDK2)
Abstract
This guide provides a comprehensive, technically detailed walkthrough for modeling the binding of this compound, a representative small molecule inhibitor, to its putative target, Cyclin-Dependent Kinase 2 (CDK2). As a critical regulator of the cell cycle, CDK2 is a well-established target in oncology drug discovery. This document is designed for researchers, computational chemists, and drug development professionals, offering a blend of theoretical grounding and practical, step-by-step protocols. We will progress from initial target and ligand preparation through molecular docking, extensive molecular dynamics (MD) simulations, and culminating in binding free energy calculations. The methodologies described herein are selected to ensure scientific rigor and reproducibility, providing a robust framework for the computational assessment of protein-ligand interactions.
Introduction
The thiazole moiety is a privileged scaffold in medicinal chemistry, frequently appearing in compounds targeting a diverse range of protein families, including kinases. This compound represents a model compound containing this core, and understanding its binding mechanism at an atomic level is crucial for guiding lead optimization efforts. In silico modeling has become an indispensable tool in modern drug discovery, offering a cost-effective and rapid means to predict binding modes, assess interaction strengths, and generate hypotheses that can be tested experimentally.
This guide employs a multi-stage computational approach to elucidate the binding of this compound to CDK2. We will begin by predicting the most likely binding conformation using molecular docking. Subsequently, we will immerse the predicted protein-ligand complex in a simulated physiological environment to assess its stability and observe its dynamic behavior over time using molecular dynamics (MD) simulations. Finally, we will quantify the binding affinity through end-point free energy calculations.
Chapter 1: Overall Computational Workflow
The in silico investigation of a protein-ligand interaction is a sequential process where the output of one stage serves as the input for the next. This ensures a systematic refinement of the binding hypothesis, from a static initial prediction to a dynamic, solvated model.
Caption: Overall workflow for the in silico analysis of protein-ligand binding.
Chapter 2: Target and Ligand Preparation
The quality of the initial structures is paramount for the success of any modeling study. The "garbage in, garbage out" principle applies forcefully in computational chemistry.
Protein Target Preparation
The starting point is a high-resolution crystal structure of the target protein. For this study, we will use CDK2 in complex with a known inhibitor to define the binding pocket accurately.
Protocol 1: CDK2 Structure Preparation
-
Obtain Structure: Download the crystal structure of human CDK2 from the Protein Data Bank (PDB). A suitable entry is PDB ID: 1H1S, which shows CDK2 in complex with a thiazole-containing inhibitor.
-
Initial Cleaning: Load the PDB file into a molecular modeling program (e.g., UCSF Chimera, Schrödinger Maestro, BIOVIA Discovery Studio).
-
Remove Unnecessary Molecules: Delete all entities except the protein chain (Chain A in 1H1S) and the crystallographic water molecules that may be important for binding. The original ligand and any co-solvents should be removed. The rationale for keeping specific water molecules is that they can mediate key hydrogen bonds between the protein and the ligand, and their removal could lead to inaccurate predictions.
-
Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. Add hydrogens using a standard protonation state at a physiological pH of 7.4. This step is critical for correct hydrogen bond formation.
-
Assign Partial Charges: Assign atomic partial charges to the protein atoms using a physics-based force field. The AMBER ff14SB force field is a widely accepted choice for protein simulations.
-
Energy Minimization: Perform a brief energy minimization of the structure to relieve any steric clashes or unfavorable geometries introduced during the preparation process. This step ensures the protein is in a low-energy, relaxed conformation before docking.
Ligand Preparation
The ligand, this compound, must be converted from a 2D representation to a low-energy 3D conformation with appropriate atomic charges.
Protocol 2: Ligand 3D Structure Generation
-
Generate 2D Structure: Draw the molecule in a chemical sketcher (e.g., ChemDraw, MarvinSketch).
-
Convert to 3D: Use a program like Open Babel or a component of a larger modeling suite to convert the 2D structure into an initial 3D conformation.
-
Geometry Optimization: Perform a quantum mechanical geometry optimization to find a low-energy conformation. The semi-empirical method PM7 or a density functional theory (DFT) method like B3LYP/6-31G* can be used for this purpose. This is more accurate than molecular mechanics for small, potentially flexible molecules.
-
Assign Partial Charges: Calculate partial atomic charges. A common and effective method for small molecules is the AM1-BCC charge model, which is designed to be compatible with AMBER force fields. The accuracy of these charges is crucial as they govern the electrostatic interactions, a major component of binding affinity.
Chapter 3: Molecular Docking
Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when it binds to a protein.
Caption: The molecular docking workflow.
Protocol 3: Docking this compound to CDK2
-
Define the Binding Site: The binding site, or "grid box," is defined around the location of the co-crystallized ligand in the original PDB structure (1H1S). This ensures the docking search is focused on the known active site of CDK2. The size of the box should be large enough to allow the ligand to rotate and translate freely within the site.
-
Select a Docking Program: Several well-validated docking programs are available, such as AutoDock Vina, Glide, and GOLD. We will proceed with the conceptual workflow applicable to most.
-
Run the Docking Simulation: The program will systematically sample different conformations of the ligand within the defined binding site and score each pose based on a scoring function. The scoring function estimates the binding affinity, with lower scores typically indicating more favorable binding.
-
Analyze the Results: The primary output is a set of ranked ligand poses. The top-ranked pose is the most probable binding mode. It should be visually inspected to ensure it makes chemically sensible interactions with the protein (e.g., hydrogen bonds, hydrophobic contacts). The iodine atom, for instance, may form a halogen bond with an electron-rich residue.
Table 1: Representative Docking Results
| Pose Rank | Docking Score (kcal/mol) | Key Interacting Residues (CDK2) | Interaction Type |
| 1 | -9.5 | LEU83, GLU81 | Hydrogen Bond (amide) |
| 1 | -9.5 | ILE10, VAL18 | Hydrophobic Contact (thiazole ring) |
| 1 | -9.5 | LYS33 | Halogen Bond (iodine) |
| 2 | -8.9 | LEU83, ASP86 | Hydrogen Bond (amide) |
| 3 | -8.2 | PHE80, ALA144 | Hydrophobic Contact (thiazole ring) |
Chapter 4: Molecular Dynamics (MD) Simulations
While docking provides a static snapshot, MD simulations introduce temperature, pressure, and solvation, allowing us to observe the dynamic stability of the protein-ligand complex over time.
Protocol 4: MD Simulation of the CDK2-Ligand Complex
-
System Setup:
-
Force Fields: Use the AMBER ff14SB force field for the protein and the General Amber Force Field (GAFF2) for the ligand.
-
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate the aqueous cellular environment. The box should extend at least 10 Å from any atom of the protein to prevent self-interaction.
-
Neutralization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system.
-
-
Minimization and Equilibration:
-
Minimization: Perform a multi-stage energy minimization to relax the system, first with the protein and ligand restrained, and then with all atoms free to move.
-
Heating (NVT Ensemble): Gradually heat the system from 0 K to the target temperature (300 K) while keeping the volume constant.
-
Equilibration (NPT Ensemble): Equilibrate the system at the target temperature and pressure (1 atm) to ensure the density of the water box is correct. This phase is crucial for the system to reach thermal equilibrium before data collection.
-
-
Production Run: Run the simulation for an extended period (e.g., 100-200 nanoseconds) to collect trajectory data for analysis. During this phase, the coordinates of all atoms are saved at regular intervals.
Chapter 5: Post-Simulation Analysis and Binding Free Energy
The trajectory from the MD simulation is a rich source of information about the stability and energetics of the complex.
Trajectory Analysis
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable RMSD plot indicates that the simulation has converged and the complex is not undergoing major conformational changes.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of each protein residue. This highlights flexible regions of the protein, such as loops, versus stable regions like alpha-helices and beta-sheets.
Binding Free Energy Calculation
The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular end-point technique to estimate the free energy of binding from an MD trajectory. It calculates the energy difference between the complex, the free protein, and the free ligand.
Equation: ΔG_bind = G_complex - (G_receptor + G_ligand)
Protocol 5: MM/GBSA Calculation
-
Extract Snapshots: Extract frames (snapshots) from the stable portion of the MD trajectory.
-
Calculate Energy Components: For each snapshot, calculate the following energy terms:
-
ΔE_MM: The molecular mechanics energy change (van der Waals and electrostatic interactions).
-
ΔG_solv: The solvation free energy change, composed of a polar (Generalized Born model) and a non-polar (Solvent Accessible Surface Area) component.
-
-
Average the Results: Average the calculated ΔG_bind over all snapshots to get the final estimate.
Table 2: Representative MM/GBSA Binding Free Energy Components
| Energy Component | Average Value (kcal/mol) | Contribution |
| Van der Waals (ΔE_vdW) | -45.2 | Favorable |
| Electrostatic (ΔE_elec) | -28.7 | Favorable |
| Polar Solvation (ΔG_GB) | +51.5 | Unfavorable |
| Non-polar Solvation (ΔG_SA) | -4.8 | Favorable |
| Total Binding Energy (ΔG_bind) | -27.2 | Favorable |
The results show that while direct electrostatic interactions are favorable, they are largely offset by the unfavorable energy of desolvating the polar groups upon binding (polar solvation energy). The binding is ultimately driven by strong van der Waals interactions.
Conclusion
This guide has outlined a robust, multi-step in silico workflow to investigate the binding of this compound to CDK2. By combining molecular docking, molecular dynamics, and free energy calculations, we can generate a detailed hypothesis of the binding mode, identify key interacting residues, assess the stability of the complex, and estimate the binding affinity. These computational insights provide a powerful foundation for designing further experimental studies, such as site-directed mutagenesis and structure-activity relationship (SAR) analysis, ultimately accelerating the drug discovery process.
References
-
Malumbres, M., & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm. Nature Reviews Cancer. [Link]
-
Asghar, U., et al. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery. [Link]
-
Ayati, A., et al. (2015). A review on thiazole: A privileged scaffold in drug design. Medicinal Chemistry Research. [Link]
-
RCSB Protein Data Bank. (2001). PDB ID: 1H1S. [Link]
-
Poornima, C. S., & Dean, P. M. (1995). Hydration in drug design: 1. A survey of the role of water in protein-ligand interactions. Journal of Computer-Aided Molecular Design. [Link]
-
Maier, J. A., et al. (2015). ff14SB: Improving the Accuracy of Protein Side Chain and Backbone Parameters from ff99SB. Journal of Chemical Theory and Computation. [Link]
-
Jakalian, A., et al. (2002). Fast, efficient generation of high-quality atomic charges. AM1-BCC model: II. Parameterization and validation. Journal of Computational Chemistry. [Link]
-
Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. [Link]
-
Auffinger, P., et al. (2004). Halogen bonds in biological molecules. Proceedings of the National Academy of Sciences. [Link]
-
Wang, J., et al. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry. [Link]
-
Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. [Link]
The Discovery and Therapeutic Potential of N-(5-iodo-thiazol-2-yl)-acetamide Derivatives: A Technical Guide for Drug Development Professionals
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of clinically significant molecules. This technical guide delves into the discovery and potential applications of a specific subclass: N-(5-iodo-thiazol-2-yl)-acetamide derivatives. While direct, extensive research on this particular iodinated scaffold is emerging, this document synthesizes available data on its synthesis, characterization, and predicted biological activity, drawing authoritative insights from closely related analogs. We provide a framework for researchers and drug development professionals to explore this promising chemical space, detailing robust experimental protocols and outlining the scientific rationale for future investigations into its therapeutic utility, particularly in oncology.
Introduction: The Thiazole Moiety as a Privileged Scaffold in Drug Discovery
Heterocyclic compounds are fundamental to the development of new therapeutic agents, with thiazole-containing molecules demonstrating a remarkable breadth of biological activities.[1][2] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a bioisostere for various functional groups, enabling it to interact with a wide array of biological targets.[3] Its presence in numerous FDA-approved drugs underscores its importance in medicinal chemistry. The N-acetylated aminothiazole core, in particular, has been a fertile ground for the discovery of potent kinase inhibitors and anticancer agents.[3][4]
The introduction of a halogen atom at the 5-position of the thiazole ring can significantly modulate the compound's physicochemical properties and biological activity. Halogens can influence lipophilicity, metabolic stability, and binding affinity to target proteins through halogen bonding and other non-covalent interactions. While derivatives with chloro and bromo substitutions have been more extensively studied, the unique properties of iodine—its size, polarizability, and ability to form strong halogen bonds—make this compound an intriguing candidate for novel drug discovery efforts. This guide will explore the synthesis, potential biological activities, and structure-activity relationships of this class of compounds, providing a roadmap for their further development.
Synthesis and Characterization of this compound Derivatives
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from the commercially available 2-aminothiazole.
Step 1: Acetylation of 2-aminothiazole to form N-(thiazol-2-yl)-acetamide.
This is a standard acylation reaction. 2-aminothiazole is reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a suitable base to neutralize the acid byproduct.[1]
Step 2: Iodination of N-(thiazol-2-yl)-acetamide.
The second step involves the electrophilic iodination of the N-(thiazol-2-yl)-acetamide intermediate. The thiazole ring is susceptible to electrophilic substitution, and the 5-position is typically the most reactive site. A common method for iodination involves the use of molecular iodine in the presence of an oxidizing agent, such as iodic acid or nitric acid, to generate the active iodinating species.[5]
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol is a generalized procedure based on established chemical principles. Researchers should optimize reaction conditions for yield and purity.
Part 1: Synthesis of N-(thiazol-2-yl)-acetamide [1]
-
In a round-bottom flask, dissolve 2-aminothiazole (1.0 eq) in a suitable solvent such as dry acetone or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. A base, such as triethylamine or pyridine (1.2 eq), can be added to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure N-(thiazol-2-yl)-acetamide.
Part 2: Synthesis of this compound (Adapted from general iodination procedures)[5]
-
Dissolve N-(thiazol-2-yl)-acetamide (1.0 eq) in a suitable solvent like ethanol.
-
Add molecular iodine (I₂) (0.8 eq) to the solution.
-
Prepare a solution of iodic acid (HIO₃) (0.4 eq) in a minimal amount of water and add it to the reaction mixture.
-
Reflux the mixture for 1-2 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Physicochemical and Spectroscopic Characterization
The synthesized compounds should be thoroughly characterized to confirm their identity and purity.
| Property | This compound |
| Molecular Formula | C₅H₅IN₂OS |
| Molecular Weight | 268.08 g/mol |
| CAS Number | 252662-43-4 |
Table 1: Physicochemical Properties of this compound. [4]
Expected Spectroscopic Data:
-
¹H NMR: Peaks corresponding to the acetamide methyl protons (singlet, ~2.2 ppm), the thiazole proton (singlet, ~7.5-8.0 ppm), and the amide proton (broad singlet, ~10-12 ppm).
-
¹³C NMR: Resonances for the acetamide methyl and carbonyl carbons, as well as the thiazole ring carbons. The carbon bearing the iodine atom will show a characteristic upfield shift.
-
Mass Spectrometry (MS): The molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight. The isotopic pattern of iodine should be observable.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretch, C=O stretch (amide I), and N-H bend (amide II).
Biological Evaluation: Uncovering the Therapeutic Potential
While specific biological data for this compound is not extensively published, the broader class of thiazole derivatives has shown significant promise as anticancer agents, often through the inhibition of protein kinases.[3][4]
Anticancer Activity: Cytotoxicity Screening
A primary step in evaluating the therapeutic potential of these derivatives is to assess their cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[6][7]
Workflow for MTT Cytotoxicity Assay
Caption: Step-by-step workflow of the MTT assay for cytotoxicity screening.
Detailed Protocol for MTT Assay [8][9]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at an optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.
Mechanism of Action: Kinase Inhibition Assays
The N-acetylated aminothiazole scaffold is a known "hinge-binder" for many protein kinases, suggesting that this compound derivatives may exert their anticancer effects through kinase inhibition.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.[10]
A variety of in vitro kinase activity assays can be employed to screen for and characterize the inhibitory potential of these compounds.[11][12] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are particularly well-suited for high-throughput screening.[3]
General Protocol for a Luminescence-Based Kinase Inhibition Assay [11]
-
Compound Preparation: Prepare a serial dilution of the this compound derivatives in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase of interest, a suitable substrate, and the test compound or DMSO control.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified period (e.g., 60 minutes).
-
ATP Depletion: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add a Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction.
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC₅₀ value.
Potential Kinase Targets: Based on the activity of related thiazole derivatives, potential kinase targets for screening could include:
-
Receptor Tyrosine Kinases (RTKs): such as EGFR, VEGFR, and PDGFR.[13]
-
Non-receptor Tyrosine Kinases: such as Src and Abl.
-
Serine/Threonine Kinases: including those in the MAPK and PI3K/AKT signaling pathways.[14]
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR signaling pathway by this compound derivatives.
Structure-Activity Relationship (SAR) Insights
Understanding the structure-activity relationship is crucial for optimizing the potency and selectivity of lead compounds. For N-(thiazol-2-yl)-acetamide derivatives, several key structural features can be modulated:
-
Substitution at the 5-position of the thiazole ring: The nature of the halogen at this position can significantly impact activity. While direct comparisons are limited, studies on related scaffolds have shown that halogen substitution can enhance potency.[8] The large, polarizable iodine atom in this compound may form favorable halogen bonds with the target protein, potentially leading to increased affinity compared to its chloro or bromo analogs.
-
The Acetamide Group: The acetamide moiety is often crucial for hydrogen bonding interactions within the ATP-binding site of kinases. Modifications to the acetyl group, such as replacing it with other acyl groups or substituted phenylacetyl groups, can be explored to probe the steric and electronic requirements of the binding pocket.
-
The Thiazole Ring: The thiazole ring itself is a key pharmacophore. Isosteric replacements, such as with an oxazole or imidazole ring, could be investigated, although this would likely have a profound impact on the overall biological activity.
Conclusion and Future Directions
This compound and its derivatives represent a promising, yet underexplored, area of medicinal chemistry. Based on the well-established biological activities of the broader thiazole class, these compounds are strong candidates for development as anticancer agents, likely acting through the inhibition of key protein kinases.
This technical guide provides a comprehensive framework for initiating a drug discovery program centered on this scaffold. The proposed synthetic routes are robust and based on established chemical principles. The detailed protocols for biological evaluation, including cytotoxicity and kinase inhibition assays, offer a clear path for screening and characterizing these novel compounds.
Future research should focus on:
-
Synthesis and screening of a library of this compound derivatives with modifications to the acetamide group to establish a clear SAR.
-
Identification of the specific kinase targets of the most potent compounds through broad panel screening.
-
In-depth mechanistic studies to elucidate the downstream effects of kinase inhibition on cancer cell signaling pathways.
-
Pharmacokinetic and in vivo efficacy studies of lead compounds in relevant animal models.
By systematically applying the principles and protocols outlined in this guide, researchers can unlock the therapeutic potential of this compound derivatives and contribute to the development of the next generation of targeted cancer therapies.
References
-
JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
-
MDPI. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved from [Link]
-
ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]
-
Update Publishing House. (n.d.). Iodination of acetamides using iodine and iodic acid under conventional method as well as microwave irradiation technique. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. Retrieved from [Link]
-
Advanced Journal of Chemistry, Section A. (2025). Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(Thiazol-2-yl)acetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). N-(Thiazol-2-yl)acetamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopolymers.org.ua [biopolymers.org.ua]
- 7. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Table 7, SAR Analysis on the Eastern Ring: Influence of Halogen Substituents - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ajchem-a.com [ajchem-a.com]
- 14. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiazole-Based Compounds in Medicinal Chemistry: An In-Depth Technical Guide
Foreword
The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, stands as a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have made it a privileged scaffold in the design of therapeutic agents.[1][2] Molecules incorporating the thiazole ring exhibit a remarkable breadth of biological activities, from antimicrobial and antiviral to anticancer and anti-inflammatory effects.[3][4] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of thiazole-based compounds. We will delve into the core principles of their synthesis, explore the nuances of their structure-activity relationships, elucidate their mechanisms of action, and survey their extensive therapeutic applications, grounded in field-proven insights and authoritative references.
The Thiazole Moiety: A Privileged Scaffold in Drug Discovery
The thiazole ring's significance in medicinal chemistry stems from its distinct structural and electronic features. As a five-membered heterocycle, it possesses a planar and aromatic character due to the delocalization of π electrons.[5] This aromaticity contributes to its stability and allows for a variety of chemical modifications. The presence of both a sulfur and a nitrogen atom imparts a unique dipole moment and hydrogen bonding capability, which are crucial for molecular recognition and interaction with biological targets.[2]
The thiazole nucleus is a key component in a number of natural products and clinically approved drugs, including the antibiotic penicillin, the antiretroviral agent Ritonavir, and the antifungal Abafungin.[6][7] Its ability to serve as a bioisosteric replacement for other aromatic systems, such as phenyl or pyrazole rings, further enhances its utility in drug design, often leading to improved pharmacokinetic profiles or target selectivity.[8][9][10]
Synthetic Strategies for Thiazole Derivatives
The construction of the thiazole ring is a well-established area of organic synthesis, with several named reactions providing reliable routes to a diverse array of derivatives.
The Hantzsch Thiazole Synthesis
The most prominent and widely utilized method for thiazole synthesis is the Hantzsch reaction, first reported in 1887.[6] This condensation reaction typically involves the reaction of an α-haloketone with a thioamide or thiourea.[4][6] The versatility of the Hantzsch synthesis lies in the ready availability of a wide range of starting materials, allowing for the introduction of various substituents at different positions of the thiazole ring.
Experimental Protocol: Hantzsch Thiazole Synthesis
-
Reaction Setup: To a solution of the α-haloketone (1.0 eq) in a suitable anhydrous solvent (e.g., ethanol, dimethoxyethane) is added the thioamide or thiourea derivative (1.0-1.2 eq).
-
Condensation: The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the substrates. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Cyclization: Upon completion of the initial condensation, a base (e.g., sodium bicarbonate, triethylamine) may be added to facilitate the cyclization and formation of the thiazole ring.[11]
-
Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired thiazole derivative.
Caption: The Hantzsch Thiazole Synthesis Workflow.
Other Synthetic Methods
Beyond the Hantzsch synthesis, other methods offer alternative pathways to thiazole derivatives:
-
Cook-Heilbron Synthesis: This method involves the reaction of α-aminonitriles with carbon disulfide or related reagents to yield 5-aminothiazoles.[12]
-
From α-Thiocyanoketones (Tcherniac's Synthesis): The hydrolysis of α-thiocyanoketones can produce 2-substituted thiazoles.[12]
-
From Thioamides and α-Halocarbonyls under Alkaline Conditions: This approach provides a direct route to various thiazole structures.[5]
Structure-Activity Relationships (SAR) of Thiazole-Based Compounds
The biological activity of thiazole derivatives can be finely tuned by modifying the substituents at the C2, C4, and C5 positions of the ring. Understanding the structure-activity relationship (SAR) is crucial for the rational design of potent and selective therapeutic agents.
-
Position C2: Substituents at the C2 position often play a critical role in target recognition. For example, the 2-amino group is a common feature in many biologically active thiazoles, acting as a hydrogen bond donor.[7] In some anticancer agents, aromatic or heteroaromatic rings at C2 are essential for activity.[1]
-
Position C4: The C4 position is frequently substituted with aryl groups. The nature and substitution pattern of this aryl ring can significantly influence potency and selectivity. For instance, in a series of thiazole-based inhibitors of MetAP, halogen substitutions on the C4-phenyl ring were found to be important for activity.[2]
-
Position C5: Modifications at the C5 position can impact pharmacokinetic properties and ancillary target interactions. Electron-withdrawing groups at this position can influence the electronic character of the ring and its interactions with biological targets.[1]
| Position | Common Substituents | Impact on Biological Activity | Example Compound Class |
| C2 | Amino, Aryl, Heteroaryl | Target binding, hydrogen bonding | 2-Aminothiazoles, Antivirals[7] |
| C4 | Phenyl, Substituted Phenyl | Potency, Selectivity | Anticancer agents[1] |
| C5 | Halogen, Nitro, Cyano | Pharmacokinetics, Electronic properties | Antimicrobials[1] |
Mechanisms of Action of Thiazole-Based Drugs
Thiazole-containing compounds exert their therapeutic effects through a wide range of mechanisms, targeting various enzymes, receptors, and cellular pathways.
Enzyme Inhibition
A significant number of thiazole-based drugs function as enzyme inhibitors.
-
Tiazofurin: This anticancer agent is a synthetic C-nucleoside analogue.[13] Intracellularly, it is converted to tiazole-4-carboxamide adenine dinucleotide (TAD), which is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH).[13] IMPDH is a key enzyme in the de novo synthesis of guanine nucleotides. Inhibition of IMPDH leads to a depletion of GTP pools, which in turn inhibits cell proliferation and induces differentiation in cancer cells.[13][14]
Caption: Mechanism of Action of Tiazofurin.
-
Ritonavir: This antiretroviral drug is a potent inhibitor of the HIV-1 protease enzyme.[6][15] By binding to the active site of the protease, Ritonavir prevents the cleavage of viral polyproteins, which is a crucial step in the maturation of new, infectious virions.
Receptor Modulation
Thiazole derivatives can also act as modulators of various receptors. For example, certain thiazole compounds have been developed as selective antagonists for adenosine A3 receptors, which are implicated in inflammatory processes and cancer.[16]
Disruption of Cellular Processes
Some thiazole-based anticancer agents have been shown to induce apoptosis and interfere with tubulin polymerization, a critical process for cell division.[17]
Therapeutic Applications of Thiazole Derivatives
The versatility of the thiazole scaffold has led to its exploration in a wide array of therapeutic areas.[3][5]
| Therapeutic Area | Pharmacological Activity | Example(s) |
| Infectious Diseases | Antibacterial, Antifungal, Antiviral, Antimalarial | Penicillin, Sulfathiazole, Abafungin, Ritonavir[3][6][12] |
| Oncology | Anticancer, Antitumor | Tiazofurin, Dasatinib[3][13] |
| Inflammatory Diseases | Anti-inflammatory | Meloxicam[12] |
| Metabolic Disorders | Antidiabetic | α-glucosidase inhibitors[3] |
| Neurological Disorders | Anticonvulsant, Dopamine Agonist | Thiazole-bearing anticonvulsants, Pramipexole[1][18] |
| Other | Antioxidant, Diuretic | Coumarin-indole-thiazole compounds[3] |
Case Studies of Prominent Thiazole-Containing Drugs
Ritonavir
Ritonavir, an essential component of highly active antiretroviral therapy (HAART) for HIV/AIDS, is a peptidomimetic inhibitor of HIV-1 protease.[7][15] Its synthesis is a multi-step process that highlights the strategic incorporation of the thiazole moiety.[19][20]
Synthesis Outline of Ritonavir: The synthesis of Ritonavir is complex, involving the coupling of several key intermediates. A simplified representation involves the condensation of a valine-derived component with other fragments to construct the final molecule.[19][21] One of the key building blocks contains the 2-isopropylthiazole unit, which is crucial for its interaction with the protease enzyme.
Tiazofurin
As discussed earlier, Tiazofurin is an anticancer agent with a unique mechanism of action.[13] Its synthesis involves the C-glycosylation of a thiazole precursor.
Synthesis Outline of Tiazofurin: A common synthetic route starts with a protected ribofuranose derivative, which is converted to a ribofuranosyl cyanide.[11][22] This cyanide is then transformed into a thioamide, which undergoes cyclization with an ethyl bromopyruvate to form the thiazole ring. Subsequent deprotection and amidation yield Tiazofurin.[22]
Abafungin
Abafungin is a broad-spectrum antifungal agent belonging to the class of arylguanidines.[23][24] Its mode of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[23]
Synthesis Outline of Abafungin: The synthesis of Abafungin can be achieved through the condensation of a tetrahydropyrimidine-based thiourea with a halogenated benzene ketone to form the core thiazole ring structure.[25]
Pharmacokinetic Profile of Thiazole Derivatives
The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of thiazole-containing compounds are highly variable and depend on the specific substituents on the thiazole ring and the overall molecular structure.[26][27]
-
Absorption and Bioavailability: The oral bioavailability of thiazole derivatives can range from poor to excellent. For instance, Pramipexole has a bioavailability of over 90%, while some kinase inhibitors containing a thiazole ring have much lower bioavailability.[18] Lipophilicity and the presence of hydrogen bond donors/acceptors can significantly influence absorption.[27]
-
Distribution: Plasma protein binding of thiazole drugs is also highly variable. Ritonavir and Dasatinib are highly protein-bound (>95%), whereas Pramipexole has low protein binding (~15%).[18]
-
Metabolism: The thiazole ring itself is generally stable to metabolic degradation. However, substituents on the ring can be sites of metabolism, often mediated by cytochrome P450 enzymes (e.g., CYP3A4).[18]
-
Excretion: Thiazole-based drugs are eliminated from the body through various routes, including renal excretion of the unchanged drug and fecal excretion of metabolites.[18]
Future Perspectives and Challenges
The field of thiazole-based medicinal chemistry continues to evolve, with ongoing efforts to discover novel therapeutic agents with improved efficacy, selectivity, and safety profiles. The exploration of new synthetic methodologies, including green chemistry approaches, will facilitate the generation of diverse thiazole libraries for high-throughput screening.[7]
A key challenge in the development of thiazole-based drugs is overcoming issues related to poor solubility and bioavailability.[27] Strategies such as the use of prodrugs and the optimization of physicochemical properties through targeted structural modifications will be crucial in addressing these limitations. Furthermore, a deeper understanding of the molecular targets and mechanisms of action of thiazole compounds will enable more rational drug design and the development of personalized medicines.
Conclusion
Thiazole-based compounds represent a rich and enduring source of therapeutic innovation. The versatility of the thiazole scaffold, coupled with a deep and growing understanding of its medicinal chemistry, ensures its continued prominence in the quest for new and effective treatments for a wide range of human diseases. This guide has provided a comprehensive overview of the key aspects of thiazole chemistry, from synthesis to therapeutic application, with the aim of empowering researchers and drug development professionals in their endeavors to harness the full potential of this remarkable heterocyclic system.
References
- A review on thiazole based compounds and it's pharmacological activities. (2024). Google AI Search.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central.
- Systematic Review On Thiazole And Its Applic
- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
- Tiazofurin, Tiazofurine, Cpd-5825, ICN-4221, CI-909, TCAR, NSC-286193, Tiazole.
- Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024). Source not available.
- Identification of potent type I MetAP inhibitors by simple bioisosteric replacement.
- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Deriv
- Ritonavir. Wikipedia.
- Tiazofurin. Wikipedia.
- Reduction of an Enaminone: Synthesis of the Diamino Alcohol Core of Ritonavir.
- Synthesis And Medicinal Attributes Of Thiazole Deriv
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Bentham Science Publisher.
- Process for the synthesis of ritonavir.
- Ritonavir synthesis. ChemicalBook.
- Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online.
- Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021).
- Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists.
- Pharmacokinetic and drug excretion properties of thiazole derivatives....
- Furanfurin and thiophenfurin: two novel tiazofurin analogues.
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Source not available.
- The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. PubMed.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.
- A Comparative Guide to the Pharmacokinetic Profiles of Thiazole Deriv
- Thiazole in the targeted anticancer drug discovery. Semantic Scholar.
- Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. (2025).
- Preparation of abafungin and analogues thereof.
- Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. (2022). PubMed.
- 2-Aminothiazole-Derived Opioids. Bioisosteric Replacement of Phenols.
- A PROCESS FOR THE SYNTHESIS OF RITONAVIR. (2006).
- Aromatic Bioisosteres. (2023). Cambridge MedChem Consulting.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
- Synthesis, Conformational Analysis, and Biological Activity of C-Thioribonucleosides Related to Tiazofurin.
- Modes of Action of the New Arylguanidine Abafungin beyond Interference with Ergosterol Biosynthesis and in vitro Activity against Medically Important Fungi. NIH.
- Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. NIH.
- Modes of action of the new arylguanidine abafungin beyond interference with ergosterol biosynthesis and in vitro activity against medically important fungi. PubMed.
- Definition of tiazofurin.
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. kuey.net [kuey.net]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. Identification of potent type I MetAP inhibitors by simple bioisosteric replacement. Part 1: Synthesis and preliminary SAR studies of thiazole-4-carboxylic acid thiazol-2-ylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. Tiazofurin, Tiazofurine, Cpd-5825, ICN-4221, CI-909, TCAR, NSC-286193, Tiazole-药物合成数据库 [drugfuture.com]
- 12. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 13. Facebook [cancer.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Ritonavir - Wikipedia [en.wikipedia.org]
- 16. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eurekaselect.com [eurekaselect.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. US6407252B1 - Process for the synthesis of ritonavir - Google Patents [patents.google.com]
- 20. Ritonavir synthesis - chemicalbook [chemicalbook.com]
- 21. A PROCESS FOR THE SYNTHESIS OF RITONAVIR - Patent 1133485 [data.epo.org]
- 22. Tiazofurin - Wikipedia [en.wikipedia.org]
- 23. Modes of Action of the New Arylguanidine Abafungin beyond Interference with Ergosterol Biosynthesis and in vitro Activity against Medically Important Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Modes of action of the new arylguanidine abafungin beyond interference with ergosterol biosynthesis and in vitro activity against medically important fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. CN101372486A - Preparation of abafungin and analogues thereof - Google Patents [patents.google.com]
- 26. researchgate.net [researchgate.net]
- 27. The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Using N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE in kinase inhibitor screening
Application Note & Protocols
Utilizing N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE for the Discovery and Characterization of Novel Kinase Inhibitors
Abstract Protein kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways, making them premier targets for therapeutic intervention, particularly in oncology and immunology. The discovery of novel kinase inhibitors with high potency and selectivity remains a significant challenge in drug development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound, a compound featuring a privileged thiazole scaffold, in kinase inhibitor screening campaigns. We present the scientific rationale for screening this compound, detailing the potential roles of its key structural motifs. Furthermore, we provide detailed, field-proven protocols for both biochemical and cell-based assays to assess its inhibitory activity, from initial high-throughput screening to cellular target engagement and functional validation.
Scientific Principles & Rationale
The Kinase Superfamily: Prime Targets for Drug Discovery
The human genome contains over 500 protein kinases, which function as key nodes in signal transduction networks that control cell growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity, often due to mutation or overexpression, is a hallmark of many diseases, most notably cancer.[2] Consequently, kinase inhibitors have become a highly successful class of therapeutics.[3] The fundamental principle of a kinase assay is to measure the enzymatic transfer of a phosphate group from ATP to a substrate; inhibition is quantified by a reduction in this activity.[1][3]
This compound: A Compound of Interest
This compound (CAS 252662-43-4) is a synthetic organic compound with the molecular formula C₅H₅IN₂OS.[4][5] Its structure presents several features that make it an intriguing candidate for kinase inhibitor screening.
-
Chemical Structure:
-
Rationale for Screening:
-
Privileged Scaffold: The 2-aminothiazole ring is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved kinase inhibitors (e.g., Dasatinib).[6] This core structure is adept at forming key hydrogen bond interactions within the ATP-binding pocket of many kinases.
-
Potential for Covalent Inhibition: While classic covalent inhibitors often utilize electrophilic "warheads" like acrylamides to react with nucleophilic cysteine residues, the iodo-thiazole moiety presents an area for investigation.[7][8] The carbon-iodine bond can be polarized, and while not a conventional warhead, its reactivity profile warrants exploration against kinases with accessible nucleophilic residues near the binding site. Targeted covalent inhibitors often achieve high potency and prolonged duration of action.[9][10]
-
Halogen Bonding and Steric Interactions: The large, polarizable iodine atom can participate in halogen bonding—a specific, non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein backbone. This can significantly enhance binding affinity and selectivity. Alternatively, the bulky iodine can provide favorable steric interactions that improve occupancy in specific kinase pockets.
-
Assay Formats for Kinase Inhibitor Screening
The selection of an appropriate assay is critical for a successful screening campaign. The choice depends on the study's goal, whether it's a primary high-throughput screen (HTS) or a detailed mechanistic follow-up.
Overview of Screening Strategies
A typical screening cascade begins with a sensitive and robust biochemical assay to identify initial "hits." These hits are then validated and characterized in more physiologically relevant cell-based assays to confirm on-target activity and assess factors like cell permeability and off-target effects.[11]
Caption: A typical workflow for kinase inhibitor discovery.
Biochemical Assays
These in vitro assays use purified kinase, substrate, and ATP to directly measure enzymatic activity.[12]
-
Radiometric Assays: Considered the "gold standard," these assays track the transfer of ³²P or ³³P from ATP to a substrate.[12][13] They are highly sensitive and less prone to compound interference but involve handling radioactive materials.
-
Luminescence-Based Assays: These are a popular HTS format. Assays like ADP-Glo® quantify kinase activity by measuring the amount of ADP produced, which is converted into a luminescent signal.[14] They offer high sensitivity and a broad dynamic range.
-
Fluorescence-Based Assays: Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Fluorescence Polarization (FP) are homogeneous assays suitable for HTS.[][16] They rely on detecting the phosphorylation of a fluorescently labeled substrate.
Cell-Based Assays
These assays measure the effect of an inhibitor in a more physiological context.[11][17]
-
Target Engagement Assays: Technologies like NanoBRET™ directly measure compound binding to the target kinase within intact cells, providing confirmation of target engagement and residence time.[18]
-
Cellular Substrate Phosphorylation Assays: These assays quantify the phosphorylation of a known downstream substrate of the target kinase using methods like ELISA or Western blotting, providing a functional readout of inhibition.[17][18]
-
Cell Proliferation/Viability Assays: For kinases that are oncogenic drivers, their inhibition leads to reduced cell proliferation or death.[11] Assays like the Ba/F3 cell proliferation assay are used to measure this effect.[18]
Experimental Protocols
Safety Precaution: Always handle this compound and other chemicals with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Preparation of Compound Stock Solutions
-
Solvent Selection: this compound is typically soluble in dimethyl sulfoxide (DMSO).
-
Stock Preparation: Prepare a 10 mM primary stock solution in 100% DMSO. Ensure the compound is fully dissolved by vortexing.
-
Storage: Store the primary stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare intermediate dilutions from the primary stock in 100% DMSO. The final assay concentration of DMSO should be kept consistent across all wells and should typically not exceed 0.5-1% to avoid solvent-induced artifacts.[16]
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from the principles of the ADP-Glo™ kinase assay, which is broadly applicable to most purified kinases.[14]
Caption: Step-by-step workflow for a luminescence-based kinase assay.
Materials:
-
This compound stock solutions
-
Purified, active kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP solution
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well or 96-well assay plates
-
Plate reader with luminescence detection capabilities
Methodology:
-
Compound Plating: Create a 10-point, 3-fold serial dilution of this compound in DMSO. In a white assay plate, add 1 µL of each dilution. For controls, add 1 µL of DMSO (100% activity) and 1 µL of a known potent inhibitor for the target kinase (0% activity).
-
Kinase Addition: Prepare a solution of the kinase in Kinase Assay Buffer. Add 10 µL of this solution to each well.
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature. This allows the compound to bind to the kinase before the reaction starts.[19]
-
Reaction Initiation: Prepare a solution containing ATP and the specific substrate in Kinase Assay Buffer. Initiate the kinase reaction by adding 10 µL of this mixture to each well. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes (or an optimized time determined empirically).
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which fuels a luciferase/luciferin reaction.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a compatible plate reader.
Protocol 2: Cell-Based Substrate Phosphorylation Assay (ELISA-based)
This protocol measures the functional inhibition of a kinase by quantifying the phosphorylation of its direct downstream substrate in a cellular environment.
Materials:
-
Human cell line expressing the target kinase and substrate
-
Appropriate cell culture medium and serum
-
This compound stock solutions
-
Cell lysis buffer with protease and phosphatase inhibitors
-
ELISA-based assay kit for the specific phosphorylated substrate (e.g., PathScan® Phospho-protein kits)
Methodology:
-
Cell Seeding: Seed cells in a 96-well culture plate at a density that will result in an 80-90% confluent monolayer on the day of the experiment. Culture overnight.
-
Serum Starvation (if required): To reduce basal kinase activity, serum-starve the cells for 4-16 hours in a low-serum (e.g., 0.5%) or serum-free medium.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate medium. Remove the starvation medium and add the compound-containing medium to the cells. Incubate for 1-2 hours.
-
Kinase Activation (if required): If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor or activator for a short period (e.g., 10-30 minutes) to induce phosphorylation of the substrate.
-
Cell Lysis: Aspirate the medium and immediately lyse the cells by adding 100 µL of ice-cold lysis buffer to each well.
-
ELISA Procedure:
-
Transfer the cell lysates to the ELISA plate pre-coated with a capture antibody for the total substrate protein.
-
Follow the manufacturer's instructions for incubation, washing, and addition of the detection antibody (which specifically recognizes the phosphorylated form of the substrate).
-
Add the detection reagent (e.g., HRP substrate) and measure the signal (e.g., absorbance or fluorescence) on a plate reader.[18]
-
Data Analysis and Interpretation
Data Presentation
Summarize the inhibitory activity of the compound against a panel of kinases to assess its selectivity profile.
Table 1: Sample Inhibitory Activity Profile of this compound
| Kinase Target | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) |
|---|---|---|
| Kinase A (Target) | 25 | 150 |
| Kinase B (Off-Target) | 850 | >10,000 |
| Kinase C (Off-Target) | >10,000 | >10,000 |
| Kinase D (Off-Target) | 1,200 | >10,000 |
IC₅₀ values are determined from 10-point dose-response curves fitted with a four-parameter logistic equation.
Calculating IC₅₀ Values
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Min) / (Signal_Max - Signal_Min))
-
Signal_Inhibitor: Signal in the presence of the compound.
-
Signal_Max: Signal from the DMSO-only control (0% inhibition).
-
Signal_Min: Signal from the potent inhibitor control (100% inhibition).
-
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine IC₅₀: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Interpreting Results
-
Biochemical vs. Cellular Potency: A significant rightward shift (>5-10 fold) in the IC₅₀ value from the biochemical assay to the cell-based assay may indicate poor cell permeability, compound efflux, high plasma protein binding (if serum is present), or competition from high intracellular ATP concentrations.
-
Selectivity: The goal is to identify compounds that are highly potent against the intended target (e.g., Kinase A) but weak against other kinases (off-targets). A good selectivity profile is crucial for minimizing potential toxicity.[10]
-
Next Steps: Confirmed hits should be subjected to further studies, including broader selectivity profiling (kinome scanning), mechanism of action studies to determine ATP-competitiveness, and biophysical methods (e.g., ITC or SPR) to confirm direct binding.
Conclusion
This compound represents a valuable chemical starting point for kinase inhibitor discovery programs. Its privileged thiazole core and unique iodine substitution provide a strong rationale for its inclusion in screening libraries. The protocols detailed in this document offer a robust framework for evaluating its inhibitory potential, from high-throughput biochemical screening to validation in a cellular context. By carefully applying these methodologies and principles of data analysis, researchers can effectively identify and characterize novel kinase inhibitors to advance the development of next-generation targeted therapies.
References
-
Cohen, M. S., & Taunton, J. (2020). Advances in covalent kinase inhibitors. Chemical Society Reviews. [Link]
-
Gehringer, M., & Hillebrand, L. (2022). Covalent Kinase Inhibitors: An Overview. CHIMIA. [Link]
-
Hillebrand, L., & Gehringer, M. (2022). Current Developments in Covalent Protein Kinase Inhibitors. CHIMIA International Journal for Chemistry. [Link]
-
Carna Biosciences. (n.d.). Kinetic analysis of covalent and irreversible inhibitors. Kinase Logistics Europe. [Link]
-
Zhang, T., et al. (2021). Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. BioAssay Systems. [Link]
-
Li, Y., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
BellBrook Labs. (2023). What Makes a Kinase Assay Reliable for Screening Inhibitors. BellBrook Labs. [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]
-
Profacgen. (n.d.). Cell-based Kinase Assays. Profacgen. [Link]
-
Lupu, M., et al. (2021). Kinase-Inhibitors in Iodine-Refractory Differentiated Thyroid Cancer—Focus on Occurrence, Mechanisms, and Management of Treatment-Related Hypertension. PMC. [Link]
-
Mannavola, D., et al. (2007). A Novel Tyrosine-Kinase Selective Inhibitor, Sunitinib, Induces Transient Hypothyroidism by Blocking Iodine Uptake. The Journal of Clinical Endocrinology & Metabolism. [Link]
-
Penn Medicine. (n.d.). Kinase Inhibitor Therapy for Thyroid Cancer. Penn Medicine. [Link]
-
Liu, D., et al. (2015). Tyrosin kinase inhibitors enhance the expression of iodide-handling gene in papillary thyroid cancer cells. Journal of Nuclear Medicine. [Link]
-
Lupu, M., et al. (2021). Kinase-Inhibitors in Iodine-Refractory Differentiated Thyroid Cancer—Focus on Occurrence, Mechanisms, and Management of Treatment-Related Hypertension. ResearchGate. [Link]
-
Thenmozhi, V., et al. (2025). Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. Advanced Journal of Chemistry, Section A. [Link]
-
Mohammadi-Farani, A., et al. (2014). Synthesis, Docking and Cytotoxicity Evaluation of N-(5-(Benzyl- Thio)-1,3,4-Thiadiazol-2-yl)-2-(3-Methoxyphenyl)Acetamide Derivatives as Tyrosine Kinase Inhibitors With Potential Anticancer Activity. Journal of Reports in Pharmaceutical Sciences. [Link]
-
Zhang, Y., et al. (2023). Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. PMC - NIH. [Link]
-
PubChem. (n.d.). N-(5-oxo-2H-1,3-thiazol-2-yl)acetamide. PubChem. [Link]
-
Thenmozhi, V., et al. (2025). 2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. Advanced Journal of Chemistry, Section A. [Link]
-
Yunus, U., et al. (2008). N-(Thiazol-2-yl)acetamide. PMC - NIH. [Link]
-
Civilica. (2025). Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. Civilica. [Link]
-
Gomha, S. M., et al. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. [Link]
-
Kim, Y., et al. (2024). Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription. PubMed. [Link]
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Kinase-Inhibitors in Iodine-Refractory Differentiated Thyroid Cancer—Focus on Occurrence, Mechanisms, and Management of Treatment-Related Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. This compound | 252662-43-4 [amp.chemicalbook.com]
- 5. CAS 252662-43-4 | this compound - Synblock [synblock.com]
- 6. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chimia.ch [chimia.ch]
- 10. kinaselogistics.com [kinaselogistics.com]
- 11. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. bioassaysys.com [bioassaysys.com]
The Strategic Application of N-(5-iodo-thiazol-2-yl)-acetamide in Fragment-Based Drug Design: A Technical Guide
Introduction: Unveiling the Potential of a Halogenated Thiazole Fragment
In the landscape of modern drug discovery, fragment-based drug design (FBDD) has emerged as a powerful strategy for identifying novel lead compounds.[1][2] This approach hinges on the principle of screening small, low-molecular-weight compounds, or "fragments," for weak but efficient binding to a biological target. These initial hits then serve as starting points for the rational design of more potent and selective drug candidates. Within the vast chemical space of potential fragments, N-(5-iodo-thiazol-2-yl)-acetamide stands out as a particularly intriguing scaffold.
The thiazole ring is a common motif in biologically active compounds, known for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Its aromatic nature and ability to participate in various non-covalent interactions make it a privileged structure in medicinal chemistry. The addition of an iodine atom at the 5-position introduces a key feature: the potential for halogen bonding. This is a highly directional, non-covalent interaction that can significantly enhance binding affinity and specificity to a protein target. Furthermore, the iodine atom can serve as a convenient synthetic handle for subsequent chemical elaboration, a crucial aspect of the hit-to-lead optimization process. The acetamide group provides a hydrogen bond donor and acceptor, further increasing the potential for specific interactions within a protein's binding site.
This technical guide provides a comprehensive overview of the application of this compound as a fragment in drug design. We will delve into its physicochemical properties, explore its hypothetical applications in targeting various protein classes, and provide detailed, field-proven protocols for its integration into a typical FBDD workflow.
Physicochemical Properties of this compound
A thorough understanding of a fragment's physicochemical properties is paramount for successful FBDD. These properties influence its solubility, binding characteristics, and tractability for chemical modification. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 252662-43-4 | |
| Molecular Formula | C5H5IN2OS | |
| Molecular Weight | 268.08 g/mol | |
| Appearance | Light yellow to brown solid | |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C |
Hypothetical Applications in Fragment-Based Drug Design
-
Kinase Inhibitors: The thiazole core can act as a hinge-binding motif, a common feature of many kinase inhibitors. The acetamide group can form crucial hydrogen bonds with the kinase hinge region, while the iodine atom can be directed towards a halogen-bonding pocket, thereby enhancing affinity and selectivity.
-
Bromodomain Inhibitors: The acetylated lysine recognition pocket of bromodomains often presents opportunities for hydrogen bonding and hydrophobic interactions. The acetamide group of the fragment can mimic the acetylated lysine, while the iodothiazole core can be optimized to occupy adjacent hydrophobic regions.
-
Protease Inhibitors: The thiazole ring can be incorporated into scaffolds that target the active site of proteases. The fragment's functionalities can be elaborated to interact with the catalytic residues and specificity pockets of the enzyme.
The true power of this fragment lies in the strategic use of the iodine atom. In the initial stages, it can drive binding through halogen bonding. In later stages of hit-to-lead optimization, it can be readily replaced using various cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce new functionalities and grow the fragment into a more potent lead compound.
Experimental Protocols: An Integrated FBDD Workflow
The following protocols outline a standard, yet robust, workflow for the screening and validation of this compound and other fragments. This integrated approach, combining biophysical and structural methods, is designed to minimize false positives and provide a solid foundation for structure-based drug design.
Protocol 1: Primary Screening using Differential Scanning Fluorimetry (Thermal Shift Assay)
Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, is a rapid and cost-effective method for primary screening of fragment libraries. It measures the change in the melting temperature (Tm) of a target protein upon ligand binding.
Rationale: A successful binding event will typically stabilize the protein, leading to an increase in its Tm. This allows for the rapid identification of potential binders from a large library of fragments.
Step-by-Step Methodology:
-
Protein Preparation: Purify the target protein to >95% homogeneity. Dialyze the protein into a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl). The final protein concentration for the assay is typically in the range of 2-10 µM.
-
Fragment Solution Preparation: Prepare a stock solution of this compound in 100% DMSO (e.g., 100 mM). For the assay, create a working solution by diluting the stock in the assay buffer to the desired final concentration (typically 100-500 µM), ensuring the final DMSO concentration is ≤ 1%.
-
Assay Setup:
-
In a 96-well or 384-well PCR plate, add the fluorescent dye (e.g., SYPRO Orange) to the protein solution.
-
Add the fragment working solution to the wells containing the protein-dye mixture.
-
Include appropriate controls: protein + dye + buffer (negative control) and protein + dye + known binder (positive control).
-
-
Data Acquisition:
-
Seal the plate and place it in a real-time PCR instrument.
-
Run a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The midpoint of the transition corresponds to the Tm.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the negative control from the Tm of the fragment-containing sample.
-
A ΔTm of ≥ 2 °C is generally considered a significant shift and warrants further investigation.
-
Caption: Workflow for primary fragment screening using DSF.
Protocol 2: Hit Validation using Ligand-Observed NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for validating hits from primary screens. Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for detecting the weak binding of fragments.
Rationale: STD-NMR identifies binders by detecting the transfer of saturation from the protein to the ligand. Only ligands that bind to the protein will receive this saturation, resulting in a decrease in the intensity of their NMR signals. This provides direct evidence of binding.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a solution of the target protein in a deuterated buffer (e.g., 50 mM Tris-d11 pH 7.5, 150 mM NaCl, in 99.9% D2O). The typical protein concentration is 10-50 µM.
-
Prepare a stock solution of the hit fragment (from DSF) in a deuterated solvent (e.g., DMSO-d6).
-
Add the fragment to the protein solution to a final concentration of 100-500 µM.
-
-
NMR Data Acquisition:
-
Acquire a reference 1D 1H NMR spectrum of the sample.
-
Acquire an STD-NMR spectrum. This involves selectively saturating the protein resonances and observing the effect on the ligand signals.
-
Acquire a control spectrum with the saturation frequency set off-resonance from any protein signals.
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, Mnova).
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.
-
Signals present in the STD difference spectrum correspond to the protons of the fragment that are in close proximity to the protein, confirming binding.
-
Sources
Application Notes and Protocols: A Researcher's Guide to Preparing N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE for Cell Culture
Introduction
N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE is a substituted thiazole derivative that, like many heterocyclic compounds, is of interest to researchers in drug discovery and chemical biology.[1][2] Thiazole-containing compounds have been investigated for a range of biological activities, including potential anticancer and enzyme-inhibiting properties.[3][4][5][6][7] Successful and reproducible in vitro studies using cell cultures are contingent on the correct preparation of the test compound. This guide provides a detailed protocol for dissolving and handling this compound for cell culture applications, emphasizing scientific integrity and best practices.
Physicochemical Properties and Safety Considerations
A thorough understanding of the compound's properties is the foundation of a reliable protocol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 252662-43-4 | [8][9] |
| Molecular Formula | C₅H₅IN₂OS | [8][9] |
| Molecular Weight | 268.08 g/mol | [8][9] |
| Appearance | Light yellow to brown solid | [8] |
| Storage | Store under inert gas (nitrogen or argon) at 2–8 °C. | [8] |
Safety Precautions:
-
Handling: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[10][11] Handle the solid compound in a chemical fume hood to avoid inhalation of any dust.[10]
-
Hazards: Assumed to be harmful if swallowed, and may cause skin and eye irritation.[8] Wash hands thoroughly after handling.[10][11]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.[10][11]
Solubility and Stock Solution Preparation
The solubility of a compound is a critical parameter for its use in cell culture. While specific experimental solubility data for this compound in common laboratory solvents is not published, related thiazole derivatives used in biological assays are often dissolved in dimethyl sulfoxide (DMSO).[3][5]
Recommended Solvent: Based on the common practice for similar heterocyclic compounds, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for preparing a high-concentration stock solution.
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a starting point for creating a stock solution. The final concentration may need to be adjusted based on the observed solubility.
Materials:
-
This compound (solid)
-
Anhydrous, cell culture-grade DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile filter tips
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 268.08 g/mol * (1000 mg / 1 g) = 2.68 mg
-
-
Weigh the compound: Carefully weigh out 2.68 mg of this compound and place it in a sterile microcentrifuge tube or vial.
-
Add solvent: Add 1 mL of anhydrous, cell culture-grade DMSO to the tube containing the compound.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. Gentle warming in a 37°C water bath may be used if the compound does not readily dissolve, but monitor for any signs of degradation (e.g., color change).
-
Visual Inspection: Once dissolved, the stock solution should be a clear, particle-free liquid. If any particulates remain, the solution can be centrifuged to pellet the undissolved compound, and the supernatant can be carefully transferred to a new sterile tube. This would indicate that 10 mM is above the solubility limit, and a lower stock concentration should be prepared.
-
Sterilization: While DMSO at high concentrations is generally considered self-sterilizing, if there are concerns about contamination, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Workflow for Preparing Working Solutions for Cell Culture
The high concentration of DMSO in the stock solution is toxic to cells. Therefore, it is crucial to dilute the stock solution into the cell culture medium to a final DMSO concentration that is non-toxic, typically ≤0.5%.
Sources
- 1. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as BACE1 inhibitors: Synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 252662-43-4 [amp.chemicalbook.com]
- 9. CAS 252662-43-4 | this compound - Synblock [synblock.com]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. fishersci.com [fishersci.com]
Application Notes and Protocols for the In Vitro Cytotoxicity Assessment of N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE using the MTT Assay
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Thiazole Derivatives and the Role of Cytotoxicity Screening
The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide range of biological activities.[1][2] Thiazole derivatives have garnered significant attention in oncology research due to their demonstrated anticancer properties, which are often attributed to their ability to interact with various biological targets and disrupt pathways essential for cancer cell proliferation and survival.[1][3] The development of novel thiazole-based therapeutic agents is an active area of investigation, with several derivatives already in clinical use for cancer treatment.[1][3]
N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE is a member of this promising class of compounds. While specific mechanistic data for this particular molecule is emerging, related thiazole and thiadiazole derivatives have been shown to induce apoptosis and inhibit cancer cell growth across various cell lines, including those from breast, prostate, and glioblastoma cancers.[4][5] The initial and most critical step in evaluating the potential of any new anticancer compound is the assessment of its cytotoxic effects in vitro.
This document provides a detailed guide to determining the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a robust, sensitive, and widely adopted colorimetric method for quantifying cell viability and cytotoxicity.[6][7] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8][9] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of the compound's cytotoxic effect.[6][10]
Principle of the MTT Assay: A Window into Cellular Health
The MTT assay is a cornerstone of in vitro toxicology and drug screening. It leverages the activity of NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria of living cells.[6][9] These enzymes play a crucial role in cellular respiration and metabolism. In the presence of MTT, these reductases cleave the tetrazolium ring, resulting in the formation of insoluble, dark purple formazan crystals.[7][8]
The intensity of the purple color, which is quantified by measuring its absorbance using a spectrophotometer, is directly proportional to the number of metabolically active, and therefore viable, cells.[11] A reduction in the absorbance value in treated cells compared to untreated controls indicates a loss of cell viability, which can be attributed to the cytotoxic or cytostatic effects of the test compound.[6]
dot
Figure 1: Principle of the MTT colorimetric assay.
Experimental Protocol: A Step-by-Step Guide
This protocol is optimized for adherent cancer cell lines cultured in 96-well plates. Adjustments may be necessary for suspension cells or different plate formats.
Materials and Reagents
-
Cell Line: A cancer cell line of interest (e.g., HeLa - cervical cancer, A549 - lung carcinoma, MCF-7 - breast cancer).
-
Culture Medium: Complete cell culture medium appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS). The solution should be filter-sterilized and stored at -20°C, protected from light.[7]
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 0.2% Nonidet P-40 (NP-40) and 8 mM HCl in isopropanol.[7]
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin or Cisplatin).
-
Equipment:
-
Humidified incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Inverted microscope
-
Multichannel pipette
-
96-well flat-bottom sterile microplates
-
Microplate reader capable of measuring absorbance at 570 nm.
-
Experimental Workflow
dot
Figure 2: Experimental workflow for the MTT cytotoxicity assay.
Detailed Procedure
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well) in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "cell-free" blanks (medium only) to determine background absorbance.
-
Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow the cells to attach and resume growth.[6]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Prepare a series of dilutions of the compound in complete culture medium to achieve the desired final concentrations for treatment. A common approach is to use a two-fold or ten-fold serial dilution.
-
After the 24-hour incubation, carefully aspirate the medium from the wells.
-
Add 100 µL of fresh medium containing the different concentrations of this compound to the respective wells.
-
Include the following controls:
-
Untreated Control: Cells in fresh medium only.
-
Vehicle Control: Cells treated with the same concentration of DMSO used to dissolve the compound.
-
Positive Control: Cells treated with a known cytotoxic agent at a concentration known to induce cell death.
-
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Solubilization of Formazan Crystals:
-
After the MTT incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the "cell-free" blank wells from the absorbance of all other wells.
-
Calculation of Cell Viability:
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
-
IC50 Determination:
-
The half-maximal inhibitory concentration (IC50) is the concentration of the compound that inhibits cell growth by 50%.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis to fit a dose-response curve and determine the IC50 value.
-
Hypothetical Data Presentation
The results of the MTT assay can be summarized in a table to clearly present the cytotoxic effects of this compound on different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Positive Control) |
| HeLa | Cervical Cancer | Hypothetical Value | Established Value |
| A549 | Lung Carcinoma | Hypothetical Value | Established Value |
| MCF-7 | Breast Carcinoma | Hypothetical Value | Established Value |
Causality Behind Experimental Choices and Best Practices
-
Choice of Cell Lines: The selection of a panel of cancer cell lines from different tissue origins (e.g., cervical, lung, breast) provides a broader understanding of the compound's spectrum of activity. Non-cancerous cell lines can also be included to assess selectivity.
-
Concentration Range: The concentration range of the test compound should be wide enough to generate a complete dose-response curve, from no effect to maximal inhibition. A preliminary range-finding experiment is often beneficial.
-
Incubation Time: The duration of compound exposure can significantly impact the observed cytotoxicity. Testing at multiple time points (e.g., 24, 48, and 72 hours) can reveal time-dependent effects.
-
Controls are Critical: The inclusion of untreated, vehicle, and positive controls is essential for the validation and interpretation of the results. The vehicle control ensures that the solvent used to dissolve the compound does not have a cytotoxic effect, while the positive control confirms that the assay is performing as expected.
-
Limitations of the MTT Assay: It is important to recognize that the MTT assay measures metabolic activity, which is an indirect measure of cell viability.[8][14] Compounds that affect mitochondrial function without directly causing cell death can interfere with the assay. Therefore, it is advisable to confirm cytotoxic effects using alternative methods that measure different cellular parameters, such as membrane integrity (e.g., LDH release assay) or apoptosis (e.g., Annexin V/Propidium Iodide staining).[10][14]
Conclusion
The MTT assay provides a reliable and high-throughput method for the initial in vitro screening of the cytotoxic potential of novel compounds like this compound. By adhering to a well-defined protocol and understanding the underlying principles and limitations of the assay, researchers can obtain valuable data to guide further preclinical development of promising anticancer agents. The thiazole scaffold continues to be a rich source of potential therapeutics, and rigorous in vitro evaluation is the first step in translating this potential into clinical reality.
References
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
PubMed. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Retrieved from [Link]
-
Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of some thiazole derivatives with antitumor activity. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Retrieved from [Link]
-
Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. Retrieved from [Link]
-
Advanced Journal of Chemistry, Section A. (2025). Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(Thiazol-2-yl)acetamide. Retrieved from [Link]
-
PubMed Central. (n.d.). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Retrieved from [Link]
-
PubMed. (2024). Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription. Retrieved from [Link]
Sources
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)- | 64387-67-3 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. What are the commonly used methods for measuring cytotoxicity? | AAT Bioquest [aatbio.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. This compound | 252662-43-4 [amp.chemicalbook.com]
- 13. CAS 252662-43-4 | this compound - Synblock [synblock.com]
- 14. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Investigating the Anticancer Potential of N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE as a potential anticancer agent. This document provides a strategic framework, from initial in vitro screening to more advanced mechanistic and in vivo studies, grounded in the established anticancer properties of thiazole-containing compounds.
Introduction: The Rationale for Investigating this compound in Oncology
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs, including the anticancer agents Dasatinib and Ixazomib.[1][2] Thiazole derivatives exhibit a broad spectrum of pharmacological activities, largely attributed to the ability of the nitrogen and sulfur atoms to engage in hydrogen bonding and other interactions with biological targets.[1] Their anticancer effects are often mediated through diverse mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways like PI3K/Akt/mTOR and NF-κB.[3][4]
This compound is a synthetic compound (CAS 252662-43-4) that combines the established thiazole core with an acetamide group and an iodine atom.[5] While specific anticancer data for this exact molecule is not yet prevalent in the literature, its structural motifs suggest a strong rationale for its investigation. The acetamide moiety can participate in hydrogen bonding, and the iodine atom can introduce unique physicochemical properties, potentially influencing target binding and cellular uptake. This guide provides the foundational protocols to systematically evaluate its therapeutic potential.
Strategic Workflow for Anticancer Evaluation
A tiered approach is recommended to efficiently assess the anticancer properties of this compound. This workflow ensures a logical progression from broad cytotoxicity screening to more focused mechanistic and validation studies.
Caption: A tiered workflow for the preclinical evaluation of novel anticancer compounds.
Phase 1: In Vitro Cytotoxicity Screening
The initial step is to determine the compound's ability to inhibit the proliferation of a panel of human cancer cell lines. This provides a broad overview of its potency and potential cancer-type selectivity.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PC-3 [prostate])
-
Appropriate culture media (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[7] Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include wells for vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Data Presentation:
| Cell Line | Tissue of Origin | This compound IC₅₀ (µM) [Example Data] | Doxorubicin (Positive Control) IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.8 | 0.9 ± 0.2 |
| A549 | Lung Carcinoma | 25.2 ± 3.1 | 1.5 ± 0.3 |
| HCT116 | Colon Carcinoma | 8.9 ± 1.1 | 0.7 ± 0.1 |
| PC-3 | Prostate Carcinoma | 31.6 ± 4.5 | 2.1 ± 0.5 |
Note: The data presented above are for illustrative purposes only.
Phase 2: Elucidating the Mechanism of Action
Once the IC₅₀ values are established, the next phase focuses on understanding how the compound exerts its cytotoxic effects. Thiazole derivatives are known to induce apoptosis and perturb the cell cycle.[3][8]
Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cancer cells treated with this compound at its IC₅₀ concentration for 24-48 hours.
-
Flow cytometer
Procedure:
-
Cell Treatment & Harvesting: Treat cells with the compound at its predetermined IC₅₀ concentration. Harvest both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend approximately 1x10⁵ cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 3: Cell Cycle Analysis
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell distribution across the different phases of the cell cycle (G0/G1, S, G2/M).[8]
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Treatment & Harvesting: Treat cells with the compound at its IC₅₀ concentration for 24 hours. Harvest cells by trypsinization.
-
Fixation: Wash cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. Quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests a cell cycle arrest.
Caption: A potential intrinsic apoptosis pathway targeted by thiazole derivatives.
Phase 3: In Vivo Efficacy Assessment
Promising in vitro results warrant validation in a living organism. Xenograft models in immunocompromised mice are a standard approach.[10][11]
Protocol 4: Human Tumor Xenograft Model
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cell line that showed high sensitivity in vitro (e.g., HCT116)
-
Matrigel (optional, to improve tumor take rate)
-
Vehicle solution (e.g., saline, 5% DMSO, 40% PEG300)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 million cancer cells (resuspended in PBS or a mix with Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment and control groups (n=8-10 per group).
-
Treatment: Administer this compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose. The control group receives the vehicle only.
-
Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size or after a set duration. Euthanize mice, excise tumors, and weigh them.
-
Analysis: Calculate the Tumor Growth Inhibition (TGI) and assess statistical significance between the treated and control groups.
Conclusion and Future Directions
This document outlines a systematic and robust approach to evaluate the anticancer potential of this compound. The thiazole scaffold is a highly valuable starting point for the development of novel cancer therapeutics.[1][2] Should this compound demonstrate significant efficacy in the described assays, further investigations would be warranted. These could include target identification studies, pharmacokinetic and pharmacodynamic (PK/PD) profiling, and combination studies with existing chemotherapeutic agents. The protocols provided herein offer the foundational framework for a thorough and scientifically rigorous investigation.
References
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Taylor & Francis Online. [Link]
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed. PubMed. [Link]
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed. PubMed. [Link]
-
A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Informa UK Limited. [Link]
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - Bentham Science Publisher. Bentham Science. [Link]
-
In vivo screening models of anticancer drugs - CORE. CORE. [Link]
-
Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion | Journal of Medicinal Chemistry - ACS Publications. American Chemical Society. [Link]
-
Cancer Models - Charles River Laboratories. Charles River Laboratories. [Link]
-
In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences. International Journal of Pharmacy and Biological Sciences. [Link]
-
Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2) - PubMed Central. National Center for Biotechnology Information. [Link]
-
Examples of thiazole- and pyrazole-based anti-cancer drugs - ResearchGate. ResearchGate. [Link]
-
Three Steps for Setting up a Drug Screening Assay - Bitesize Bio. Bitesize Bio. [Link]
-
Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed. PubMed. [Link]
-
Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview - YouTube. YouTube. [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. MDPI. [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph - Anticancer Research. Anticancer Research. [Link]
-
(PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT - ResearchGate. ResearchGate. [Link]
-
Syntheses, Characterization and biological Activity of a new ligand [N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide with some transition metal complexes | University of Thi-Qar Journal of Science. University of Thi-Qar Journal of Science. [Link]
-
Synthesis and Biological Evaluation of N-(4-(Morpholine-4-Carbonyl)Thiazol-2-yl)-2- (piperazin-1-yl) Acetamide Hydrochloride an. International Journal of Trend in Scientific Research and Development. [Link]
-
N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC - NIH. National Center for Biotechnology Information. [Link]
-
N-(Thiazol-2-yl)acetamide - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity - PubMed. PubMed. [Link]
-
Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors - Advanced Journal of Chemistry, Section A. Sami Publishing Company. [Link]
-
Synthesis of some novel 2-(substituted thio)-N-(5-methyl-4-phenylthiazol-2-yl)acetamide and anticancer activity evaluation - ResearchGate. ResearchGate. [Link]
-
Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PubMed Central. National Center for Biotechnology Information. [Link].nih.gov/pmc/articles/PMC10824479/)
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. CAS 252662-43-4 | this compound - Synblock [synblock.com]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
Application Notes & Protocols: Strategic Derivatization of N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE
Abstract
N-(5-iodo-thiazol-2-yl)-acetamide (CAS: 252662-43-4) is a pivotal heterocyclic building block in modern medicinal chemistry and materials science.[1][2] Its structure, featuring an acetylated amino group and a strategically positioned iodine atom on an electron-rich thiazole ring, presents a versatile platform for synthetic elaboration. The carbon-iodine bond at the C5 position is particularly amenable to a host of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse carbon and nitrogen-based substituents. Thiazole derivatives are known to possess a wide range of biological activities, making this scaffold highly valuable for drug discovery programs.[3][4] This guide provides an in-depth analysis of the key synthetic transformations, offering detailed, field-proven protocols and explaining the underlying chemical principles that govern reaction outcomes.
The Synthetic Potential of the C5-Iodo Moiety
The C-I bond is the weakest among carbon-halogen bonds, rendering the C5 position of this compound the most reactive site for oxidative addition to a Palladium(0) catalyst. This reactivity is the cornerstone of its utility, allowing for selective functionalization under relatively mild conditions. The primary synthetic routes explored herein leverage this feature to forge new C-C and C-N bonds, transforming the core scaffold into a library of complex derivatives.
Figure 1: Key palladium-catalyzed derivatization pathways for this compound.
The Engine of Transformation: The Palladium Cross-Coupling Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions.[5] The process is a catalytic cycle that continuously regenerates the active Pd(0) species.
-
Oxidative Addition : The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-iodine bond of the thiazole, forming a Pd(II) intermediate. This is typically the rate-limiting step.
-
Transmetalation / Carbopalladation :
-
In Suzuki and Sonogashira reactions, a second coupling partner (organoboron or organocopper/alkyne species, respectively) transfers its organic group to the palladium center in a step called transmetalation.
-
In the Heck reaction, the alkene coordinates to the palladium center and then undergoes migratory insertion into the Pd-C bond (carbopalladation).
-
In Buchwald-Hartwig amination, the amine coordinates to the palladium, and after deprotonation by a base, the amide is formed on the metal center.[6][7]
-
-
Reductive Elimination : The newly formed C-C or C-N bond is forged as the two organic fragments are eliminated from the palladium center, regenerating the Pd(0) catalyst which re-enters the cycle.
Figure 2: Generalized catalytic cycle for palladium-mediated cross-coupling reactions.
Protocols for C-C Bond Formation
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl/Heteroaryl Derivatives
The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds, making it ideal for introducing aryl or heteroaryl moieties.[8][9] The choice of base and solvent is critical; potassium carbonate or phosphate are common bases, while solvent systems like 1,4-dioxane/water or DMF facilitate the reaction.[8][10]
Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation : To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq., e.g., 268 mg, 1.0 mmol), the desired arylboronic acid (1.2 eq.), and a suitable base such as K₂CO₃ (3.0 eq.).
-
Catalyst Addition : Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.05 eq., 5 mol%).
-
Solvent Addition : Add the degassed solvent system, such as 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL total volume).
-
Reaction Execution : Seal the tube and heat the reaction mixture with vigorous stirring at a specified temperature (typically 80-100 °C) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 5-aryl-thiazole derivative.
| Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 100 | 80-92 |
| Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₂CO₃ | Toluene/H₂O | 85 | 75-88 |
| Pyridine-3-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 95 | 70-85 |
Table 1: Representative conditions and expected yields for Suzuki-Miyaura coupling reactions.
Heck Reaction: Synthesis of 5-Alkenyl Derivatives
The Heck reaction couples the iodo-thiazole with an alkene, typically an electron-deficient one like an acrylate or styrene, to form a substituted alkene.[11][12] A key feature is the requirement for a base (often an organic amine like triethylamine or an inorganic base like K₂CO₃) to regenerate the Pd(0) catalyst in the final step of the cycle.[13][14]
Protocol 3.2: General Procedure for the Heck Reaction
-
Reagent Preparation : In a sealed vial, combine this compound (1.0 eq.), the alkene (e.g., butyl acrylate, 1.5 eq.), and a base such as triethylamine (Et₃N, 2.0 eq.).
-
Catalyst Addition : Add the palladium catalyst, for example, Palladium(II) acetate (Pd(OAc)₂, 0.02 eq.) and a phosphine ligand like Triphenylphosphine (PPh₃, 0.04 eq.).
-
Solvent Addition : Add a polar aprotic solvent like DMF or acetonitrile.
-
Reaction Execution : Seal the vial and heat to 80-120 °C for 6-24 hours. Monitor for the disappearance of the starting material by TLC.
-
Work-up : After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate. Purify the residue by flash chromatography to obtain the desired 5-alkenyl-thiazole product.
Sonogashira Coupling: Synthesis of 5-Alkynyl Derivatives
The Sonogashira coupling is the premier method for installing an alkyne moiety, creating a C(sp²)-C(sp) bond.[15] The classic protocol employs a dual catalyst system of palladium and a copper(I) salt (e.g., CuI) as a co-catalyst, which facilitates the key transmetalation step.[16] Copper-free methods have also been developed to avoid issues with homocoupling of the alkyne.[17]
Protocol 3.3: General Procedure for Sonogashira Coupling
-
Reagent Preparation : To a Schlenk tube, add this compound (1.0 eq.) and the terminal alkyne (1.2 eq.).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.) and the copper co-catalyst (CuI, 0.05 eq.).
-
Solvent and Base : Add a suitable solvent (e.g., THF or DMF) and a base, typically an amine like triethylamine or diisopropylamine, which also acts as a solvent.
-
Reaction Execution : Degas the mixture and stir at room temperature to 60 °C until the starting material is consumed.
-
Work-up : Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Purification : Dry the organic phase, concentrate, and purify by column chromatography to yield the 5-alkynyl-thiazole.
Protocol for C-N Bond Formation
Buchwald-Hartwig Amination: Synthesis of 5-Amino Derivatives
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, coupling the iodo-thiazole with primary or secondary amines.[6][18] The success of this reaction is highly dependent on the choice of a sterically hindered, electron-rich phosphine ligand and a strong, non-nucleophilic base (e.g., NaOt-Bu or LiHMDS).[7]
Protocol 4.1: General Procedure for Buchwald-Hartwig Amination
-
Inert Atmosphere Setup : In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable ligand (e.g., XPhos, 0.08 eq.), and a strong base (e.g., sodium tert-butoxide, 1.4 eq.) to a dry reaction vessel.
-
Reagent Addition : Add this compound (1.0 eq.) and the desired amine (1.2 eq.).
-
Solvent Addition : Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Execution : Seal the vessel and heat the mixture to 80-110 °C with stirring for 12-24 hours.
-
Work-up : Cool the reaction, dilute with ether or ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification : Concentrate the filtrate and purify the crude product via silica gel chromatography to isolate the 5-amino-thiazole derivative.
| Amine Partner | Catalyst/Ligand System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 80-90 |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 75-85 |
| Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 100 | 82-93 |
| n-Butylamine | Pd₂(dba)₃ / BrettPhos | LiHMDS | THF | 80 | 70-85 |
Table 2: Representative conditions and expected yields for Buchwald-Hartwig amination reactions.
General Experimental Workflow and Characterization
A successful synthesis campaign relies on a systematic workflow from reaction setup to final product validation.
Figure 3: Standard laboratory workflow for the synthesis and isolation of target derivatives.
Characterization Data for Starting Material:
-
This compound :
-
Molecular Formula : C₅H₅IN₂OS[1]
-
Molecular Weight : 268.08 g/mol [1]
-
¹H NMR (representative) : Chemical shifts will vary with solvent but expect a singlet for the acetyl CH₃ protons and a singlet for the NH proton. The thiazole proton signal will depend on substitution at the C4 position. For the unsubstituted parent, a singlet for the C4-H is expected.
-
Conclusion
This compound is a potent and adaptable starting material for the synthesis of a diverse array of functionalized thiazoles. By leveraging well-established palladium-catalyzed cross-coupling methodologies such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, researchers can efficiently construct libraries of novel compounds. The protocols and principles outlined in this guide serve as a robust foundation for scientists and drug development professionals to explore the chemical space around this valuable heterocyclic core, accelerating the discovery of new therapeutic agents and advanced materials.
References
-
Crystal structure and Hirfeld surface analysis of N-(5-iodo-4-phenylthiazol-2-yl)acetamide. IUCrData.
-
N-(5-Iodo-4-methyl-thiazol-2-yl)acetamide - Spectrum. SpectraBase.
-
Palladium-Catalyzed Cross-Coupling of Aryl or Vinyl Iodides with Ethyl Diazoacetate. American Chemical Society.
-
Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. National Institutes of Health (NIH).
-
Buchwald–Hartwig amination. Wikipedia.
-
Palladium-catalyzed intramolecular coupling between aryl iodides and allyl moieties via thermal and microwave-assisted conditions. National Institutes of Health (NIH).
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
-
Suzuki coupling protocols for 2,5-dichloro-4-iodo-1,3-thiazole. Benchchem.
-
N-(Thiazol-2-yl)acetamide. National Institutes of Health (NIH).
-
Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl). Smolecule.
-
Heck Reaction. Organic Chemistry Portal.
-
Sonogashira Coupling of 2-Iodo-2-cycloalkenones: Synthesis of (+)- and (−)-Harveynone and (−)-Tricholomenyn A. ACS Publications.
-
Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry.
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
-
Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. National Institutes of Health (NIH).
-
This compound. Synblock.
-
Syntheses, Characterization and biological Activity of a new ligand [N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide with some transition metal complexes. University of Thi-Qar Journal of Science.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
Sonogashira coupling. Wikipedia.
-
Intramolecular Heck reaction. Wikipedia.
-
Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides. National Institutes of Health (NIH).
-
This compound – (252662-43-4). EON Biotech.
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society.
-
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. National Institutes of Health (NIH).
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
-
Sonogashira coupling of functionalized trifloyl oxazoles and thiazoles with terminal alkynes: synthesis of disubstituted heterocycles. National Institutes of Health (NIH).
-
Heck reaction. Wikipedia.
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
-
Nucleophilic Aromatic Substitution EXPLAINED!. YouTube.
-
Functionalization of thiazolo[5,4-c]isoquinolines through Suzuki–Miyaura coupling. ResearchGate.
-
Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Journal of Chemical and Pharmaceutical Research.
-
Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. ResearchGate.
-
Site Selective Concerted Nucleophilic Aromatic Substitutions of Azole‐Ligated Diaryliodonium Salts. ResearchGate.
-
N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. National Institutes of Health (NIH).
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health (NIH).
-
Nucleophilic Aromatic Substitution (SNAr) | Chapter 5 – Organic Chemistry (5th). YouTube.
-
Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. ResearchGate.
-
Study of nucleophilic aromatic substitution with diaryliodonium salts. DiVA portal.
-
ChemInform Abstract: Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation. ResearchGate.
-
Heck Reaction. Chemistry LibreTexts.
-
Synthesis and pharmacological evaluation of novel derivatives of N-(5-(1H-indol-3-yl)-1,3,4-thiadiazol- 2-yl)-5-(substitutedphenyl)-3-(phenylamino)-4,5- dihydropyrazole-1-acetamide. ResearchGate.
-
synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-n- (2-phenyl. RASĀYAN Journal of Chemistry. )
Sources
- 1. CAS 252662-43-4 | this compound - Synblock [synblock.com]
- 2. eontrading.uk [eontrading.uk]
- 3. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. nobelprize.org [nobelprize.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research.rug.nl [research.rug.nl]
Introduction to N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE in Drug Discovery
An in-depth technical guide has been developed for researchers, scientists, and drug development professionals on the application of N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE in high-throughput screening. Due to the compound's nature as a likely chemical building block rather than a well-studied agent, this guide establishes a foundational framework for its characterization. The following sections will detail its potential applications, particularly as a kinase inhibitor, and provide comprehensive, step-by-step protocols for its evaluation in a high-throughput screening context.
This compound is a halogenated thiazole derivative. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its prevalence is due to its ability to engage in diverse biological interactions, including hydrogen bonding and aromatic interactions, making it a versatile core for designing enzyme inhibitors and receptor modulators. The presence of an iodine atom offers a potential site for further chemical modification (e.g., through cross-coupling reactions) and can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to protein targets.
Given the widespread role of thiazole-containing molecules as kinase inhibitors, this application note will focus on establishing a high-throughput screening (HTS) workflow to evaluate this compound as a potential inhibitor of a representative protein kinase.
Principle of the HTS Assay: ADP-Glo™ Kinase Assay
To quantify the inhibitory potential of this compound, we will employ the ADP-Glo™ Kinase Assay. This is a robust, luminescence-based assay designed for HTS. The assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase's activity.
The assay proceeds in two steps:
-
Kinase Reaction: The kinase, its substrate, and ATP are incubated with the test compound. If the compound is an inhibitor, it will reduce the rate of ATP-to-ADP conversion.
-
ADP Detection: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the newly produced ADP into ATP, which then fuels a luciferase/luciferin reaction, generating a light signal.
A lower light signal indicates less ADP was produced, signifying stronger inhibition of the kinase by the test compound.
Caption: Workflow of the ADP-Glo™ Kinase Assay.
High-Throughput Screening Protocol
This protocol outlines the steps for screening this compound for inhibitory activity against a target kinase using a 384-well plate format.
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Target Kinase (e.g., ABL1, SRC, etc.)
-
Kinase Substrate (specific to the chosen kinase)
-
ATP, 10 mM solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well, white, flat-bottom assay plates
-
Acoustic liquid handler or multichannel pipette
-
Plate reader with luminescence detection capabilities
Step-by-Step Experimental Workflow
1. Compound Preparation and Plating
-
Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Create a 10-point, 3-fold serial dilution series in DMSO. This will be the "source plate" for acoustic transfer. Concentrations will typically range from 10 mM down to ~0.5 µM.
-
Compound Plating: Using an acoustic liquid handler (e.g., Echo®), transfer 25 nL of each compound concentration from the source plate to the 384-well assay plate. This results in a final assay concentration range of approximately 50 µM to 2.5 nM, assuming a 5 µL final reaction volume.
-
Controls: Designate wells for positive control (no enzyme or no ATP) and negative control (DMSO vehicle only, 100% activity).
2. Kinase Reaction
-
Enzyme/Substrate Mix: Prepare a 2X enzyme/substrate solution in kinase buffer. The optimal concentrations of enzyme and substrate should be predetermined in an assay development phase.
-
Addition to Plate: Add 2.5 µL of the 2X enzyme/substrate mix to each well of the assay plate containing the plated compound.
-
Initiation of Reaction: Prepare a 2X ATP solution in kinase buffer. The ATP concentration should ideally be at or near the Kₘ for the specific kinase. Add 2.5 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is now 5 µL.
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
3. ADP Detection
-
Terminate Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step stops the kinase reaction and consumes the unused ATP.
-
Generate Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase and luciferin to produce a light signal.
-
Final Incubation: Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
4. Data Acquisition and Analysis
-
Read Plate: Measure the luminescence of each well using a compatible plate reader.
-
Data Normalization:
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
-
Dose-Response Curve: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which the compound inhibits 50% of the enzyme's activity).
Caption: High-throughput screening workflow for an inhibitor.
Data Interpretation and Hit Validation
A successful "hit" from the primary screen is a compound that demonstrates significant and dose-dependent inhibition of the target kinase. For this compound, an IC₅₀ value in the low micromolar or nanomolar range would be considered a promising result, warranting further investigation.
Quantitative Data Summary (Hypothetical Results)
| Parameter | Value | Interpretation |
| Primary Screen Hit | Yes | Compound showed >50% inhibition at 10 µM. |
| IC₅₀ | 1.2 µM | Moderate potency, suitable for initial hit validation. |
| Maximum Inhibition | 98% | Indicates complete inhibition at high concentrations. |
| Hill Slope | ~1.0 | Suggests a 1:1 binding stoichiometry. |
Next Steps for a Validated Hit:
-
Orthogonal Assays: Confirm the inhibitory activity using a different assay technology (e.g., TR-FRET, AlphaScreen) to rule out technology-specific artifacts.
-
Selectivity Profiling: Screen the compound against a panel of other kinases to determine its selectivity profile. A highly selective inhibitor is often preferred to minimize off-target effects.
-
Mechanism of Action Studies: Conduct experiments to determine if the compound is an ATP-competitive, non-competitive, or uncompetitive inhibitor.
-
Cell-Based Assays: Evaluate the compound's ability to inhibit the target kinase in a cellular context, for example, by measuring the phosphorylation of a downstream substrate.
Conclusion
This application note provides a comprehensive framework for the initial evaluation of this compound as a potential kinase inhibitor using a robust, HTS-compatible assay. The thiazole scaffold represents a promising starting point for inhibitor design, and the described workflow enables the rapid and reliable determination of its potency (IC₅₀). A positive outcome from this screening cascade would establish this compound as a valuable hit for further lead optimization efforts in a drug discovery program.
References
Introduction: The Thiazole Scaffold in Modern Oncology
An Application Guide to Thiazole-Based Inhibitors and Sensitive Cell Lines for Cancer Research
The thiazole ring, a heterocyclic structure containing sulfur and nitrogen, is a cornerstone pharmacophore in medicinal chemistry.[1] Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a wide array of biological targets, making it a privileged structure in drug discovery.[2] In oncology, thiazole derivatives have emerged as powerful therapeutic agents by targeting the dysregulated signaling pathways that drive cancer cell proliferation, survival, and metastasis.[3]
The clinical success of multi-kinase inhibitors like Dasatinib , a thiazole-containing drug used to treat chronic myelogenous leukemia (CML), has spurred extensive research into novel thiazole-based compounds.[2][4] These agents act through diverse mechanisms, most notably the inhibition of protein kinases that are critical for tumor growth and progression.[1] Key targets include enzymes in the PI3K/AKT/mTOR pathway, Cyclin-Dependent Kinases (CDKs), B-RAF, Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[1][3][5][6][7] This guide provides researchers with an in-depth overview of sensitive cell lines, key targeted pathways, and robust protocols for evaluating the efficacy of thiazole-based inhibitors in a preclinical setting.
Key Signaling Pathways and Mechanisms of Action
A primary mechanism by which thiazole derivatives exert their anti-cancer effects is through the inhibition of protein kinases.[1] These enzymes are central "switches" in cellular signaling cascades that control cell growth, division, and survival. In many cancers, these pathways are constitutively active, leading to uncontrolled proliferation.
One of the most frequently targeted cascades is the PI3K/AKT/mTOR pathway . This pathway is a master regulator of cell metabolism, growth, and survival. Its dysregulation is a hallmark of numerous cancers. Thiazole-based inhibitors have been specifically designed to target key kinases within this cascade, such as PI3K and mTOR, thereby shutting down pro-survival signals and inducing cell death.[5][8]
Characterized Thiazole Inhibitors and Their Sensitive Cell Lines
Identifying the appropriate cell line is a critical first step in evaluating a novel inhibitor. The sensitivity of a cell line is often dictated by its genetic background, specifically the presence of activating mutations in the oncogenic pathways targeted by the inhibitor. The following table summarizes various thiazole derivatives and the cancer cell lines that have demonstrated notable sensitivity.
| Compound ID | Target/Mechanism | Sensitive Cell Line(s) | Cancer Type | Reported Potency (IC₅₀/GI₅₀) | Reference |
| Dasatinib | Multi-kinase (Bcr-Abl, Src) | K562, Ba/F3 | Chronic Myelogenous Leukemia (CML) | Potent (low nM range) | [4] |
| Compound 3b | PI3Kα/mTOR | MOLT-4 | Leukemia | GI₅₀ = 1.74 µM | [8] |
| NCI-H226, NCI-H460 | Non-Small Cell Lung Cancer | GI₅₀ = 2.36 µM, 2.40 µM | [8] | ||
| Compound 5k | Actin Dynamics (Migration) | MDA-MB-231 | Triple-Negative Breast Cancer | IC₅₀ = 176 nM (migration) | [9][10] |
| HeLa, A549 | Cervical Cancer, Lung Cancer | ~80% migration block @ 10 µM | [9][10] | ||
| Compound 46 | c-Met Kinase | H460 | Lung Cancer | IC₅₀ = 0.01 µM | [5] |
| MKN-45, HT-29 | Gastric Cancer, Colon Cancer | IC₅₀ = 0.06 µM, 0.18 µM | [5] | ||
| Compound 36 | B-RAF V600E | WM266.4 | Melanoma | IC₅₀ = 0.12 µM | [5] |
| MCF-7 | Breast Cancer | IC₅₀ = 0.16 µM | [5] | ||
| Compound 4c | VEGFR-2 | MCF-7 | Breast Cancer | IC₅₀ = 2.57 µM | [6][11] |
| HepG2 | Liver Cancer | IC₅₀ = 7.26 µM | [6][11] | ||
| Compounds 11, 12 | JAK2 | HEL | Erythroleukemia | Susceptible at 10 µM | [12] |
| Compound 25 | JAK2/EGFR | A431 | Lung Cancer | Vulnerable at 10 µM | [12] |
| Compound 4i | EGFR | SaOS-2 | Osteosarcoma | IC₅₀ = 0.190 µg/mL | [13] |
| Tricyclic Thiazole 37 | Angiogenesis | HUVEC | Endothelial Cells | IC₅₀ = 1.1 µM | [14] |
Experimental Protocols and Workflows
The following protocols provide a framework for characterizing the activity of thiazole-based inhibitors. Each protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure robust and reproducible data.
Protocol 1: Determining Cell Viability and IC₅₀ with the MTT Assay
The MTT assay is a foundational colorimetric method to assess a compound's cytotoxic or cytostatic effects by measuring the metabolic activity of living cells.[15] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[15][16] The intensity of the resulting color is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed the desired cell line (e.g., MCF-7, A549) into a 96-well flat-bottom plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.[17]
-
Causality Note: Seeding density is crucial. Too few cells will result in a weak signal, while over-confluency can affect growth rates and drug response. The 24-hour pre-incubation ensures cells are in a logarithmic growth phase at the time of treatment.
-
-
Compound Preparation and Treatment: Prepare a 2X serial dilution of the thiazole-based inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle-only control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired exposure period (commonly 72 hours for cytotoxicity studies) at 37°C and 5% CO₂.[17]
-
MTT Addition: After incubation, carefully add 10-28 µL of a 2-5 mg/mL MTT solution in sterile PBS to each well (final concentration ~0.5 mg/mL).[16][17] Incubate for 1.5 to 4 hours at 37°C.[17][18]
-
Causality Note: The incubation time with MTT allows for sufficient formazan crystal formation. This step should be performed in the dark as MTT is light-sensitive.
-
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-130 µL of a solubilization solution (e.g., DMSO or a dedicated buffer) to each well to dissolve the purple formazan crystals.[17] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[16] A reference wavelength of >650 nm can be used to subtract background noise.[16]
-
Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle-treated control cells. Plot the percent viability against the log of the inhibitor concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
Protocol 2: Validating Mechanism of Action with Western Blot
Western blotting is an essential technique to investigate how a thiazole-based inhibitor affects specific protein targets within a signaling pathway.[19] For example, an effective inhibitor of the PI3K/AKT pathway should decrease the phosphorylation of AKT and its downstream targets. This protocol provides a method to detect such changes.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency.[20] Treat cells with the thiazole inhibitor at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle-treated control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.[21] Centrifuge at ~14,000g for 15 minutes at 4°C to pellet cell debris.[19]
-
Causality Note: Phosphatase inhibitors are critical when analyzing protein phosphorylation to prevent the removal of phosphate groups post-lysis.
-
-
Protein Quantification: Determine the protein concentration of each lysate supernatant using a standard method like the BCA or Bradford assay.[22] This ensures equal protein loading for accurate comparison.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples with lysis buffer. Add 4X SDS-PAGE sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[22] Load 20-40 µg of protein per lane into a polyacrylamide gel. Run the gel until adequate separation of proteins by molecular weight is achieved.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[21]
-
Causality Note: The membrane provides a solid support for the proteins, allowing them to be probed with antibodies.
-
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[23] Incubate the membrane with a specific primary antibody (e.g., anti-phospho-AKT) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[19][22]
-
Secondary Antibody and Detection: Wash the membrane three times with TBST for 10 minutes each.[22] Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19] Wash again as described previously.
-
Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager or X-ray film. Re-probe the membrane with an antibody for total protein (e.g., total-AKT) and a loading control (e.g., β-actin or GAPDH) to confirm equal loading and specific reduction in phosphorylation.
Protocol 3: Direct Target Inhibition via In Vitro Kinase Assay
To confirm that a thiazole derivative directly inhibits its putative kinase target, an in vitro kinase assay is the gold standard.[24] This cell-free assay measures the transfer of a phosphate group from ATP to a specific substrate by an isolated kinase enzyme. Luminescence-based assays that quantify the amount of ADP produced are common, safe, and highly sensitive.[25]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the thiazole inhibitor in a suitable buffer (e.g., Kinase Assay Buffer with a final DMSO concentration of ≤1%).[25]
-
Kinase Reaction Setup (96-well or 384-well plate):
-
Add the diluted inhibitor or vehicle control to the appropriate wells.
-
Add the purified, recombinant kinase of interest (e.g., PI3Kα, mTOR, JAK2).
-
Incubate briefly (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the kinase.[25]
-
Causality Note: This pre-incubation step ensures that the inhibitor has an opportunity to occupy the kinase's active site before the reaction begins.
-
-
Initiate Kinase Reaction: Start the reaction by adding a mixture containing the specific kinase substrate peptide and ATP.[25]
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes, or as recommended for the specific kinase, to allow for substrate phosphorylation.[25]
-
Signal Detection (Example: ADP-Glo™ Assay):
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and consume any remaining ATP. Incubate for 40 minutes at room temperature.[25]
-
Generate Luminescent Signal: Add Kinase Detection Reagent. This converts the ADP produced during the kinase reaction back into ATP, which then fuels a luciferase/luciferin reaction, generating light. Incubate for 30 minutes at room temperature.[25]
-
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[25] Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value.
Conclusion
Thiazole-based inhibitors represent a highly promising and clinically validated class of anti-cancer agents. For researchers in drug development and cancer biology, understanding the specific cellular contexts in which these compounds are effective is paramount. By utilizing well-characterized sensitive cell lines and employing robust, validated protocols for assessing cytotoxicity, target engagement, and direct enzymatic inhibition, the scientific community can continue to unlock the full therapeutic potential of the thiazole scaffold. This guide serves as a foundational resource to design, execute, and interpret experiments aimed at characterizing novel thiazole inhibitors and advancing the next generation of targeted cancer therapies.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Al-Shakarchi, W., et al. (2023). MTT (Assay protocol). Protocols.io. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Western Blot Protocol. Retrieved from [Link]
-
Springer Protocols. (n.d.). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Retrieved from [Link]
-
StarProtocols. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Cell Press. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
Cusabio. (n.d.). Western Blotting (WB) Protocol. Retrieved from [Link]
-
PubMed. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Retrieved from [Link]
-
PubMed. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. Retrieved from [Link]
-
ResearchGate. (2025). Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tricyclic thiazoles are a new class of angiogenesis inhibitors. Retrieved from [Link]
-
MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]
-
Wikipedia. (n.d.). Bcr-Abl tyrosine-kinase inhibitor. Retrieved from [Link]
-
ACS Publications. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiazole Derivatives Inhibitors of Protein Kinases. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. Retrieved from [Link]
-
PubMed Central. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). Retrieved from [Link]
Sources
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tricyclic thiazoles are a new class of angiogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. MTT (Assay protocol [protocols.io]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. cusabio.com [cusabio.com]
- 22. Western Blot Protocol | Proteintech Group [ptglab.com]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. bellbrooklabs.com [bellbrooklabs.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE as a Covalent Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Target Space with Covalent Probes
The pursuit of novel therapeutics and a deeper understanding of biological systems necessitates tools that can selectively interact with and report on the function of proteins. Covalent chemical probes have emerged as powerful molecules in this endeavor, offering the ability to form stable, long-lasting bonds with their protein targets. This irreversible interaction provides unique advantages for target identification, validation, and the development of covalent inhibitors.[1][2]
This guide provides a comprehensive overview of the application of N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE as a covalent chemical probe. While specific literature on this compound as a probe is nascent, its chemical architecture—featuring a reactive iodo-thiazole moiety—strongly suggests its utility in targeting nucleophilic amino acid residues, particularly cysteine, within the proteome. These application notes will therefore be grounded in the established principles of covalent probe chemistry and proteomics.
Chemical Probe Profile: this compound
| Property | Value | Source |
| CAS Number | 252662-43-4 | [3][4] |
| Molecular Formula | C5H5IN2OS | [3][4] |
| Molecular Weight | 268.08 g/mol | [3][4] |
| Appearance | Light yellow to brown solid | [4] |
| Storage | Store at 2-8°C under an inert atmosphere | [4] |
Mechanism of Action: The Iodo-Thiazole "Warhead"
The utility of this compound as a chemical probe is predicated on the electrophilic nature of the carbon atom bearing the iodine substituent on the thiazole ring. The thiazole ring itself, particularly at the 2-position, is susceptible to nucleophilic attack.[5][6][7][8] The electron-withdrawing nature of the nitrogen and sulfur heteroatoms enhances the electrophilicity at this position, making it a reactive site for covalent bond formation with nucleophilic amino acid residues on proteins.
The primary target for iodoacetamide-based probes is the thiol group of cysteine residues, which are highly nucleophilic at physiological pH.[1][2][9][10] The reaction proceeds via a nucleophilic substitution mechanism, resulting in a stable thioether linkage between the probe and the cysteine residue.
DOT Diagram: Covalent Modification of a Target Protein
Caption: Covalent modification of a target protein by this compound.
The thiazole core of this compound also serves as a scaffold that can participate in non-covalent interactions with the target protein, contributing to the overall binding affinity and selectivity of the probe. Thiazole-containing compounds are known to possess a wide range of biological activities, including anticancer properties, suggesting that this scaffold may have inherent affinities for various biological targets.[11][12][13][14][15]
Experimental Protocols
Part 1: Initial Probe Characterization and Target Engagement
This section outlines the initial steps to confirm that this compound can covalently modify proteins.
Protocol 1.1: In Vitro Labeling of a Model Protein
Objective: To confirm the covalent modification of a known cysteine-containing protein by the probe using mass spectrometry.
Materials:
-
This compound
-
Model protein with a reactive cysteine (e.g., Bovine Serum Albumin - BSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dithiothreitol (DTT) for protein reduction (optional)
-
Iodoacetamide (IAA) as a blocking agent (for control)
-
LC-MS grade water and acetonitrile
-
Formic acid
-
Intact protein mass spectrometer
Procedure:
-
Protein Preparation:
-
Prepare a 10 µM solution of the model protein in PBS.
-
If the protein has disulfide bonds that may mask reactive cysteines, pre-treat with 1 mM DTT for 30 minutes at 37°C. Remove DTT using a desalting column.
-
-
Labeling Reaction:
-
Set up the following reactions in triplicate:
-
Test: Protein + 100 µM this compound
-
Negative Control: Protein + DMSO (vehicle)
-
Blocking Control: Pre-incubate protein with 1 mM IAA for 1 hour at room temperature, then add 100 µM this compound.
-
-
Incubate all reactions for 2 hours at room temperature.
-
-
Sample Preparation for Mass Spectrometry:
-
Quench the reaction by adding formic acid to a final concentration of 0.1%.
-
Desalt the protein samples using a C4 ZipTip or similar device.
-
-
Intact Protein Mass Spectrometry Analysis:
-
Analyze the samples by LC-MS.
-
Deconvolute the resulting spectra to determine the mass of the protein in each condition.
-
Expected Results:
-
The test sample should show a mass shift corresponding to the addition of the probe minus the iodine leaving group (Mass of probe - 126.9 u).
-
The negative control should show the mass of the unmodified protein.
-
The blocking control should show a mass shift corresponding to the addition of acetamide from the IAA, with minimal or no labeling by the probe.
Part 2: Target Identification in Complex Proteomes using Activity-Based Protein Profiling (ABPP)
ABPP is a powerful technique to identify the targets of a covalent probe in a complex biological sample, such as a cell lysate.[16][17][18][19][20][21]
DOT Diagram: Competitive ABPP Workflow
Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).
Protocol 2.1: Competitive ABPP for Target Identification
Objective: To identify the protein targets of this compound in a cell lysate by competing for cysteine labeling with a broad-spectrum reporter probe.
Materials:
-
This compound
-
Cell lysate from a relevant cell line
-
Broad-spectrum cysteine-reactive probe with a reporter tag (e.g., Iodoacetamide-alkyne)
-
Biotin-azide for click chemistry
-
Copper(II) sulfate, TBTA, and sodium ascorbate for the click reaction
-
Streptavidin agarose beads
-
Urea
-
DTT and IAA for reduction and alkylation
-
Trypsin
-
LC-MS/MS instrument
Procedure:
-
Lysate Preparation:
-
Prepare cell lysate in a buffer without detergents that interfere with MS (e.g., PBS with protease inhibitors).
-
Determine protein concentration using a BCA assay.
-
-
Competitive Labeling:
-
Aliquot 1 mg of proteome for each condition (in triplicate):
-
Test: Pre-incubate with 10 µM this compound for 1 hour at 37°C.
-
Control: Pre-incubate with DMSO for 1 hour at 37°C.
-
-
Add 100 µM of the iodoacetamide-alkyne reporter probe to all samples and incubate for another hour at 37°C.
-
-
Click Chemistry:
-
To each sample, add the click chemistry cocktail (final concentrations: 1 mM CuSO4, 100 µM TBTA, 1 mM sodium ascorbate, 100 µM biotin-azide).
-
Incubate for 1 hour at room temperature.
-
-
Protein Enrichment and Digestion:
-
Precipitate proteins using methanol/chloroform.
-
Resuspend the protein pellet in 6 M urea.
-
Add streptavidin agarose beads and incubate for 2 hours at room temperature to enrich for biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
On-bead reduction (DTT), alkylation (IAA), and tryptic digestion.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify and quantify peptides using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Data Analysis and Expected Results:
-
Proteins that are true targets of this compound will show a significant decrease in the abundance of their cysteine-containing peptides in the "Test" sample compared to the "Control" sample. This is because the probe has already occupied the cysteine, preventing the reporter probe from binding.
-
The data should be filtered for proteins that show a dose-dependent decrease in labeling if the experiment is repeated with varying concentrations of the probe.
Part 3: Target Validation
Once potential targets are identified, it is crucial to validate them.
Protocol 3.1: In-Cell Target Engagement
Objective: To confirm that this compound engages its target(s) in a cellular context.
Materials:
-
Live cells of interest
-
This compound
-
Lysis buffer
-
Antibodies against the putative target protein(s)
-
Western blot reagents and equipment or targeted mass spectrometry workflow[22][23][24]
Procedure (Western Blot-based):
-
Cell Treatment:
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a DMSO control for a defined period (e.g., 4 hours).
-
-
Lysis and Labeling:
-
Lyse the cells and treat the lysates with a reporter probe (e.g., iodoacetamide-alkyne followed by click chemistry with a fluorescent tag).
-
-
Immunoprecipitation (Optional but Recommended):
-
Immunoprecipitate the target protein from the lysates.
-
-
Gel Electrophoresis and Imaging:
-
Run the samples on an SDS-PAGE gel.
-
Scan the gel for fluorescence to detect the reporter probe signal.
-
Perform a Western blot to detect the total amount of the target protein.
-
Expected Results:
-
A dose-dependent decrease in the fluorescent signal for the target protein indicates that the probe is engaging the target in living cells.
-
The total protein level (from the Western blot) should remain unchanged.
Safety and Handling
As with any laboratory chemical, appropriate safety precautions should be taken when handling this compound. While a specific Material Safety Data Sheet (MSDS) may not be readily available, compounds with similar reactive groups (iodoacetamides) are known to be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[25][26]
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.[4]
-
Disposal: Dispose of in accordance with local regulations.
Conclusion
This compound is a promising chemical probe for the covalent targeting of cysteine residues in proteins. Its iodo-thiazole warhead provides a reactive center for nucleophilic attack, while the thiazole scaffold may confer specificity for certain classes of proteins. The protocols outlined in this guide provide a roadmap for researchers to characterize the reactivity of this probe, identify its cellular targets, and validate these interactions. Through the systematic application of these methodologies, this compound can be a valuable tool for chemical biology and drug discovery.
References
-
Abo, M., et al. (2018). Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling. Molecular Pharmaceutics, 15(5), 2096-2103. [Link]
-
Abo, M., et al. (2018). Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling. PubMed, 29611681. [Link]
-
Scite.ai. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling. [Link]
-
ResearchGate. (2018). Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling | Request PDF. [Link]
-
National Institutes of Health. (2012). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. PMC. [Link]
-
MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
National Institutes of Health. (2019). Chemoproteomic methods for covalent drug discovery. PMC. [Link]
-
PubMed. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. [Link]
-
ResearchGate. Comparison of Different Competitive Proteome Profiling Approaches in Target Identification of Covalent Inhibitors | Request PDF. [Link]
-
PubMed. (2022). Comparison of Different Competitive Proteome Profiling Approaches in Target Identification of Covalent Inhibitors. [Link]
-
IOSR Journals. (2018). Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. [Link]
-
bioRxiv. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. [Link]
-
Royal Society of Chemistry. (1971). Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion. Journal of the Chemical Society B: Physical Organic. [Link]
-
Indian Academy of Sciences. (1944). Chemistry of the thiazoles. [Link]
-
MDPI. (2022). Technologies for Direct Detection of Covalent Protein–Drug Adducts. [Link]
-
Frontiers. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. [Link]
-
Frontiers. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. [Link]
-
Royal Society of Chemistry. (1972). Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
ResearchGate. Covalent drugs and inhibitors characterization based on kinetic... [Link]
-
ResearchGate. (2016). Drug targets for biological activities of 2,4-disubstituted thiazoles. [Link]
-
National Institutes of Health. (2012). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. PMC. [Link]
-
ConnectSci. (2025). Electrophilic fragment screening using native mass spectrometry to identify covalent probes for surface cysteines. Australian Journal of Chemistry. [Link]
-
National Institutes of Health. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. PMC. [Link]
-
Cenmed Enterprises. N-(5-Iodothiazol-2-yl)acetamide (C007B-533375). [Link]
-
National Institutes of Health. (2020). Thiazole Ring—A Biologically Active Scaffold. PMC. [Link]
-
Semantic Scholar. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. [Link]
-
ACS Publications. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Analytical Chemistry. [Link]
-
National Institutes of Health. (2014). Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes. PMC. [Link]
-
Scholarly Publications Leiden University. (2025). Activity-based proteasome profiling. [Link]
Sources
- 1. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CAS 252662-43-4 | this compound - Synblock [synblock.com]
- 4. This compound | 252662-43-4 [amp.chemicalbook.com]
- 5. Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor [pubs.sciepub.com]
- 6. Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. ias.ac.in [ias.ac.in]
- 8. Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. scite.ai [scite.ai]
- 10. researchgate.net [researchgate.net]
- 11. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 12. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 18. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 22. biorxiv.org [biorxiv.org]
- 23. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. | Semantic Scholar [semanticscholar.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. fishersci.com [fishersci.com]
Application Note: A Multi-tiered Approach for Efficacy Testing of the Novel Thiazole Derivative N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE
Abstract
The thiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anti-cancer activity.[1][2] N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE is a novel small molecule from this class, whose efficacy requires systematic evaluation. This guide presents a comprehensive, multi-tiered experimental framework designed for researchers in oncology and drug development to rigorously assess the compound's therapeutic potential. We hypothesize an anti-cancer mechanism of action involving the inhibition of key signaling kinases critical for tumor cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) or components of the MAPK pathway.[3][4][5] The protocols herein follow a logical progression from initial biochemical validation to complex in vivo tumor models, ensuring that each step provides a self-validating layer of evidence to support go/no-go decisions in the drug development pipeline.[6][7][8]
Introduction: The Rationale for a Phased Approach
Evaluating a new chemical entity requires a structured approach that moves from a simplified, controlled environment to a complex biological system. This strategy, outlined below, is designed to efficiently characterize the compound's mechanism, potency, and therapeutic window.
-
Phase 1: Biochemical Target Engagement. The initial step is to confirm direct interaction between the compound and its purified, hypothesized molecular target in a cell-free system. This provides unambiguous proof of on-target activity and intrinsic potency (IC50).
-
Phase 2: Cellular Activity & Mechanistic Validation. The second phase assesses the compound's ability to penetrate cells, engage its target in a native cellular context, and elicit a desired biological response, such as inhibiting proliferation or inducing apoptosis.
-
Phase 3: In Vivo Preclinical Efficacy. The final preclinical phase evaluates the compound's anti-tumor activity in a living organism, providing critical data on its therapeutic efficacy, dosing, and potential toxicities in a systemic setting.[9][10]
Figure 1: A logical workflow for the preclinical evaluation of this compound.
Phase 1: In Vitro Biochemical Characterization
Directive: To determine the direct inhibitory activity of this compound against its putative kinase target(s). For this guide, we will proceed with the hypothesis that the compound targets Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle often dysregulated in cancer.[4][11][12]
Protocol 1.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[13] Kinase activity is inversely proportional to the luminescent signal. This format is highly sensitive and suitable for determining IC50 values.[14]
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound (e.g., 11 points, 1:3 dilution) in a 384-well plate. Include a known CDK4 inhibitor (e.g., Palbociclib) as a positive control and a DMSO-only vehicle control.[15]
-
Prepare the Kinase Reaction Buffer containing purified, active CDK4/Cyclin D1 enzyme and its specific substrate, the retinoblastoma (Rb) protein.
-
Prepare the ATP solution at a concentration equivalent to the Kₘ for CDK4 to ensure accurate IC50 determination.[16]
-
-
Kinase Reaction:
-
Add 5 µL of the kinase/substrate solution to each well of the 384-well assay plate.
-
Transfer 2.5 µL of the compound dilutions (or controls) to the corresponding wells.
-
Initiate the reaction by adding 2.5 µL of the ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction.
-
Incubate for 30 minutes to stabilize the luminescent signal.
-
Read the luminescence on a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data using the vehicle (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the normalized response versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Data Output:
| Compound | Target | IC50 (nM) [Hypothetical] |
| This compound | CDK4 | 85.2 |
| Palbociclib (Positive Control) | CDK4 | 11.5 |
Phase 2: Cell-Based Efficacy & Mechanism of Action
Directive: To confirm that the biochemical activity translates into a functional anti-cancer effect in a relevant cellular context and to validate the on-target mechanism. We will use a breast cancer cell line known to be sensitive to CDK4/6 inhibition, such as MCF-7 (ER+/HER2-).[12][17]
Figure 2: The CDK4/6-Rb pathway, a critical regulator of the G1-S cell cycle transition.
Protocol 2.1: Cell Viability Assay (CellTiter-Glo®)
Principle: This assay measures the number of viable cells in culture based on quantifying the ATP present, which signals the presence of metabolically active cells. A decrease in ATP is indicative of cytotoxicity or cytostatic effects.
Methodology:
-
Cell Seeding: Seed MCF-7 cells into a 96-well, white-walled plate at a density of 5,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours. Include vehicle (DMSO) controls.
-
Lysis and Signal Detection:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read luminescence on a plate reader.
-
Analysis: Normalize data to vehicle-treated cells and calculate the GI50 (concentration for 50% growth inhibition).
Expected Data Output:
| Cell Line | Compound | GI50 (µM) [Hypothetical] |
| MCF-7 | This compound | 0.45 |
| MCF-7 | Palbociclib (Positive Control) | 0.09 |
Protocol 2.2: On-Target Pathway Modulation (Western Blot)
Principle: Western blotting allows for the detection of specific proteins to confirm that the compound inhibits the intended target in cells. Here, we will measure the phosphorylation of Rb, the direct downstream substrate of CDK4.[15] A reduction in phosphorylated Rb (p-Rb) indicates on-target activity.
Methodology:
-
Treatment and Lysis: Seed MCF-7 cells in 6-well plates. Treat with the compound at concentrations around the GI50 (e.g., 0.1x, 1x, 10x GI50) for 24 hours.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Rb (Ser807/811), anti-total Rb, and anti-GAPDH as a loading control).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using densitometry software.
Protocol 2.3: Apoptosis Induction Assay (Caspase-Glo® 3/7)
Principle: A key mechanism of anti-cancer drugs is the induction of apoptosis.[18] Caspases-3 and -7 are key effector caspases in the apoptotic pathway.[19] This assay uses a luminogenic substrate that, when cleaved by active caspase-3/7, generates a light signal proportional to the level of apoptosis.
Methodology:
-
Cell Treatment: Seed and treat MCF-7 cells in a 96-well plate as described in Protocol 2.1 for 48 hours.
-
Assay Procedure:
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
-
Data Acquisition: Read luminescence. An increase in signal relative to the vehicle control indicates apoptosis induction.
Phase 3: In Vivo Preclinical Efficacy Assessment
Directive: To evaluate the anti-tumor activity of this compound in a living system using a cell line-derived xenograft (CDX) model.[20][21] This is a critical step to bridge the gap between in vitro assays and human clinical trials.[9][10]
Figure 3: Standard workflow for a cell line-derived xenograft (CDX) efficacy study.
Protocol 3.1: Human Tumor Xenograft Model
Principle: This protocol involves implanting human cancer cells into immunodeficient mice, allowing the formation of tumors that can be used to test the efficacy of anti-cancer compounds.[9][20]
Methodology:
-
Animal Model: Use female athymic nude or SCID mice, 6-8 weeks old.
-
Cell Implantation:
-
Harvest MCF-7 cells during their exponential growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject 5 x 10⁶ cells into the right flank of each mouse.
-
-
Tumor Growth and Group Assignment:
-
Monitor tumor growth with calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 150-200 mm³, randomly assign mice into treatment cohorts (e.g., n=10 mice/group).
-
Group 1: Vehicle control (e.g., 0.5% CMC/0.1% Tween 80, oral gavage)
-
Group 2: Compound, 25 mg/kg, oral gavage, once daily (QD)
-
Group 3: Compound, 50 mg/kg, oral gavage, QD
-
Group 4: Positive Control, 100 mg/kg, oral gavage, QD
-
-
-
Treatment and Monitoring:
-
Administer treatments daily for 21 days.
-
Measure tumor volumes and body weights three times per week.
-
Monitor animals for any signs of toxicity.
-
-
Endpoint and Data Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group.
-
Analyze the statistical significance of the results (e.g., using ANOVA).
-
Expected Data Output:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) [Hypothetical] | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | - | 1550 | - | +2.5 |
| This compound | 25 | 930 | 40% | -1.8 |
| This compound | 50 | 542 | 65% | -4.5 |
| Positive Control | 100 | 418 | 73% | -6.2 |
Conclusion
This application note provides a robust, phased framework for the preclinical efficacy evaluation of this compound. By systematically progressing from biochemical potency to cellular mechanism and finally to in vivo anti-tumor activity, researchers can build a comprehensive data package. This logical, evidence-based approach is essential for identifying promising therapeutic candidates and making informed decisions in the complex landscape of oncology drug development.
References
- Vertex AI Search. (n.d.). Preclinical Drug Testing Using Xenograft Models.
-
Cho, S. Y., et al. (2016). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 21(4), 237–242. [Link]
-
Caunt, C. J., et al. (2015). MEK in cancer and cancer therapy. Seminars in Cancer Biology, 35, 1-12. [Link]
- Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing.
- Crown Bioscience. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models.
-
Burotto, M., et al. (2021). The MEK/ERK Network as a Therapeutic Target in Human Cancer. Molecular Cancer Research, 19(3), 361–372. [Link]
- Patsnap Synapse. (2024). What are CDKs inhibitors and how do they work?.
-
Rawson, J. M., et al. (2018). MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy. Cancers, 10(11), 425. [Link]
- HuaTeng. (2025). Tumor Xenograft Models in Cancer Research: The "Miniature Battlefield" in Mice.
-
Kilkenny, C., et al. (2010). General Principles of Preclinical Study Design. ILAR Journal, 51(4), 318–324. [Link]
-
Pater, L. G., et al. (2019). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Molecules, 24(23), 4338. [Link]
-
D'Angelo, A., et al. (2021). Biological Rationale for Targeting MEK/ERK Pathways in Anti-Cancer Therapy and to Potentiate Tumour Responses to Radiation. International Journal of Molecular Sciences, 22(11), 5698. [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved January 6, 2026, from [Link]
- ACS. (2022). Selective Cyclin-Dependent Kinase Inhibitors and Their Application in Cancer Therapy.
- NPTEL. (n.d.). Design of pre-clinical experiments.
-
BreastCancer.org. (2025). What Are CDK4/6 Inhibitors?. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). Mechanism of action of CDK inhibitors. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). MEK proteins and their signaling pathways. Retrieved January 6, 2026, from [Link]
-
Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783. [Link]
-
Chen, Y., et al. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry, 57(15), 6644–6655. [Link]
-
The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. Retrieved January 6, 2026, from [Link]
-
El-Sayed, N. N. E., et al. (2020). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Advances, 10(49), 29471–29486. [Link]
-
BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved January 6, 2026, from [Link]
-
Zhang, J. H., et al. (2007). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. SLAS Discovery, 12(6), 705-716. [Link]
-
PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved January 6, 2026, from [Link]
-
Kamal, A., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Archives of Pharmacal Research, 48(1), 1-25. [Link]
-
BMG Labtech. (2020). Kinase assays. Retrieved January 6, 2026, from [Link]
-
Al-Ostath, A. I., et al. (2024). Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. Future Medicinal Chemistry, 16(6), 461-477. [Link]
-
Berry, D. A. (1991). Experimental design for drug development: a bayesian approach. Journal of Biopharmaceutical Statistics, 1(1), 81-101. [Link]
-
Ahmad, I., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). Arabian Journal of Chemistry, 18(1), 105463. [Link]
Sources
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MEK in cancer and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are CDKs inhibitors and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jssaherdatalake.blob.core.windows.net [jssaherdatalake.blob.core.windows.net]
- 8. ppd.com [ppd.com]
- 9. xenograft.org [xenograft.org]
- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. breastcancer.org [breastcancer.org]
- 13. bmglabtech.com [bmglabtech.com]
- 14. researchgate.net [researchgate.net]
- 15. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. blog.cellsignal.com [blog.cellsignal.com]
- 19. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.sg]
- 20. blog.crownbio.com [blog.crownbio.com]
- 21. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
Application Notes and Protocols for Lipoxygenase Inhibition Assay Using N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to performing a lipoxygenase (LOX) inhibition assay, using the novel compound N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE as a representative test article. Lipoxygenases are a family of iron-containing enzymes that play a crucial role in the biosynthesis of leukotrienes and other lipid mediators involved in inflammatory responses.[1][2] As such, inhibitors of LOX enzymes are of significant interest in the development of new therapeutics for a range of inflammatory diseases.[3] This guide details the scientific principles underpinning the assay, provides step-by-step protocols for both spectrophotometric and fluorometric methods, and outlines the necessary data analysis to determine inhibitory potency. The protocols are designed to be self-validating, incorporating appropriate controls to ensure data integrity.
Introduction to Lipoxygenase and Its Inhibition
Lipoxygenases (LOXs) are dioxygenases that catalyze the hydroperoxidation of polyunsaturated fatty acids like arachidonic and linoleic acid.[4] In mammals, the 5-lipoxygenase (5-LOX) pathway is of particular interest as it leads to the production of leukotrienes, potent inflammatory mediators implicated in conditions such as asthma and rheumatoid arthritis.[1][3] The inhibition of LOX enzymes presents a promising therapeutic strategy for mitigating the effects of these inflammatory mediators.
The thiazole ring is a privileged scaffold in medicinal chemistry, with derivatives known to exhibit a wide range of biological activities, including anti-inflammatory properties.[5][6] The compound this compound is a novel thiazole derivative. While its specific biological activities are under investigation, its structural features suggest potential as an enzyme inhibitor. This guide therefore uses this compound as a model compound to illustrate the process of evaluating a novel chemical entity for LOX inhibitory activity.
Assay Principles
The activity of lipoxygenase can be measured by detecting the formation of hydroperoxy derivatives of its substrates. Two common methods are:
-
Spectrophotometric Assay: This method is based on the detection of the conjugated diene hydroperoxide product, which exhibits a characteristic absorbance at 234 nm.[7][8] The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity.
-
Fluorometric Assay: In this approach, a non-fluorescent probe is oxidized by the hydroperoxide product of the LOX reaction to generate a highly fluorescent compound.[1] The increase in fluorescence intensity is a measure of LOX activity. This method often offers higher sensitivity than the spectrophotometric assay.
Materials and Reagents
-
Enzyme: Soybean Lipoxygenase (sLOX) is commonly used for initial screening due to its stability and commercial availability.[2][9] For studies targeting specific human isoforms, recombinant human 5-LOX, 12-LOX, or 15-LOX should be used.
-
Substrate:
-
Buffer: Borate buffer (0.2 M, pH 9.0)[7] or phosphate buffer (e.g., 50 mM, pH 6.0-7.4)[4][8] are commonly used.
-
Test Compound: this compound. A stock solution is typically prepared in dimethyl sulfoxide (DMSO).[9]
-
Positive Control Inhibitor: A known LOX inhibitor such as Nordihydroguaiaretic Acid (NDGA) or Zileuton.
-
For Fluorometric Assay:
-
Fluorescent Probe (e.g., as provided in commercial kits).[1]
-
96-well white, flat-bottom plates.
-
-
For Spectrophotometric Assay:
-
UV-transparent cuvettes or 96-well plates.[9]
-
-
Instrumentation:
-
UV-Vis Spectrophotometer or microplate reader.
-
Fluorescence microplate reader.
-
Experimental Workflow
The general workflow for assessing the inhibitory potential of this compound is as follows:
Caption: Inhibition of the 5-Lipoxygenase pathway by a test compound.
Conclusion
This application note provides a detailed framework for assessing the lipoxygenase inhibitory activity of novel compounds, exemplified by this compound. By following the outlined spectrophotometric or fluorometric protocols and data analysis procedures, researchers can reliably determine the inhibitory potency of test articles. The inclusion of appropriate controls and an understanding of the underlying scientific principles are paramount for generating high-quality, reproducible data, which is essential for the advancement of drug discovery programs targeting inflammatory diseases.
References
-
Assay Genie. (n.d.). Lipoxygenase (LOX) Activity Assay Kit (MAES0269). Retrieved from [Link]
-
BioVision. (n.d.). 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
- Cer, R. Z., Mudunuri, U., Stephens, R., & Lebeda, F. J. (2009). IC50-to-Ki converter. Online tool available at the Walter Reed Army Institute of Research.
- Nabilah, et al. (2017). Lipoxygenase Inhibitory Assay of Averrhoa carambola L. Leaves Extract. International Journal of ChemTech Research, 10(1), 342-347.
-
ResearchGate. (n.d.). Procedure for assay of 15-lipoxygenase inhibition. Retrieved from [Link]
- Axelrod, B., Cheesbrough, T. M., & Laakso, S. (1981). Lipoxygenase from soybeans. Methods in enzymology, 71, 441-451.
- Auerbach, B. J., Kiely, J. S., & Cornicelli, J. A. (1992). A spectrophotometric microtiter-based assay for the detection of hydroperoxy derivatives of linoleic acid. Analytical biochemistry, 201(2), 375-380.
- Goutelle, S., Maurin, M., Rougier, F., Barbaut, X., Bourguignon, L., Ducher, M., & Maire, P. (2008). The Hill equation: a review of its capabilities in pharmacological modelling. Fundamental & clinical pharmacology, 22(6), 633-648.
- Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), e124907.
- Devanarayan, V., & Tugnait, M. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
- Yunus, U., Tahir, M. K., Bhatti, M. H., & Wong, W. Y. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1516.
- Aliabadi, A., et al. (2018). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iranian Journal of Pharmaceutical Research, 17(1), 125-135.
- Popović, V., et al. (2021). Lipoxygenase Inhibition by Plant Extracts. Plants, 10(2), 223.
- Vlase, L., et al. (2019). Application of Docking Analysis in the Prediction and Biological Evaluation of the Lipoxygenase Inhibitory Action of Thiazolyl Derivatives of Mycophenolic Acid. International journal of molecular sciences, 20(15), 3788.
- Jadhav, S. B., et al. (2021). Synthesis and Biological Evaluation of N-(4-(Morpholine-4-Carbonyl)Thiazol-2-yl)-2-(piperazin-1-yl) Acetamide Hydrochloride and its Sulfonamide Derivatives as Potential Antimicrobial and Antioxidant Agents. Research Journal of Pharmacy and Technology, 14(11), 5863-5869.
-
ResearchGate. (2025). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Retrieved from [Link]
- Filosa, R., et al. (2018). Recent advances in the search for novel 5-lipoxygenase inhibitors for the treatment of asthma. European journal of medicinal chemistry, 144, 383-394.
- Ivanenkov, Y. A., et al. (2018). Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies. Lipids in health and disease, 17(1), 1-10.
-
Wikipedia. (n.d.). Half maximal inhibitory concentration. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Application of Docking Analysis in the Prediction and Biological Evaluation of the Lipoxygenase Inhibitory Action of Thiazolyl Derivatives of Mycophenolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipoxygenase Inhibition by Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipoxygenase activity determination [protocols.io]
- 5. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijisrt.com [ijisrt.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for N-(5-IODO-THIAZ-OL-2-YL)-ACETAMIDE in DMSO
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the solubility of N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the scientific principles and practical techniques to overcome solubility challenges in your experiments.
Introduction: Understanding the Compound
This compound (CAS No. 252662-43-4) is an organic compound with the molecular formula C5H5IN2OS and a molecular weight of 268.08 g/mol . Its structure, featuring a thiazole ring, an acetamide group, and an iodine atom, contributes to its physicochemical properties, including its solubility profile. While DMSO is a powerful and widely used polar aprotic solvent, achieving high concentrations of this compound can sometimes be challenging. This guide will walk you through a logical, step-by-step process to enhance its dissolution.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in DMSO at my desired concentration. What are the initial steps I should take?
A1: When encountering solubility issues, it's crucial to start with the fundamentals of proper stock solution preparation.
-
Purity of DMSO: Ensure you are using anhydrous (dry) DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can negatively impact the solubility of certain compounds.
-
Vortexing: After adding the DMSO to your compound, ensure you are vortexing the solution thoroughly for at least 1-2 minutes to facilitate dissolution.
-
Visual Inspection: Carefully inspect the solution against a light source to confirm that no undissolved particles remain.
Q2: I've followed the basic steps, but the compound is still not fully dissolved. What's the next logical step?
A2: If basic mixing is insufficient, you can introduce gentle energy input to overcome the activation energy barrier of dissolution.
-
Sonication: Utilizing a bath sonicator for 5-10 minutes can be highly effective. The high-frequency sound waves create microcavitations that break down crystal structures and enhance solvent-solute interactions.
-
Gentle Heating: Warming the solution in a water bath, for instance to 37°C, can increase the kinetic energy of the system and often improves solubility. However, be cautious with heat, as excessive temperatures could potentially degrade the compound.
Q3: Can I use co-solvents with DMSO to improve the solubility of this compound?
A3: Yes, the use of co-solvents is a common and effective strategy for enhancing the solubility of challenging compounds.
-
Mechanism of Co-solvency: Co-solvents work by altering the overall polarity of the solvent system, which can lead to more favorable interactions with the solute.
-
Common Co-solvents with DMSO: For compounds that may still exhibit some hydrophobic character, co-solvents like ethanol or isopropanol can be effective. For in vivo applications where precipitation upon dilution in aqueous buffers is a concern, co-solvents such as PEG400, glycerol, or Tween 80 can be beneficial.
-
Important Consideration: When preparing solutions for cell-based assays, it is critical to ensure the final concentration of DMSO and any co-solvents in the culture medium is low enough to avoid cytotoxicity, typically below 0.5%.
Troubleshooting Guide: A Step-by-Step Approach
If you are still facing challenges, this troubleshooting workflow provides a systematic approach to resolving solubility issues with this compound in DMSO.
N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE stability issues in aqueous solution
A Guide to Understanding and Managing Stability in Aqueous Solutions
Welcome to the technical support guide for N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical advice on the stability of this compound in aqueous environments. As Senior Application Scientists, we understand that compound stability is critical for experimental reproducibility and the success of your research. This guide addresses common challenges and provides proactive solutions based on fundamental chemical principles.
Fundamental Stability Considerations: What Your Molecule Can Do in Water
This compound possesses two primary functional groups susceptible to degradation in aqueous media: an amide linkage and a carbon-iodine bond on an aromatic thiazole ring. Understanding the reactivity of these groups is key to predicting and mitigating stability issues.
-
Amide Hydrolysis: The acetamide group (-NH-C(=O)CH₃) is susceptible to hydrolysis, a chemical reaction with water that cleaves the amide bond. This cleavage results in the formation of 2-amino-5-iodothiazole and acetic acid. The rate of this reaction is highly dependent on pH and temperature. It is significantly accelerated under both acidic and basic conditions.[1][2]
-
Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Promoted Hydrolysis: The hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon.[2]
-
-
Deiodination: The carbon-iodine (C-I) bond on the thiazole ring is another potential point of instability. While generally more stable than C-I bonds on aliphatic chains, aromatic iodides can undergo deiodination (loss of iodine). This process can be initiated by:
-
Photolysis: Exposure to light, particularly in the UV spectrum, can provide the energy to cleave the C-I bond.
-
Reductive Environments: The presence of reducing agents in the solution can facilitate the reductive cleavage of the C-I bond.
-
Temperature: Elevated temperatures can increase the rate of degradation through various pathways. The stability of iodine compounds is known to be affected by heat and light.[3]
-
Below is a diagram illustrating these potential degradation pathways.
Caption: Potential degradation pathways for this compound in aqueous solution.
Frequently Asked Questions (FAQs)
This section addresses specific questions you may have during your experiments.
Q1: What is the primary cause of my compound losing activity in my aqueous assay buffer?
A1: The most probable cause is pH-dependent amide hydrolysis. If your buffer is acidic (pH < 6) or alkaline (pH > 8), the rate of hydrolysis can be significant, even at room temperature. Over the course of a multi-hour experiment, a substantial portion of your compound can degrade into 2-amino-5-iodothiazole and acetic acid, leading to a drop in the effective concentration of the active molecule.
Q2: How should I prepare and store aqueous stock solutions of this compound?
A2: Proper preparation and storage are critical for maintaining compound integrity.
-
Initial Stock: Prepare a high-concentration primary stock solution in an anhydrous organic solvent like DMSO or DMF, in which the compound is more stable. Supplier data sheets recommend storing the solid compound in a dry, cool, and well-ventilated place, often under an inert gas at 2-8°C.[4]
-
Aqueous Working Solutions: Prepare aqueous working solutions fresh for each experiment by diluting the organic stock into your aqueous buffer. Avoid preparing large batches of aqueous solutions for long-term storage.
-
Storage: If short-term storage of an aqueous solution is unavoidable, store it at -20°C or -80°C. However, be aware that freeze-thaw cycles can also promote degradation. Aliquot into single-use volumes to minimize this.
Q3: My solution turned slightly yellow/brown after being left on the bench. What happened?
A3: This is likely due to photolytic or thermal deiodination. The carbon-iodine bond can break upon exposure to ambient light and/or heat, potentially forming elemental iodine (I₂) or other colored degradation products.[3] Always protect solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. Additionally, avoid leaving solutions at room temperature for extended periods.[5]
Q4: What is the optimal pH range for working with this compound in an aqueous buffer?
A4: To minimize amide hydrolysis, you should work in a buffer with a pH as close to neutral as possible, ideally between pH 6.0 and 7.5 . The rate of uncatalyzed hydrolysis is slowest in this range. Perform a pilot stability study in your specific buffer system if your experiment requires conditions outside this range.
Q5: What analytical techniques can I use to monitor the stability of my compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible method for this purpose. An even more powerful technique is Liquid Chromatography-Mass Spectrometry (LC-MS), which can simultaneously quantify the parent compound and identify its degradation products.[6][7] A typical stability study would involve incubating the compound in the buffer of interest and injecting aliquots onto the HPLC or LC-MS at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) to measure the decrease in the parent compound's peak area.
Troubleshooting Guide
| Problem Observed | Potential Cause(s) | Recommended Solutions & Preventative Actions |
| Inconsistent experimental results between days. | 1. Degradation of aqueous stock solution. 2. Degradation during the experiment. | 1. Always prepare fresh aqueous working solutions from a frozen organic stock for each experiment. 2. Minimize the duration the compound spends in aqueous buffer at room temperature. If possible, add the compound to the assay at the last possible moment. |
| Loss of compound potency in a cell-based assay. | 1. Amide hydrolysis in the cell culture medium (typically pH 7.2-7.4, but can change with cell metabolism). 2. Deiodination due to light exposure from the lab or incubator. | 1. Refresh the medium containing the compound during long-term incubations (e.g., every 24 hours). 2. Use amber-colored plates or keep standard plates protected from light. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | 1. Formation of degradation products (hydrolysis or deiodination). | 1. Characterize the new peaks using mass spectrometry to confirm their identity. 2. This confirms a stability issue. Refer to this guide to identify and mitigate the cause (e.g., adjust pH, protect from light, use fresh solutions). |
| Precipitation of the compound in aqueous buffer. | 1. Low aqueous solubility. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is kept low (typically <1%) but sufficient to maintain solubility. 2. Check the compound's solubility limits in your specific buffer system. |
Experimental Protocol: Assessing Aqueous Stability via HPLC
This protocol provides a framework for quantitatively assessing the stability of this compound in a specific aqueous buffer.
Objective: To determine the rate of degradation of the compound at a given pH, temperature, and light condition.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with UV detector (or LC-MS)
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid (or other modifier)
-
Amber and clear autosampler vials
Workflow Diagram:
Sources
- 1. Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Studies on the stability of iodine compounds in iodized salt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 252662-43-4 [amp.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green and sustainable LC-APCI-MS/MS method for simultaneous quantification of genotoxic nitrosamines in antidiabetic medication: sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization of N-(5-Iodo-2-acetamidothiazole)
Welcome to the technical support center for the derivatization of N-(5-iodo-thiazol-2-yl)-acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing your synthetic strategies. The methodologies discussed herein are grounded in established principles of palladium-catalyzed cross-coupling reactions, tailored to the specific reactivity of this iodo-thiazole substrate.
Introduction to N-(5-Iodo-2-acetamidothiazole) Derivatization
This compound is a valuable building block in medicinal chemistry and materials science. The carbon-iodine bond at the 5-position of the thiazole ring serves as a versatile handle for introducing a wide range of molecular complexity through various cross-coupling reactions. However, like many heteroaromatic substrates, its reactivity can be nuanced, and successful derivatization often requires careful optimization of reaction conditions. This guide will walk you through common challenges and their solutions, enabling you to achieve higher yields, cleaner reactions, and more reliable results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the derivatization of N-(5-iodo-2-acetamidothiazole).
Question 1: I am observing low to no conversion of my starting material in a Suzuki-Miyaura coupling reaction. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no conversion in a Suzuki-Miyaura coupling of N-(5-iodo-2-acetamidothiazole) is a frequent issue and can often be traced back to several key factors related to the catalyst, base, or solvent system.
-
Catalyst Inactivity: The choice of palladium catalyst and ligand is paramount. While standard catalysts like Pd(PPh₃)₄ can be effective, heteroaromatic substrates often benefit from more specialized ligand systems.[1]
-
Expert Insight: The nitrogen and sulfur atoms in the thiazole ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[2] The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can promote the formation of a highly reactive, monoligated Pd(0) species, which facilitates the crucial oxidative addition step.[3]
-
Troubleshooting Steps:
-
Switch Ligands: If using a simple phosphine ligand like PPh₃, consider switching to a more sterically demanding and electron-rich ligand such as XPhos or SPhos.
-
Use a Pre-catalyst: Modern pre-catalysts are designed to readily form the active Pd(0) species in solution and can be more reliable than traditional sources like Pd(OAc)₂.
-
Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome catalyst deactivation.
-
-
-
Inappropriate Base or Solvent: The base plays a critical role in the transmetalation step, and its effectiveness is highly dependent on the solvent.
-
Expert Insight: For Suzuki couplings, an aqueous base solution is often necessary to facilitate the formation of the boronate species from the boronic acid. A biphasic solvent system, such as toluene/water or dioxane/water, is commonly employed.
-
Troubleshooting Steps:
-
Base Selection: If using a weak base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.
-
Solvent System: Ensure your solvent system is appropriate for the chosen base. For example, K₃PO₄ is more effective in polar aprotic solvents like dioxane or DMF, often with the addition of water.
-
Degassing: Rigorously degas your reaction mixture to remove oxygen, which can lead to catalyst decomposition and unwanted side reactions like homocoupling.
-
-
Question 2: My Sonogashira coupling reaction is sluggish and produces significant amounts of alkyne homocoupling (Glaser coupling). How can I improve the yield of my desired product?
Answer:
Sluggish Sonogashira reactions and alkyne homocoupling are common challenges.[4] The traditional Sonogashira reaction employs both a palladium catalyst and a copper(I) co-catalyst. While the copper facilitates the reaction, it is also the primary culprit for Glaser coupling.[5]
-
Copper-Mediated Homocoupling: The copper(I) co-catalyst can promote the oxidative dimerization of the terminal alkyne, especially in the presence of oxygen.
-
Expert Insight: To mitigate this, you can either run the reaction under strictly anaerobic conditions or, more effectively, switch to a copper-free Sonogashira protocol.
-
Troubleshooting Steps:
-
Copper-Free Conditions: Eliminate the copper(I) salt (typically CuI) from your reaction. This may require a slightly higher reaction temperature or a more efficient palladium/ligand system to achieve a good reaction rate.[6]
-
Amine Base: The choice of amine base is crucial. A bulky amine like diisopropylethylamine (DIPEA) or triethylamine (TEA) is often used as both the base and a solvent. Piperidine can also be effective.
-
Strictly Anaerobic Conditions: If you must use a copper-catalyzed system, ensure your solvent and reagents are thoroughly degassed, and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
-
Question 3: I am attempting a Buchwald-Hartwig amination with a primary amine, but the reaction is giving a low yield and several byproducts. What should I consider for optimization?
Answer:
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the choice of ligand, base, and the nature of the amine.[7][8]
-
Ligand Selection: The first-generation phosphine ligands are often not suitable for coupling with primary amines.
-
Expert Insight: The development of bulky, electron-rich biarylphosphine ligands by Buchwald and others has been critical for expanding the scope of this reaction to include a wide range of amines.[9] These ligands promote the reductive elimination step, which is often the rate-limiting step for C-N bond formation.
-
Troubleshooting Steps:
-
Use a Modern Ligand: Employ a ligand specifically designed for Buchwald-Hartwig amination, such as XPhos, SPhos, or RuPhos.
-
Pre-catalyst Systems: Consider using a commercially available pre-catalyst that incorporates one of these advanced ligands.
-
-
-
Base Selection: A strong, non-nucleophilic base is required.
-
Expert Insight: Sodium tert-butoxide (NaOt-Bu) is the most common base for Buchwald-Hartwig aminations. Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate can also be effective, depending on the substrate.[9]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: NaOt-Bu is hygroscopic. Use freshly opened reagent or dry it before use.
-
Screen Bases: If NaOt-Bu is not effective, consider screening other strong, non-nucleophilic bases.
-
-
Question 4: After my cross-coupling reaction, I am having difficulty purifying my product from the catalyst and ligand byproducts. What are some effective purification strategies?
Answer:
Purification can be challenging due to the presence of residual palladium and phosphine oxide byproducts.
-
Chromatography Considerations: Standard silica gel chromatography is the most common method, but baseline separation can be difficult.
-
Expert Insight: Phosphine oxides are often polar and can co-elute with the desired product.
-
Troubleshooting Steps:
-
Solvent System Optimization: Carefully screen different solvent systems for column chromatography to maximize the separation between your product and the impurities.
-
Alternative Sorbents: Consider using a different stationary phase, such as alumina or a C18 reversed-phase silica gel, if standard silica gel is ineffective.
-
-
-
Non-Chromatographic Methods:
-
Expert Insight: Sometimes, a simple filtration or precipitation can remove the bulk of the catalyst-derived impurities.
-
Troubleshooting Steps:
-
Filtration through Celite/Silica: After the reaction, dilute the mixture with a suitable solvent and filter it through a short plug of Celite or silica gel. This can remove a significant portion of the palladium black and some polar impurities.
-
Precipitation/Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for purification.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for palladium-catalyzed cross-coupling reactions with N-(5-iodo-2-acetamidothiazole)?
A1: The reactivity of the C-I bond in N-(5-iodo-2-acetamidothiazole) makes it an excellent substrate for a variety of cross-coupling reactions. Generally, the ease of reaction follows this trend: Sonogashira > Suzuki-Miyaura > Heck > Buchwald-Hartwig amination. However, with modern catalyst systems, all of these transformations can be achieved in high yields.[1][5][10]
Q2: Can I perform these reactions without an inert atmosphere?
A2: While some modern, highly robust catalyst systems show some tolerance to air, it is strongly recommended to perform all palladium-catalyzed cross-coupling reactions under an inert atmosphere (argon or nitrogen). Oxygen can lead to the oxidation of the Pd(0) catalyst to inactive Pd(II) species and can promote undesirable side reactions such as the homocoupling of coupling partners.[3]
Q3: Are there any known side reactions to be aware of when working with N-(5-iodo-2-acetamidothiazole)?
A3: Yes, several side reactions can occur:
-
Hydrodeiodination: Replacement of the iodine atom with a hydrogen atom. This can be caused by trace amounts of water or other proton sources in the reaction mixture. Using anhydrous solvents and reagents can help minimize this.[3]
-
Homocoupling: Dimerization of your coupling partner (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling). This is often promoted by the presence of oxygen.[4]
-
Protodeacetylation: Under harsh basic or acidic conditions, the acetyl group can be cleaved. It is important to choose reaction conditions that are compatible with the acetamide functionality.
Q4: What are the key parameters to consider when developing a new derivatization reaction for this substrate?
A4: When developing a new protocol, a systematic approach is best. Consider screening the following parameters:
-
Palladium Source and Ligand: This is often the most critical factor.
-
Base: The choice of base can significantly impact the reaction rate and yield.
-
Solvent: The solvent affects the solubility of reagents and the stability of the catalyst.
-
Temperature: Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition and side reactions.
-
Reagent Stoichiometry: The ratio of the coupling partners can influence the reaction outcome.
A design of experiments (DoE) approach can be highly effective for efficiently optimizing multiple parameters.[11]
Experimental Protocols
The following are generalized, step-by-step protocols for common derivatization reactions of N-(5-iodo-2-acetamidothiazole). These should be considered as starting points and may require optimization for your specific coupling partner.
Protocol 1: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
-
To a dry reaction flask, add N-(5-iodo-2-acetamidothiazole) (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Add a degassed solvent system (e.g., dioxane/water 4:1).
-
Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Sonogashira Coupling (Copper-Free)
-
To a dry reaction flask, add N-(5-iodo-2-acetamidothiazole) (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%).
-
Add a degassed solvent such as DMF or THF, followed by the terminal alkyne (1.2-1.5 eq.) and an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq.).
-
Purge the flask with an inert gas.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove the amine hydrochloride salt.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Data Summary: Recommended Starting Conditions
The table below provides a summary of recommended starting conditions for various cross-coupling reactions. These are general guidelines and may need to be optimized for specific substrates.
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ (2%) | XPhos (4%) | K₃PO₄ (2.5 eq.) | Dioxane/H₂O | 80-110 |
| Sonogashira (Cu-free) | Pd(PPh₃)₂Cl₂ (3%) | - | TEA (2.5 eq.) | THF or DMF | 25-60 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2%) | RuPhos (4%) | NaOt-Bu (1.5 eq.) | Toluene or Dioxane | 90-110 |
| Heck | Pd(OAc)₂ (2%) | P(o-tol)₃ (4%) | TEA (2.0 eq.) | DMF or Acetonitrile | 80-120 |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yielding reactions.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Reactivity of Iodocyclopropane in Cross-Coupling Reactions.
- Benchchem. (n.d.). Technical Support Center: 1-Iodocyclohexene Cross-Coupling Reactions.
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]
-
MDPI. (2019). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
-
NIH. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
-
NIH. (2016). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]
-
ACS Publications. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Retrieved from [Link]
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE
Welcome to the technical support center for the synthesis of N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important pharmaceutical intermediate. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and ensure the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and logical synthetic pathway involves a two-step process:
-
Acetylation of 2-aminothiazole: This step involves the reaction of 2-aminothiazole with an acetylating agent, such as acetyl chloride or acetic anhydride, to form the intermediate, N-(thiazol-2-yl)-acetamide.
-
Electrophilic Iodination: The N-(thiazol-2-yl)-acetamide is then subjected to electrophilic iodination to introduce an iodine atom at the C5 position of the thiazole ring. The C5 position is the most electron-rich and sterically accessible position on the thiazole ring, making it the preferred site for electrophilic attack.
Q2: What are the expected physical properties of this compound?
Based on available data for this and structurally similar compounds, you can expect the following properties:
| Property | Value | Source |
| CAS Number | 252662-43-4 | |
| Molecular Formula | C5H5IN2OS | |
| Molecular Weight | 268.08 g/mol | |
| Appearance | Light yellow to brown solid | |
| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C |
Q3: Why is controlling impurities in this synthesis critical?
Impurities in active pharmaceutical ingredients (APIs) and their intermediates can have significant consequences, including altered pharmacological activity, increased toxicity, and reduced shelf-life of the final drug product.[1] Regulatory agencies such as the FDA and EMA have stringent requirements for the identification, qualification, and control of impurities in pharmaceutical products.[2] Therefore, a thorough understanding and control of the impurity profile of this compound is essential for drug development and regulatory compliance.
Troubleshooting Guide: Common Impurities and Solutions
This section addresses specific impurities that may arise during the synthesis of this compound, their likely causes, and actionable solutions.
Issue 1: Presence of Unreacted N-(thiazol-2-yl)-acetamide in the Final Product
Symptoms:
-
A peak corresponding to the starting material (m/z ~142.18) is observed in the LC-MS analysis of the final product.
-
TLC analysis shows a spot with a similar Rf value to the starting material.
Root Cause Analysis: Incomplete iodination is the primary cause. This can be due to several factors:
-
Insufficient Iodinating Agent: The stoichiometry of the iodinating agent to the substrate was too low.
-
Low Reaction Temperature: The reaction temperature may not have been high enough to achieve a reasonable reaction rate.
-
Short Reaction Time: The reaction was not allowed to proceed to completion.
-
Deactivated Iodinating Agent: The iodinating agent may have degraded due to improper storage or handling.
Corrective and Preventive Actions (CAPA):
| Action | Detailed Protocol |
| Optimize Stoichiometry | Increase the molar equivalents of the iodinating agent (e.g., NIS or ICl) in small increments (e.g., from 1.1 to 1.3 equivalents). Monitor the reaction progress by TLC or HPLC to determine the optimal ratio.[1] |
| Adjust Reaction Temperature | Gradually increase the reaction temperature. For less reactive substrates, a moderate increase in temperature can significantly improve the reaction rate. However, be cautious of potential side reactions at higher temperatures.[1] |
| Extend Reaction Time | Monitor the reaction by TLC or HPLC until the starting material spot/peak is no longer visible or its intensity remains constant over time. |
| Verify Reagent Quality | Use a fresh batch of the iodinating agent. N-Iodosuccinimide, for example, should be protected from light and moisture. |
Issue 2: Formation of Di-iodinated Byproduct
Symptoms:
-
A peak with a mass corresponding to di-iodo-N-(thiazol-2-yl)-acetamide (m/z ~393.98) is detected in the LC-MS.
-
TLC analysis may show a less polar spot compared to the desired mono-iodinated product.
Root Cause Analysis: Over-iodination occurs when the reaction conditions are too harsh or the stoichiometry of the iodinating agent is too high. The thiazole ring is activated by the acetamido group, and while the C5 position is the most reactive, further iodination at other positions (e.g., C4) can occur under forcing conditions.[1]
Corrective and Preventive Actions (CAPA):
| Action | Detailed Protocol |
| Control Stoichiometry | Carefully control the molar ratio of the iodinating agent to the substrate. Using a 1:1 or slightly sub-stoichiometric amount can favor mono-iodination.[1] |
| Lower Reaction Temperature | Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can decrease the overall reaction rate and significantly improve selectivity for the mono-iodinated product.[1] |
| Slow Addition of Reagent | Add the iodinating agent dropwise or in portions over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, disfavoring the di-iodination reaction. |
| Purification Strategy | If di-iodinated product formation is unavoidable, it can often be separated from the mono-iodinated product by column chromatography due to differences in polarity.[3] |
Issue 3: Presence of De-iodinated Impurity in the Final Product
Symptoms:
-
A peak corresponding to N-(thiazol-2-yl)-acetamide (m/z ~142.18) appears during stability studies or upon storage.
-
This is a critical impurity to monitor as it indicates product degradation.
Root Cause Analysis: The carbon-iodine bond can be susceptible to cleavage, particularly under certain conditions:
-
Exposure to Light: Iodo-aromatic compounds can be light-sensitive.
-
Presence of Reducing Agents: Trace amounts of reducing agents can lead to reductive de-iodination.
-
Inappropriate pH: Both strongly acidic and basic conditions can potentially promote de-iodination.
Corrective and Preventive Actions (CAPA):
| Action | Detailed Protocol |
| Protect from Light | Store the final product in amber vials or protect it from light during handling and storage. |
| Inert Atmosphere | Store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative or reductive degradation. |
| Control pH | Ensure the final product is isolated and stored under neutral pH conditions. |
| Analytical Monitoring | Utilize UHPLC-DAD-HRESIMS to effectively separate and identify dehalogenated impurities from the parent compound.[4] |
Experimental Protocols
Protocol 1: Synthesis of N-(thiazol-2-yl)-acetamide (Intermediate)
Objective: To synthesize the precursor for the iodination step.
Materials:
-
2-Aminothiazole
-
Acetyl chloride
-
Dry acetone
-
Acidified cold water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminothiazole (1 equivalent) in dry acetone.
-
Slowly add acetyl chloride (1 equivalent) to the stirred solution. An exothermic reaction may be observed.
-
Reflux the reaction mixture for 2-3 hours. Monitor the reaction progress by TLC.[5][6]
-
After completion, cool the mixture to room temperature and pour it into acidified cold water.
-
A yellow solid of N-(thiazol-2-yl)-acetamide will precipitate.
-
Filter the solid, wash with cold acetone, and dry under vacuum.
Protocol 2: Iodination of N-(thiazol-2-yl)-acetamide
Objective: To synthesize this compound.
Materials:
-
N-(thiazol-2-yl)-acetamide
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (or other suitable aprotic solvent)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
Procedure:
-
Dissolve N-(thiazol-2-yl)-acetamide (1 equivalent) in acetonitrile in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Iodosuccinimide (1.1 equivalents) in portions to the stirred solution.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, quench the excess NIS by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.[7]
Visualizations
Synthetic Pathway and Potential Impurities
Caption: A step-by-step workflow for troubleshooting low product yield.
References
-
Yunus, U., Tahir, M. K., Bhatti, M. H., & Wong, W. Y. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1516. [Link]
-
EON Biotech. (n.d.). This compound – (252662-43-4). Retrieved January 6, 2026, from [Link]
-
Yunus, U., Tahir, M. K., Bhatti, M. H., & Wong, W. Y. (2008). N-(Thiazol-2-yl)acetamide. ResearchGate. [Link]
-
Ramalingam, K., Ramesh, D., & Sreenivasulu, B. (2019). SYNTHESIS OF 2-[(5-ARYL-1,3,4-OXADIAZOL-2-YL)THIO]-N-(2-PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE AND 2-[SUBSTITUTED-(1H-BENZO[d]IMIDAZOL-2-YL)THIO]-N-(2-PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE DERIVATIVES ASANTIBACTERIAL AGENTS. Rasayan Journal of Chemistry, 12(2), 583-588. [Link]
-
Al-Jibori, S. A., Al-Jibori, M. H. S., & Al-Okaily, A. A. H. (2014). Fundamental chemistry of iodine. The reaction of di-iodine towards thiourea and its methyl-derivative: formation of aminothiazoles and aminothiadiazoles through dicationic disulfides. Dalton transactions (Cambridge, England : 2003), 43(12), 4849–4859. [Link]
- Bari, S. B., Kadam, B. R., Jaiswal, Y. S., & Shirkhedkar, A. A. (2007). Impurity profile: significance in active pharmaceutical ingredient. Eurasian Journal of Analytical Chemistry, 2(1), 32-53.
-
Welch, C. J., REGNIER, D., & LIN, F. (2019). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. ResearchGate. [Link]
Sources
Off-target effects of N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE in assays
Welcome to the technical support guide for N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE. This document is intended for researchers, scientists, and drug development professionals utilizing this compound in their experimental workflows. As a novel investigational agent, understanding its potential for off-target effects is paramount for generating reproducible and reliable data. This guide provides in-depth troubleshooting advice and frequently asked questions to proactively address challenges you may encounter.
I. Understanding the Compound: A Structural Perspective
This compound is a heterocyclic compound featuring a 2-aminothiazole core, a structure known for a wide range of biological activities.[1][2] The presence of an iodine atom suggests potential for specific interactions, but also raises flags for possible off-target activities and assay interference. The acetamide group can influence solubility and pharmacokinetic properties.[3] Given that derivatives of 2-aminothiazole have been investigated as anticancer agents, kinase inhibitors, and antagonists for receptors like CCR4, it is plausible that this compound may interact with a variety of biological targets.[4][5][6]
II. Troubleshooting Guide: Addressing Off-Target Effects in Assays
This section is designed to help you navigate unexpected results and diagnose potential off-target effects of this compound in your assays.
Issue 1: Inconsistent IC50 values or poor dose-response curves in biochemical assays.
-
Question: My IC50 values for this compound against my target protein are highly variable between experiments. What could be the cause?
-
Answer: Inconsistent IC50 values are a common indicator of a promiscuous inhibitor or assay interference. Promiscuous inhibitors often act through non-specific mechanisms, such as forming aggregates that sequester the target enzyme.[7][8] This behavior can be highly dependent on factors like buffer conditions and compound concentration.[8]
-
Causality Explained: At critical concentrations, some small molecules self-assemble into colloidal aggregates that can non-specifically inhibit enzymes.[7] This aggregation is sensitive to ionic strength and the presence of detergents. The iodinated nature of the compound could also contribute to non-specific binding.
-
Troubleshooting Protocol:
-
Detergent Test: Add a non-ionic detergent like Triton X-100 (at a final concentration of 0.01-0.1%) to your assay buffer. If the compound's inhibitory activity is significantly reduced, it is likely acting as an aggregate-based promiscuous inhibitor.[9]
-
Enzyme Concentration Test: Vary the concentration of your target enzyme. A true inhibitor's IC50 should be independent of enzyme concentration, whereas a promiscuous inhibitor's apparent potency will decrease as the enzyme concentration increases.[7]
-
DMSO Perturbation Assay: A novel DMSO-perturbing assay can help identify nonspecific binding inhibitors. A significant attenuation of inhibitory activity with increasing DMSO concentration can indicate promiscuity.[10][11][12]
-
-
Issue 2: Discrepancy between biochemical and cell-based assay results.
-
Question: this compound is potent in my enzymatic assay, but shows much weaker or no activity in my cell-based model. Why is there a disconnect?
-
Answer: This is a frequent challenge in drug discovery and can point to several factors, including poor cell permeability, rapid metabolism, efflux by cellular pumps, or engagement of off-target pathways in the cellular context that mask the intended effect.[13]
-
Causality Explained: Biochemical assays measure direct interaction with a purified target, while cell-based assays operate within a complex biological system.[13] Factors like cell membrane transport and metabolic stability are not accounted for in a test tube.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for biochemical vs. cellular assay discrepancies.
-
Issue 3: Unexpected or paradoxical effects in cell-based assays.
-
Question: At higher concentrations, this compound is causing a phenotype opposite to what I expected based on its intended target. What's happening?
-
Answer: Paradoxical effects, often called "off-target" or "bell-shaped" dose-responses, strongly suggest the compound is hitting one or more unintended targets. Given its 2-aminothiazole core, it could be interacting with other kinases, GPCRs, or ion channels.[13][14]
-
Causality Explained: Many small molecules, especially those with privileged scaffolds like 2-aminothiazole, can bind to multiple proteins.[5][15] At low concentrations, the compound may selectively engage its primary target. As the concentration increases, it can engage lower-affinity off-targets, leading to complex and unexpected biological responses.
-
Recommended Action - Kinase Selectivity Profiling:
-
To identify potential off-target kinases, it is crucial to perform selectivity profiling.[16] This involves screening the compound against a large panel of kinases.[13][14]
-
Data Interpretation: The results are often presented as a selectivity index or a percentage of inhibition at a fixed concentration (e.g., 1 µM). A highly selective compound will inhibit only a few kinases, while a promiscuous one will show broad activity.[17]
Parameter Description Importance IC50 Concentration for 50% inhibition of kinase activity. Measures potency against a specific kinase.[16] Selectivity Index Ratio of IC50 for off-targets vs. the primary target. Quantifies the selectivity of the compound. Percentage Inhibition @ 1µM A snapshot of activity against a kinase panel. Useful for initial screening to identify hits.[17] Caption: Key parameters in kinase selectivity profiling. -
-
III. Frequently Asked Questions (FAQs)
-
Q1: Could the iodine atom in this compound interfere with my assay readout?
-
A1: Yes, iodinated compounds have been reported to interfere with certain laboratory tests.[18][19] For example, they can cause abnormal peaks in capillary zone electrophoresis and may interfere with immunoassays.[18][20][21] If you are using fluorescence- or luminescence-based assays, it is important to run a control with the compound alone (without the target protein) to check for any intrinsic fluorescence or quenching effects.
-
-
Q2: What is the best way to validate a suspected off-target effect?
-
A2: Validation is a multi-step process.[22] First, confirm the interaction in a direct binding assay (e.g., Surface Plasmon Resonance or Isothermal Titration Calorimetry) with the purified off-target protein. Second, use a cellular system to demonstrate target engagement (e.g., Cellular Thermal Shift Assay - CETSA). Finally, use a genetic approach, such as siRNA or CRISPR-Cas9, to knock down the suspected off-target and see if this abrogates the effect of your compound.[22][23]
-
-
Q3: Are there any known toxicophores in the this compound structure?
-
A3: While the 2-aminothiazole core is present in many approved drugs, it has also been flagged as a potential structural alert or toxicophore in some contexts, though this is debated.[1] It's always prudent to assess the cytotoxicity of your compound in relevant cell lines using assays like MTT or CellTiter-Glo to establish a therapeutic window.
-
-
Q4: How can I computationally predict potential off-targets?
-
A4: Several in silico methods can predict off-targets based on structural similarity to known ligands or by docking the compound into the binding sites of a panel of proteins.[17] Tools like the SwissTargetPrediction server can be a good starting point. However, these predictions must always be validated experimentally.[22]
-
IV. Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: Serially dilute the compound stock to create a range of concentrations. Typically, an 11-point, 3-fold serial dilution is performed.
-
Kinase Reaction:
-
Add the kinase, substrate, and ATP to the wells of the assay plate.
-
Add the diluted compound to the wells.
-
Incubate at room temperature for the specified time (e.g., 60 minutes).
-
-
Detection: Add the detection reagent (e.g., ADP-Glo, LanthaScreen) and incubate.
-
Data Acquisition: Read the plate on a suitable plate reader (e.g., luminometer, fluorescence reader).
-
Data Analysis: Calculate the percentage of inhibition for each concentration and fit the data to a dose-response curve to determine the IC50 value.[17]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is for confirming target engagement in a cellular context.
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with this compound or vehicle control for a specified time.
-
Harvesting: Harvest the cells and resuspend them in a suitable buffer.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Centrifuge to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant and analyze the amount of soluble target protein by Western blot.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates binding.
V. Concluding Remarks
The rigorous identification and validation of off-target effects are critical for the successful development of any small molecule therapeutic or chemical probe.[24] By employing the troubleshooting strategies and experimental protocols outlined in this guide, researchers can build a more complete profile of this compound's biological activity, leading to more robust and translatable scientific findings.
References
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link]
-
Interference of iodine-125 ligands in radioimmunoassay: evidence implicating thyroxine-binding globulin. Clinical Chemistry | Oxford Academic. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ResearchGate. Available at: [Link]
-
Interference of medical contrast media on laboratory testing. Biochemia Medica. Available at: [Link]
-
Analytical interference of intravascular contrast agents with clinical laboratory tests: a joint guideline by the ESUR Contrast Media Safety Committee and the Preanalytical Phase Working Group of the EFLM Science Committee. National Institutes of Health. Available at: [Link]
-
Analytical Interference by Contrast Agents in Biochemical Assays. ResearchGate. Available at: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Available at: [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. Available at: [Link]
-
Interference of medical contrast media on laboratory testing. Biochemia Medica. Available at: [Link]
-
DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. PubMed Central. Available at: [Link]
-
High-throughput Assays for Promiscuous Inhibitors. ResearchGate. Available at: [Link]
-
DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Publications. Available at: [Link]
-
DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. Figshare. Available at: [Link]
-
Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PubMed Central. Available at: [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Semantic Scholar. Available at: [Link]
-
Off-target effects in CRISPR/Cas9 gene editing. PubMed Central. Available at: [Link]
-
Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Publications. Available at: [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed. Available at: [Link]
-
Optimization of 2-aminothiazole derivatives as CCR4 antagonists. PubMed. Available at: [Link]
-
Chemical probe. Wikipedia. Available at: [Link]
-
Off-Target Effects and Where to Find Them. CRISPR Medicine News. Available at: [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. Available at: [Link]
-
N-(Thiazol-2-yl)acetamide. PubMed Central. Available at: [Link]
-
Synthesis and Biological Evaluation of N-(4-(Morpholine-4-Carbonyl)Thiazol-2-yl)-2-(piperazin-1-yl) Acetamide Hydrochloride and its Sulfonamide Derivatives as a Potential Antimicrobial and Antioxidant Agent. International Journal of Trend in Scientific Research and Development. Available at: [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]
-
2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). ScienceDirect. Available at: [Link]
-
Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. PubMed Central. Available at: [Link]
Sources
- 1. [PDF] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. | Semantic Scholar [semanticscholar.org]
- 2. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of 2-aminothiazole derivatives as CCR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery [pubmed.ncbi.nlm.nih.gov]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Collection - DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 13. researchgate.net [researchgate.net]
- 14. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. academic.oup.com [academic.oup.com]
- 18. biochemia-medica.com [biochemia-medica.com]
- 19. biochemia-medica.com [biochemia-medica.com]
- 20. Analytical interference of intravascular contrast agents with clinical laboratory tests: a joint guideline by the ESUR Contrast Media Safety Committee and the Preanalytical Phase Working Group of the EFLM Science Committee - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Chemical probe - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies to Reduce the Cytotoxicity of Novel Thiazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical protocols to address the common challenge of cytotoxicity associated with novel thiazole-containing compounds. Thiazole moieties are versatile scaffolds in medicinal chemistry, but their inherent reactivity or off-target effects can often lead to unwanted cellular toxicity.[1][2] This document is designed to provide a logical, scientifically-grounded framework for diagnosing, understanding, and mitigating these cytotoxic effects to advance your drug discovery program.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common initial questions.
Q1: My novel thiazole compound is showing high cytotoxicity in initial screens. What is the first step I should take?
A: The first step is to confirm the finding and begin characterizing the nature of the cytotoxicity. Repeat the initial assay, ensuring proper controls are in place (vehicle control, positive control). Then, proceed to determine the IC50 (half-maximal inhibitory concentration) across multiple cell lines, including both target and non-target cells. This will help you understand if the toxicity is specific or general. Concurrently, you should assess the mechanism of cell death (apoptosis vs. necrosis).[3]
Q2: What are the most common reasons a thiazole compound might be cytotoxic?
A: Cytotoxicity from thiazole compounds can stem from several factors:
-
Reactive Metabolite Formation: The thiazole ring can be metabolized by cytochrome P450 (CYP) enzymes into reactive metabolites, such as epoxides or S-oxides.[4][5][6] These electrophilic species can covalently bind to cellular macromolecules like proteins and DNA, leading to toxicity.[4][5][6]
-
Off-Target Activity: The compound may be interacting with unintended biological targets (off-targets) that are essential for cell survival, leading to toxicity.
-
Mitochondrial Dysfunction: The compound may interfere with mitochondrial function, disrupting cellular energy production and triggering apoptosis.[3]
-
Physicochemical Properties: Poor solubility can lead to compound precipitation at high concentrations, causing physical stress to cells and yielding false-positive cytotoxicity results.
Q3: Is it possible to modify the structure of my compound to make it less toxic?
A: Yes, this is a primary strategy. Structure-Activity Relationship (SAR) studies are crucial for identifying which parts of the molecule are contributing to toxicity versus efficacy.[7][8][9] Modifications can be made to block metabolic hotspots, improve solubility, or reduce off-target binding. For example, altering substituents on the thiazole ring or adjacent phenyl groups can significantly impact the cytotoxicity profile.[9][10]
Q4: Can changing the formulation of the compound help reduce its toxicity?
A: Absolutely. Formulation strategies can significantly mitigate toxicity by altering the drug's pharmacokinetic profile.[11] For instance, encapsulating the compound in liposomes or nanoparticles can shield healthy tissues from the drug, reducing systemic toxicity while potentially improving delivery to the target site.[12] Controlled-release formulations can also lower the peak plasma concentration (Cmax), which is often linked to acute toxicity.[11]
Section 2: In-Depth Troubleshooting Guides
This section provides a systematic approach to investigating and resolving cytotoxicity.
Guide 1: Characterizing the Cytotoxic Profile
Before you can fix the problem, you must understand its nature. A thorough characterization of your compound's cytotoxicity is the foundation of any mitigation strategy.
The Causality: Different cytotoxic mechanisms require different solutions. Is the compound killing cells via apoptosis at low concentrations (suggesting a specific pathway) or necrosis at high concentrations (suggesting general membrane disruption)? Is it equally toxic to all cells, or is there a therapeutic window? Answering these questions will guide your subsequent efforts.
Workflow for Cytotoxicity Characterization:
Caption: Workflow for characterizing compound cytotoxicity.
Key Experiments and Interpretation:
| Assay Type | Principle | Interpretation of Results | Typical Method |
| Cell Viability | Measures metabolic activity as a surrogate for viable cell count. | A low IC50 value indicates high potency of cytotoxicity. Compare IC50 between cancerous and normal cell lines to determine the therapeutic index.[3][13] | MTT, MTS, WST-1, or Resazurin (AlamarBlue) Assays[3][14] |
| Membrane Integrity | Quantifies the release of intracellular enzymes (like LDH) from damaged cells. | High LDH release indicates necrotic cell death or late-stage apoptosis where membrane integrity is compromised.[3][15] | LDH Release Assay[3] |
| Apoptosis | Detects the activation of caspases, key enzymes in the apoptotic cascade. | Increased caspase activity suggests the compound is inducing programmed cell death, a often more desirable mechanism than necrosis.[3][16] | Caspase-3/7 Glo Assay, Annexin V/PI Staining[3] |
| Mitochondrial Health | Measures the mitochondrial membrane potential, which is lost during early apoptosis. | A decrease in potential indicates mitochondrial dysfunction is an early event in the toxicity pathway.[3] | JC-1 Staining[3] |
Guide 2: Medicinal Chemistry & SAR-Guided Optimization
Once you have a hypothesis for the cause of toxicity, you can begin to rationally design less toxic analogues.
The Causality: The structure of a molecule dictates its function—and its liabilities. Small changes to a compound's structure can dramatically alter its metabolic stability, solubility, and off-target binding profile, thereby reducing toxicity. Structure-activity relationship (SAR) studies are essential for this process.[7][8][9][17]
Common SAR Strategies to Reduce Thiazole Cytotoxicity:
-
Block Metabolic Hotspots: The thiazole ring itself is susceptible to oxidative metabolism.[4][5][6]
-
Action: Introduce sterically hindering groups (e.g., a methyl or cyclopropyl group) near the susceptible positions of the thiazole ring. This can physically block the approach of CYP enzymes.
-
Rationale: Preventing the formation of reactive metabolites avoids the primary source of toxicity for many thiazole-containing drugs.[4][5][6]
-
-
Modulate Lipophilicity: Highly lipophilic compounds can accumulate in membranes, leading to non-specific toxicity, and are often more susceptible to metabolism.
-
Action: Introduce polar functional groups (e.g., hydroxyl, methoxy, or small amide groups) to the molecule.[9] For example, a hydroxyl group on an adjacent benzene ring has been shown to enhance activity in some cases.[9]
-
Rationale: Increasing hydrophilicity can improve clearance, reduce membrane intercalation, and limit access to metabolic enzymes within the cell.
-
-
Alter Ring Substituents to Reduce Off-Target Binding:
-
Action: Systematically modify the substituents on the thiazole ring and any associated aromatic systems. For instance, studies have shown that the type and position of halogen atoms on a phenyl ring attached to a thiazole can significantly alter cytotoxicity.[18][19]
-
Rationale: This exploration helps to separate the pharmacophores responsible for efficacy from those causing toxicity. Even minor changes, like moving a chloro group from the para to the meta position, can have a profound impact.[20]
-
Visualizing SAR-Guided Modification:
Caption: Strategies for structural modification to reduce toxicity.
Guide 3: Formulation and Drug Delivery Strategies
If structural modifications are not feasible or fail to sufficiently reduce toxicity, advanced formulation strategies can provide a powerful alternative.
The Causality: The method of drug delivery can be as important as the drug itself. By controlling where the drug goes in the body and how quickly it is released, you can minimize exposure to healthy tissues and reduce toxicity.[11] This is particularly useful for mitigating "on-target, off-tissue" toxicity.[21]
Key Formulation Approaches:
| Strategy | Mechanism | Advantages | Considerations |
| Prodrugs | The active compound is chemically modified with a promoiety, rendering it inactive. This moiety is cleaved by specific enzymes or conditions (e.g., low pH in tumors) at the target site to release the active drug.[22][23] | Enhances specificity, reduces systemic exposure and off-target effects.[22][23][24] | Requires careful design of the cleavable linker and knowledge of biomarker expression in target vs. non-target tissues.[12][22] |
| Lipid-Based Formulations (e.g., Liposomes) | The hydrophobic compound is encapsulated within a lipid bilayer vesicle. | Improves solubility of poorly soluble drugs, can reduce Cmax-related toxicity, and allows for passive targeting to tumors via the Enhanced Permeability and Retention (EPR) effect.[12][21] | Can be complex to manufacture and scale-up; potential for instability.[25] |
| Polymer-Based Nanoparticles | The compound is encapsulated within or conjugated to a biocompatible polymer matrix. | Offers controlled release profiles, protects the drug from degradation, and can be functionalized with targeting ligands for active delivery. | Particle size and surface chemistry must be carefully controlled to avoid rapid clearance by the immune system.[26] |
| Amorphous Solid Dispersions | The crystalline drug is converted to a higher-energy amorphous state and dispersed within a polymer matrix. | Significantly improves the solubility and dissolution rate of poorly soluble compounds (DCS Class II), which can enhance exposure and potentially allow for lower doses.[26][27] | Amorphous forms are inherently less stable and can revert to the crystalline state if not formulated properly.[26] |
Guide 4: In Silico and Predictive Toxicology
In the early stages, computational tools can help predict potential liabilities before a compound is even synthesized, saving significant time and resources.
The Causality: By leveraging large datasets of known toxic compounds, machine learning and computational models can identify structural alerts and predict a new molecule's potential for toxicity.[28][29][30]
Key In Silico Approaches:
-
Quantitative Structure-Activity Relationship (QSAR): These models build mathematical relationships between a compound's chemical structure and its known toxicity.[31][32] They can predict endpoints like mutagenicity, cardiotoxicity, and hepatotoxicity.[30]
-
Molecular Docking: This technique can be used to predict if your compound might bind to known anti-targets (proteins that, when inhibited, cause toxicity). Inverse docking strategies can screen your compound against a library of known toxicity-related proteins.[31]
-
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body.[29][32] This can help predict whether a compound is likely to accumulate in certain tissues to toxic levels.
Section 3: Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the concentration of the thiazole compound that inhibits cell viability by 50% (IC50).
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[15]
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Cell line(s) of interest
-
Thiazole compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Include "vehicle control" wells (medium with the same concentration of DMSO used for the highest drug concentration) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance of the plate on a plate reader at 570 nm.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Abs_treated / Abs_vehicle_control) * 100.
-
Plot the % Viability against the log of the compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Self-Validation:
-
Positive Control: Include a known cytotoxic agent (e.g., Doxorubicin) to ensure the assay is performing correctly.
-
Vehicle Control: Essential to ensure the solvent (e.g., DMSO) is not causing toxicity at the concentrations used.
-
Background Control: Wells with medium but no cells should be included to subtract background absorbance.
References
- A structure–activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. MedChemComm (RSC Publishing).
- Formulation approaches in mitigating toxicity of orally administrated drugs. PubMed.
- Computational Molecular Modeling for Evaluating the Toxicity of Environmental Chemicals: Prioritizing Bioassay Requirements. PMC - NIH.
- In Vitro Cytotoxicity Assay. Alfa Cytology.
- Machine Learning to Predict Toxicity of Compounds. Semantic Scholar.
- Computational Toxicology: Modeling and Predicting Adverse Effects. AZoLifeSciences.
- A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. NIH.
- Computational approaches to predict the toxicity of bioactive natural products: a mini review of methodologies. PMC - NIH.
- Machine Learning Toxicity Prediction: Latest Advances by Toxicity End Point. ACS Omega.
- Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PMC - NIH.
- In Vitro Cytotoxicity. Creative Bioarray.
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.
- Leading prodrug strategies for targeted and specific release. Taylor & Francis Online.
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research.
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
- Selectively triggered: ROS-activated Michael acceptor prodrug strategy to enhance tumor targeting efficacy. ResearchGate.
- Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Semantic Scholar.
- Strategies for the development of stimuli-responsive small molecule prodrugs for cancer treatment. PMC - NIH.
- Prodrug Applications for Targeted Cancer Therapy. PMC - NIH.
- In Vitro Toxicology Testing and Safety Assessment Services. WuXi Biology.
- Cytotoxic effect of thiazole derivatives and their structure–activity... ResearchGate.
- Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. PubMed.
- Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ACS Publications.
- Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry.
- Formulation Strategies for High Dose Toxicology Studies: Case Studies. ResearchGate.
- Prodrug Strategy for PROTACs: High Efficiency and Low Toxicity. ACS Omega.
- Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers.
- The Importance of Formulation Design in Oral GLP Toxicology Studies. Catalent.
- Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. PubMed Central.
- Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. PMC - NIH.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
- Design strategy of the prepared thiazole-based compounds 3a-5b. ResearchGate.
- Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Semantic Scholar.
- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). PubMed Central.
- Dose Escalation in Preclinical Toxicology and Pharmacodynamic Activity Studies. American Chemical Society.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers.
- 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. PubMed.
Sources
- 1. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. juser.fz-juelich.de [juser.fz-juelich.de]
- 5. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A structure–activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. archives.ijper.org [archives.ijper.org]
- 10. researchgate.net [researchgate.net]
- 11. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prodrug Applications for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 14. kosheeka.com [kosheeka.com]
- 15. mdpi.com [mdpi.com]
- 16. Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. tandfonline.com [tandfonline.com]
- 23. Strategies for the development of stimuli-responsive small molecule prodrugs for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pharmoutsourcing.com [pharmoutsourcing.com]
- 26. researchgate.net [researchgate.net]
- 27. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 28. webusers.i3s.unice.fr [webusers.i3s.unice.fr]
- 29. azolifesciences.com [azolifesciences.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Computational Molecular Modeling for Evaluating the Toxicity of Environmental Chemicals: Prioritizing Bioassay Requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Computational approaches to predict the toxicity of bioactive natural products: a mini review of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE not showing activity in vitro
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals who are observing a lack of in vitro activity with N-(5-iodo-thiazol-2-yl)-acetamide. The thiazole ring is a versatile scaffold known to be a component in numerous biologically active agents, exhibiting a wide range of therapeutic effects including anticancer and antimicrobial properties.[1] However, a lack of response in a primary in vitro assay is a common challenge in drug discovery. This guide provides a structured, in-depth troubleshooting framework to systematically diagnose the potential causes, from simple physicochemical issues to complex biological mechanisms.
Frequently Asked Questions (FAQs)
Q1: My this compound is completely inactive in my cell-based assay. What is the very first thing I should check?
A1: Before investigating complex biological reasons, always start with the fundamentals: compound integrity and solubility . Verify the compound's purity via the Certificate of Analysis (CoA) from your supplier. Most importantly, confirm that the compound is fully dissolved in your stock solution and remains soluble in the final assay medium at the tested concentrations. Compound precipitation is one of the most common causes of apparent inactivity.
Q2: I've confirmed the compound is soluble. What's the next most likely problem?
A2: The next step is to validate the assay system itself. Ensure your positive and negative controls are behaving as expected. A robust assay should have a clear, reproducible distinction between these controls. High variability or a poor signal-to-background ratio can mask a real, albeit modest, compound effect.[2] Systematic biases in high-throughput screening (HTS) can also introduce errors that obscure results.[3]
Q3: Could the compound be interfering with my assay readout technology?
A3: Yes, this is a significant possibility, especially in fluorescence- or absorbance-based assays. The compound might be autofluorescent, or it could quench the signal from your reporter dye.[4] It is crucial to run a control experiment with the compound in the absence of cells or your target enzyme to check for direct interference with the assay signal.
Q4: Is it possible the compound needs to be "activated" by the cells to work?
A4: This is a key biological hypothesis. Many drugs are administered as inactive "prodrugs" and require metabolic activation by cellular enzymes (like Cytochrome P450s) to become pharmacologically active.[5][6] If your in vitro system lacks these specific metabolic enzymes, or expresses them at very low levels, the compound will appear inactive.
In-Depth Troubleshooting Guides
Section 1: Compound Integrity & Physicochemical Properties
A compound cannot exert its biological effect if it is not the correct molecule, is degraded, or is not physically available to interact with the target.
1.1 Purity and Identity Verification
The first step in any investigation is to confirm the identity and purity of your compound.
-
Certificate of Analysis (CoA): Always obtain the CoA from the supplier (e.g., ChemicalBook, Synblock).[7][8] This document should provide purity data (e.g., >98% by HPLC) and identity confirmation (e.g., ¹H-NMR, LC-MS).
-
Appearance: According to supplier data, this compound should be a light yellow to brown solid.[7] Any significant deviation from this could indicate degradation or impurity.
-
Storage: The compound should be stored under an inert gas (nitrogen or argon) at 2–8 °C.[7] Improper storage can lead to degradation.
1.2 Solubility: The Critical First Hurdle
Poor aqueous solubility is a primary reason for the failure of compounds in in vitro assays.[4] If a compound precipitates in the assay medium, its effective concentration will be much lower than intended, leading to a false-negative result.
Troubleshooting Steps:
-
Visual Inspection: After preparing your stock solution (typically in 100% DMSO), and after diluting it into your aqueous assay buffer, visually inspect for any cloudiness or precipitate. Centrifuge a small aliquot; a pellet indicates precipitation.
-
Solvent Concentration: Keep the final concentration of organic solvents like DMSO or ethanol low, typically ≤0.5%, as higher concentrations can be cytotoxic and can also affect compound solubility.[2][9]
-
Kinetic Solubility Assessment: Perform a formal solubility test. A standard method is to prepare serial dilutions of your compound in assay buffer, incubate, and then measure the concentration of the soluble fraction using techniques like HPLC or UV-Vis spectroscopy.
This decision tree can guide your approach to addressing solubility issues.
Caption: A decision tree for troubleshooting compound solubility.
1.3 Compound Stability
Compounds can degrade in assay media due to pH, light exposure, or reaction with media components like serum proteins or reducing agents.[10]
Troubleshooting Steps:
-
Incubation Test: Incubate the compound in the complete assay medium under the exact experimental conditions (e.g., 37°C, 5% CO₂, 24-72 hours).
-
Time-Point Analysis: Take samples at different time points (e.g., 0, 2, 8, 24 hours).
-
Quantification: Analyze the samples by LC-MS to determine the percentage of the parent compound remaining over time. Significant degradation (<85% remaining) indicates instability is a problem.
Section 2: Assay System & Interference
If the compound is stable and soluble, the next step is to scrutinize the assay itself. High-throughput screens are known to be susceptible to various forms of interference and systematic errors.[11][12][13]
2.1 Assay Health & Controls
-
Positive/Negative Controls: Your positive control must show a robust and reproducible effect, while the negative (vehicle) control defines the baseline.
-
Z'-Factor: For plate-based assays, calculate the Z'-factor. A Z' > 0.5 is indicative of a robust assay suitable for screening.
-
Reproducibility: Ensure results are consistent across replicate wells and between experiments. High variability can mask a real signal.[2]
2.2 Direct Assay Interference
The compound may not be biologically inactive, but rather interfering with the detection method.
| Interference Type | Description | How to Test |
| Autofluorescence | The compound emits fluorescence at the same wavelength as the assay's reporter dye, causing a false positive or negative signal.[4] | Measure the fluorescence of the compound in assay buffer without any biological components. |
| Signal Quenching | The compound absorbs light at the excitation or emission wavelength of the fluorophore, reducing the signal. | Compare the signal of the positive control with and without the test compound. |
| Colloidal Aggregation | At certain concentrations, some compounds form aggregates that can sequester and inhibit enzymes non-specifically, leading to false positives.[4] | Test for activity in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100), which disrupts aggregates. |
Section 3: Biological Mechanisms of Inactivity
If both the compound's physicochemical properties and the assay system are sound, the reason for inactivity is likely biological.
3.1 Cell Permeability & Efflux
For a compound to work on an intracellular target, it must first cross the cell membrane.
-
Lipinski's Rule of Five: This rule provides a rough estimate of bioavailability. While not definitive, compounds that violate multiple rules may have poor absorption and permeation.
-
Efflux Pumps: Cells possess transporters, such as P-glycoprotein (P-gp), that actively pump foreign compounds out of the cell. If this compound is a substrate for these pumps, its intracellular concentration may never reach an effective level.
-
Experimental Assessment: Permeability can be assessed using a Parallel Artificial Membrane Permeability Assay (PAMPA) or by using cell lines that overexpress specific efflux pumps.
3.2 Metabolic Inactivation vs. Activation
This is a critical consideration. The compound's inactivity could be due to two opposing metabolic processes.
-
Metabolic Inactivation: The cells may be rapidly metabolizing the compound into an inactive form. Phase I (oxidation, reduction) and Phase II (conjugation) reactions are designed to detoxify and eliminate xenobiotics.[5][6]
-
Requirement for Metabolic Activation (Prodrug Hypothesis): Conversely, this compound might be a prodrug . It may require enzymatic modification to unmask its active form. This is a common strategy in drug design.[14][15] If the in vitro cell model lacks the necessary enzymes (e.g., specific CYPs), the compound will remain inactive.
Caption: The process of metabolic activation of an inactive prodrug.
How to Investigate:
-
Test in Hepatocytes: Use primary hepatocytes or liver S9 fractions, which are rich in metabolic enzymes, as an alternative in vitro model. Activity in these systems, but not in your original cell line, would strongly support the prodrug hypothesis.
-
LC-MS Metabolite ID: Incubate the compound with liver microsomes and analyze the supernatant by LC-MS to identify potential metabolites.
References
-
Promises and Pitfalls of High-Throughput Biological Assays. (n.d.). PubMed. Retrieved from [Link]
-
The metabolic activation of nitroheterocyclic therapeutic agents. (1988). Drug Metabolism Reviews. Retrieved from [Link]
-
Minimising the potential for metabolic activation in drug discovery. (2015). ResearchGate. Retrieved from [Link]
-
CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. (n.d.). Pacific Symposium on Biocomputing. Retrieved from [Link]
-
High-Throughput Screening in Drug Discovery Explained. (2023). Technology Networks. Retrieved from [Link]
-
Drug metabolism. (n.d.). Wikipedia. Retrieved from [Link]
-
Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. (2015). Briefings in Bioinformatics. Retrieved from [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (2024). ResearchGate. Retrieved from [Link]
-
Drug Metabolism. (2023). NCBI Bookshelf. Retrieved from [Link]
-
Enzyme activation for metabolism modification. (2012). Drug Discovery News. Retrieved from [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Gaining confidence in high-throughput screening. (2012). PNAS. Retrieved from [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]
-
(PDF) Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. Retrieved from [Link]
-
N-(Thiazol-2-yl)acetamide. (2008). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. Retrieved from [Link]
-
N-(5-Iodothiazol-2-yl)acetamide (C007B-533375). (n.d.). Cenmed Enterprises. Retrieved from [Link]
-
Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2023). PLOS ONE. Retrieved from [Link]
-
N-[5-(1H-imidazol-2-yl)-1,3,4-thiadiazol-2-yl]acetamide. (n.d.). Chemical Synthesis Database. Retrieved from [Link]
-
Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription. (2024). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
N-(5-oxo-2H-1,3-thiazol-2-yl)acetamide. (n.d.). PubChem. Retrieved from [Link]
-
N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis and Biological Evaluation of N-(4-(Morpholine-4-Carbonyl)Thiazol-2-yl)-2- (piperazin-1-yl) Acetamide Hydrochloride an. (n.d.). Journal of Advanced Scientific Research. Retrieved from [Link]
-
2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kin. (2025). Advanced Journal of Chemistry, Section A. Retrieved from [Link]
-
N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. (2014). Iranian Journal of Pharmaceutical Research. Retrieved from [Link]
-
Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. (n.d.). Advanced Journal of Chemistry, Section A. Retrieved from [Link]
-
Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. (2013). Iranian Journal of Pharmaceutical Research. Retrieved from [Link]
-
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (2017). Chemistry Central Journal. Retrieved from [Link]
-
Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. (2013). Iranian Journal of Pharmaceutical Research. Retrieved from [Link]
-
(PDF) Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. (2013). ResearchGate. Retrieved from [Link]
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 5. Drug metabolism - Wikipedia [en.wikipedia.org]
- 6. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound | 252662-43-4 [amp.chemicalbook.com]
- 8. CAS 252662-43-4 | this compound - Synblock [synblock.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Promises and Pitfalls of High-Throughput Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. The metabolic activation of nitroheterocyclic therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Thiazole-Based Anticancer Agents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole-based anticancer agents. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the development of resistance to this important class of drugs. Our goal is to equip you with the scientific rationale and validated protocols needed to anticipate, identify, and overcome resistance in your experiments.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Landscape of Resistance
This section addresses fundamental questions about the mechanisms of action and the common ways cancer cells evade the therapeutic effects of thiazole-based agents.
Q1: What are the primary mechanisms of action for thiazole-based anticancer agents?
Thiazole-containing compounds are a diverse class of anticancer agents that target various critical cellular pathways.[1][2][3][4] Their effectiveness stems from the thiazole ring's ability to interact with numerous biological targets.[4] Key mechanisms include:
-
Kinase Inhibition: Many thiazole derivatives, such as Dasatinib, function as potent tyrosine kinase inhibitors.[4] Dasatinib, for example, targets BCR-ABL in chronic myeloid leukemia (CML) and SRC family kinases.[5] Others, like Dabrafenib, are designed to inhibit mutated BRAF kinases found in melanoma.[6][7]
-
Metabolic Pathway Disruption: Agents like Tiazofurin act as antimetabolites. Tiazofurin is converted intracellularly into an active metabolite, thiazole-4-carboxamide adenine dinucleotide (TAD), which is a potent inhibitor of IMP dehydrogenase, a critical enzyme in the de novo synthesis of guanine nucleotides.[8][9][10][11] This depletes cellular GTP pools, arresting proliferation.
-
Tubulin Polymerization Inhibition: Certain thiazole derivatives can bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics, which is essential for mitosis and cell division.[2]
-
Modulation of Signaling Pathways: Various thiazole compounds have been shown to inhibit key cancer signaling pathways like PI3K/Akt/mTOR and NF-κB, which are crucial for cell survival, proliferation, and inflammation.[1][2]
Q2: My cells are becoming resistant. What are the most common biological mechanisms I should investigate?
Acquired resistance is a major obstacle in cancer therapy.[1] Cancer cells are highly adaptable and can develop resistance through several mechanisms. Based on the class of your thiazole agent, here are the prime suspects:
-
Target Gene Mutations: For kinase inhibitors like Dasatinib or Dabrafenib, the most common resistance mechanism is the acquisition of secondary mutations in the target kinase (e.g., BCR-ABL or BRAF).[6][12] These mutations can prevent the drug from binding effectively while preserving the kinase's enzymatic activity. The T315I "gatekeeper" mutation in BCR-ABL is a classic example of a mutation that confers resistance to multiple kinase inhibitors, including Dasatinib.[5][12]
-
Upregulation of Drug Efflux Pumps: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).[13][14][15][16][17] These membrane proteins act as pumps, actively removing a wide range of drugs from the cell, thereby reducing the intracellular concentration to sub-therapeutic levels.[13][16]
-
Bypass Pathway Activation: Cells can compensate for the inhibition of one signaling pathway by upregulating a parallel or downstream "bypass" pathway. For instance, in response to BRAF inhibition, melanoma cells often reactivate the MAPK pathway through mutations in NRAS or MEK, or they activate the PI3K/Akt pathway to promote survival.[6][7][18][19]
-
Metabolic Reprogramming: Resistance can be driven by profound shifts in cellular metabolism.[20][21][22][23][24] For antimetabolites like Tiazofurin, resistance can arise from increased activity of the target enzyme (IMP dehydrogenase), decreased activity of the activating enzyme (NAD pyrophosphorylase), reduced drug transport into the cell, or an expansion of salvage pathways that bypass the blocked de novo synthesis.[8][9][10]
Q3: How can I tell if my cell line is developing resistance? What are the early indicators?
Detecting resistance early can save significant time and resources. Here are the key indicators to monitor:
-
Gradual Increase in IC50 Value: The half-maximal inhibitory concentration (IC50) is a primary measure of drug efficacy. A consistent, upward trend in the IC50 value over several passages is the most direct indicator of developing resistance. It is crucial to run a viability assay (e.g., MTT, CellTiter-Glo) regularly.
-
Changes in Cell Morphology or Growth Rate: Resistant cells may exhibit altered morphology (e.g., becoming more mesenchymal) or changes in their doubling time compared to the parental, sensitive cell line.[25]
-
Reduced Apoptotic Response: Upon drug treatment, sensitive cells should undergo apoptosis. If you observe a decrease in apoptotic markers (e.g., cleaved caspase-3, PARP cleavage) via Western blot or a reduced apoptotic population in flow cytometry (Annexin V/PI staining) at a previously effective concentration, resistance may be emerging.
-
Rebound in Phospho-Protein Levels: For kinase inhibitors, a key indicator is the reactivation of the target pathway. For example, if your BRAF inhibitor initially reduces phospho-ERK levels, but after several treatments, phospho-ERK levels rebound despite the continued presence of the drug, this strongly suggests the activation of a resistance mechanism.[7]
Section 2: Troubleshooting Guide - From Observation to Mechanism
This section provides structured workflows and protocols to diagnose and understand the specific resistance mechanisms at play in your experiments.
Q4: My thiazole-based agent is showing reduced efficacy. What is my first step?
When you observe a loss of efficacy, a systematic approach is essential. The first step is to confirm the observation and rule out simple experimental errors.
Caption: Workflow for diagnosing kinase inhibitor resistance.
This is a direct method to identify point mutations in your gene of interest.
-
RNA/DNA Extraction: Extract genomic DNA or total RNA from both parental and resistant cell lines. If starting from RNA, perform reverse transcription to generate cDNA.
-
PCR Amplification: Design primers that flank the kinase domain of your target gene. Perform PCR to amplify this specific region.
-
PCR Product Purification: Run the PCR product on an agarose gel to confirm the correct size. Purify the DNA band using a gel extraction or PCR cleanup kit.
-
Sanger Sequencing: Send the purified PCR product and the corresponding primers to a sequencing facility.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the sequence from the parental cells (or a reference sequence). Look for nucleotide changes that result in an amino acid substitution (missense mutation). Compare any identified mutations to databases of known cancer and drug resistance mutations (e.g., COSMIC).
Section 3: Strategies and Solutions - Overcoming Resistance
Once a resistance mechanism is identified, the next step is to devise a strategy to overcome it. Combination therapy is a cornerstone of this approach. [26][27][28]
Q7: How can I rationally design a combination therapy experiment to overcome resistance?
The goal of combination therapy is to target the resistance mechanism while continuing to inhibit the primary target. [27][29]This can create a synergistic effect, where the combined effect of the two drugs is greater than the sum of their individual effects. [26]
Caption: Workflow for designing and validating combination therapies.
Q8: What are some examples of effective combination strategies for thiazole-based agents?
The choice of a combination agent depends directly on the identified resistance mechanism.
| Resistance Mechanism | Primary Thiazole Agent Class | Rational Combination Agent | Rationale & Citation |
| Efflux Pump Overexpression | Kinase Inhibitors, Antimetabolites | Efflux Pump Inhibitor (e.g., Tariquidar) | Restores intracellular concentration of the primary drug by blocking its removal from the cell. [28][30] |
| BRAF Inhibitor Resistance via PI3K/Akt Activation | BRAF Inhibitor (e.g., Dabrafenib) | PI3K or Akt Inhibitor | Co-inhibition of both the primary target pathway (MAPK) and the escape pathway (PI3K/Akt) prevents compensatory survival signals. [6][19] |
| BCR-ABL Inhibitor Resistance via Bypass Signaling | BCR-ABL Inhibitor (e.g., Dasatinib) | MEK Inhibitor (e.g., Trametinib) | If resistance is mediated by reactivation of the downstream MAPK pathway, a MEK inhibitor can block this signal. [18] |
| Metabolic Reprogramming | Antimetabolite (e.g., Tiazofurin) | Inhibitor of a compensatory metabolic pathway (e.g., Glutaminase inhibitor) | Cells resistant to one form of metabolic stress may become dependent on another; blocking both can lead to synthetic lethality. [20][24] |
References
- Metabolic Reprogramming: A Crucial Contributor to Anticancer Drug Resistance - PMC. (2025). Vertex AI Search.
- Combination therapy in combating cancer - PMC - NIH. Vertex AI Search.
- Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC - PubMed Central. Vertex AI Search.
- Combination Therapies in Cancer Treatment: Enhancing Efficacy and Reducing Resistance. Vertex AI Search.
- Metabolic Reprogramming: A Crucial Contributor to Anticancer Drug Resistance - PubMed. (2025). Vertex AI Search.
- Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - MDPI. Vertex AI Search.
- Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance - Frontiers. Vertex AI Search.
- Schematic summary of dasatinib resistance mechanism in chronic myeloid...
- Role of metabolic reprogramming in drug resistance in cancer. Metabolic...
- Combination Therapies to Overcome Resistance | Broad Institute. Vertex AI Search.
- Why Do Cancer Treatments Stop Working? Overcoming Treatment Resistance. (2016). Vertex AI Search.
- [Drug resistance mediated by ABC transporters] - PubMed. Vertex AI Search.
- Metabolic reprogramming: The driving force behind cancer drug resistance - ResearchG
- Metabolic Reprogramming of Chemoresistant Cancer Cells and the Potential Significance of Metabolic Regulation in the Reversal of Cancer Chemoresistance - MDPI. (1989). Vertex AI Search.
- BRAF Inhibitor Resistance Mechanisms in Metastatic Melanoma: Spectrum and Clinical Impact - AACR Journals. (2014). Vertex AI Search.
- Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies - NIH. Vertex AI Search.
- The role of ABC transporters in anticancer drug transport - SciSpace. Vertex AI Search.
- BRAF Inhibitor Resistance Mechanisms in Metastatic Melanoma: Spectrum and Clinical Impact - AACR Journals. Vertex AI Search.
- Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current str
- Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies - Frontiers. Vertex AI Search.
- Molecular Analysis of Dasatinib Resistance Mechanisms in CML Patients Identifies Novel BCR-ABL Mutations Predicted To Retain Sensitivity to Imatinib: Rationale for Combination Tyrosine Kinase Inhibitor Therapy.
- ABC Transporter-Mediated Multidrug-Resistant Cancer - PubMed. Vertex AI Search.
- Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC - NIH. Vertex AI Search.
- Characteristics of Dasatinib- and Imatinib-Resistant Chronic Myelogenous Leukemia Cells - AACR Journals. (2008). Vertex AI Search.
- Mechanism of Drug Resistance to Dasatinib (BMS-354825) and Imatinib in Chronic Myelogenous Leukemia Cells.
- Mechanism of resistance to tiazofurin in hepatoma 3924A - PubMed. (1986). Vertex AI Search.
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed. (2022). Vertex AI Search.
- Biochemical mechanisms of resistance to tiazofurin - PubMed - NIH. Vertex AI Search.
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - ResearchG
- Resistance of cultured Lewis lung carcinoma cell lines to tiazofurin - PubMed. Vertex AI Search.
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - OUCI. Vertex AI Search.
- Biochemical consequences of resistance to tiazofurin in human myelogenous leukemic K562 cells - PubMed. (1993). Vertex AI Search.
- Unique bioactivation of tiazofurin--studies with resistant cells - PubMed. Vertex AI Search.
- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed. (2025). Vertex AI Search.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (2023). Vertex AI Search.
Sources
- 1. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action … [ouci.dntb.gov.ua]
- 4. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mechanism of resistance to tiazofurin in hepatoma 3924A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical mechanisms of resistance to tiazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical consequences of resistance to tiazofurin in human myelogenous leukemic K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unique bioactivation of tiazofurin--studies with resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 14. [Drug resistance mediated by ABC transporters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ABC Transporter-Mediated Multidrug-Resistant Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metabolic Reprogramming: A Crucial Contributor to Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Metabolic Reprogramming: A Crucial Contributor to Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Combination Therapies in Cancer Treatment: Enhancing Efficacy and Reducing Resistance [frontiersin.org]
- 28. mdpi.com [mdpi.com]
- 29. Combination Therapies to Overcome Resistance | Broad Institute [broadinstitute.org]
- 30. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
Technical Support Center: A Guide to the Purification of N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE by Column Chromatography
Welcome to the technical support center. This guide provides an in-depth, experience-driven approach to the purification of N-(5-iodo-thiazol-2-yl)-acetamide, a critical intermediate in pharmaceutical synthesis.[1] We will move beyond simple procedural lists to explore the rationale behind each step, equipping you with the knowledge to troubleshoot common issues encountered in the laboratory.
The purification of this compound presents unique challenges due to the molecule's combination of a polar acetamide group, a moderately basic thiazole ring, and a labile iodo-substituent.[2][3] This guide is structured to address these challenges head-on, ensuring a high-purity final product.
Section 1: Understanding the Molecule - Physicochemical Profile
Before commencing any purification, a thorough understanding of the target molecule's properties is paramount. This knowledge informs every decision, from solvent selection to the choice of stationary phase.
| Property | Value / Description | Source |
| Chemical Name | N-(5-iodo-1,3-thiazol-2-yl)acetamide | [4] |
| CAS Number | 252662-43-4 | [4][5] |
| Molecular Formula | C₅H₅IN₂OS | [4][5] |
| Molecular Weight | 268.08 g/mol | [4][5] |
| Appearance | Light yellow to brown solid | [4] |
| Storage | Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon) | [4] |
| Predicted Polarity | This compound is a polar molecule. The amide and thiazole functionalities contribute significantly to its polarity, making it more suited for normal-phase chromatography.[6][7] | N/A |
| Stability | Iodinated aromatic compounds can be susceptible to degradation, including de-iodination, particularly on acidic surfaces like standard silica gel or under prolonged exposure to light.[3][8][9] | N/A |
Section 2: The Purification Workflow: A Step-by-Step Protocol
This section outlines a robust, self-validating protocol for the column chromatography purification of this compound.
Caption: General workflow for column chromatography purification.
Step 1: Thin-Layer Chromatography (TLC) & Mobile Phase Selection
Rationale: TLC is a microcosm of column chromatography. It is the most critical preliminary step to determine the ideal solvent system (mobile phase) for separation. The goal is to find a solvent mixture where the target compound has an Rf (retention factor) value of approximately 0.3-0.4, as this typically provides the best separation on a column.[8]
Protocol:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., acetone or dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a prepared solvent system. Start with a non-polar solvent and gradually increase polarity.
-
Visualize the spots using a UV lamp (254 nm).
-
Calculate the Rf value for your target compound and impurities. Adjust the solvent ratio until the desired Rf is achieved.
Suggested Starting Solvent Systems (by increasing polarity):
| System | Components | Typical Ratio (v/v) | Notes |
| A | Hexane / Ethyl Acetate | 9:1 → 1:1 | A standard, versatile system for moderately polar compounds.[6] |
| B | Dichloromethane / Methanol | 99:1 → 9:1 | Effective for more polar compounds where System A is insufficient. |
| C | Chloroform / Acetone | 9:1 → 7:3 | Offers different selectivity compared to ethyl acetate-based systems. |
Step 2: Column Preparation (Slurry Packing)
Rationale: The quality of the column packing directly dictates the separation efficiency. The slurry method is preferred as it minimizes the chances of air bubbles and channels forming within the stationary phase, which would lead to poor resolution.
Protocol:
-
Select a column of appropriate size (a good rule of thumb is to use 20-50 times the weight of the crude sample for the adsorbent).[10]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase selected from your TLC analysis.
-
With the column's stopcock closed, pour the slurry into the column.
-
Open the stopcock and allow the solvent to drain, continuously tapping the column gently to ensure even packing. Add more solvent as needed to prevent the silica bed from running dry.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample and solvent addition.[11]
Step 3: Sample Loading
Rationale: Proper sample loading ensures that the compound is applied to the column in a narrow, concentrated band. A wide band will lead to broad, overlapping peaks during elution.
Method 1: Wet Loading (for samples soluble in the mobile phase)
-
Dissolve the crude product in the minimum amount of the mobile phase.[11]
-
Carefully pipette this solution onto the top of the silica gel, allowing it to absorb fully into the stationary phase.[11]
Method 2: Dry Loading (for samples with poor solubility in the mobile phase)
-
Dissolve the crude product in a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (10-20 times the mass of the sample) to this solution.[11]
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.[11]
-
Carefully add this powder to the top of the prepared column.
Step 4: Elution and Fraction Collection
Rationale: The elution process separates the components of the mixture based on their differential affinity for the stationary and mobile phases.[10] Weakly adsorbed, less polar compounds will travel faster down the column, while strongly adsorbed, more polar compounds will elute later.[10]
Protocol:
-
Begin eluting with the mobile phase determined from TLC analysis.
-
Collect the eluent in sequentially numbered test tubes or flasks (fractions).
-
If separation is difficult, a gradient elution can be employed. This involves gradually increasing the proportion of the more polar solvent in the mobile phase to elute more tightly bound compounds.[10]
Step 5: Fraction Analysis and Product Isolation
Protocol:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses common problems in a question-and-answer format.
Caption: A decision tree for troubleshooting common chromatography issues.
Question 1: My product is eluting with a very similar Rf to an impurity. How can I improve the separation?
Answer: This is a classic resolution problem.
-
Re-evaluate the Mobile Phase: A large difference in Rf on a TLC plate can sometimes be misleading.[8][12] The best approach is to re-optimize the solvent system. Try a different combination of solvents (e.g., switch from an ethyl acetate/hexane system to a dichloromethane/methanol system). Different solvents interact with your compounds in unique ways, which can alter the selectivity and improve separation.
-
Use Isocratic vs. Gradient Elution: If you are using a gradient, try a shallow gradient or an isocratic (single solvent mixture) elution. This gives the compounds more "time" on the column to separate.
-
Check Column Dimensions: For difficult separations, a longer and narrower column can increase the number of theoretical plates and improve resolution.
Question 2: My compound is producing a long, trailing streak on the TLC plate and eluting from the column as a very broad band. What is happening?
Answer: This phenomenon, known as tailing, is common for nitrogen-containing compounds like thiazoles.
-
Cause: The basic nitrogen atoms in the thiazole ring can interact strongly with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-ideal interaction slows down a portion of the molecules, causing the tailing effect.
-
Solution 1 - Deactivate the Silica: The most common solution is to add a small amount of a competitive base, like triethylamine (Et₃N), to your mobile phase (typically 0.5-1%). The triethylamine will preferentially bind to the acidic silanol sites, presenting your compound with a more inert surface and resulting in sharper peaks.
-
Solution 2 - Change the Stationary Phase: If tailing persists, or if your compound is sensitive to bases, consider using a different stationary phase. Neutral alumina is a good alternative, as it lacks the acidic silanol groups.[8]
Question 3: I have run a large volume of solvent through the column, but I cannot find my product. I'm concerned it has decomposed.
Answer: This is a valid concern, especially with iodinated compounds. Here is a systematic way to diagnose the issue.
-
Possibility 1: The Compound is Highly Retained: Your mobile phase may not be polar enough to elute the compound. Before concluding decomposition, flush the column with a much more polar solvent, such as 10-20% methanol in dichloromethane. If the compound elutes, you know the issue was polarity.
-
Possibility 2: The Compound Decomposed: Iodinated aromatics can be unstable on silica.[3][8] To test for this, perform a simple "silica stability test": spot your crude material on a TLC plate, and let it sit in the open air on the lab bench for 30-60 minutes. Then, develop the plate. If a new spot appears or the original spot diminishes, your compound is likely degrading on the silica.[8] In this case, you should switch to a less acidic stationary phase like neutral alumina or deactivated silica.[8][12]
-
Possibility 3: Precipitation on the Column: If the compound has low solubility in the mobile phase, it may have precipitated at the top of the column during wet loading.[8] This can be avoided by using the dry loading technique.
Section 4: Frequently Asked Questions (FAQs)
Q: Can I use reverse-phase chromatography for this purification?
A: Yes, reverse-phase (RP) chromatography is a powerful alternative. Since the stationary phase (like C18-silica) is non-polar and the mobile phase is polar, it can offer a completely different selectivity profile.[7] This is particularly useful if your target compound is contaminated with very non-polar or very polar impurities. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or TFA to improve peak shape for ionizable compounds.[13][14]
Q: My crude product contains baseline impurities that won't move on the TLC plate. Do I need to worry about them?
A: These are likely highly polar impurities, such as salts.[10] In normal-phase chromatography, they will remain strongly adsorbed to the top of the silica gel and will not elute with your compound, effectively being removed during the purification. You generally do not need to worry about them contaminating your fractions unless you flush the column with a very strong solvent like pure methanol at the end.
Q: How much crude material can I load onto my column?
A: This depends on the difficulty of the separation. For easy separations (large ΔRf between spots), you can load more material (perhaps 1:20 ratio of sample to silica). For difficult separations, a higher ratio of silica to sample (1:50 or even 1:100) is necessary to achieve baseline separation. Overloading the column is a common cause of poor separation.
References
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci Industry News.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
- How To Choose Mobile Phase For Column Chromatography?. (2025). Chemistry For Everyone.
- Exploring the Different Mobile Phases in HPLC. (n.d.). Moravek.
- Column chromatography. (n.d.). University of Calgary.
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- N-[5-(1-hydroxyethyl)-1,3-thiazol-2-yl]acetamide. (n.d.). ChemShuttle.
- Separation of Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- This compound | 252662-43-4. (n.d.). ChemicalBook.
- This compound | 252662-43-4. (n.d.). ChemicalBook.
- N-(Thiazol-2-yl)acetamide. (2008). Acta Crystallographica Section E: Structure Reports Online.
- Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. (2025). Environmental Science & Technology.
- Ionizable compound purification using reversed-phase flash column chrom
- Troubleshooting: Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. (2020). Environmental Science & Technology.
Sources
- 1. chemshuttle.com [chemshuttle.com]
- 2. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 252662-43-4 [amp.chemicalbook.com]
- 5. This compound | 252662-43-4 [m.chemicalbook.com]
- 6. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 7. moravek.com [moravek.com]
- 8. Chromatography [chem.rochester.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. web.uvic.ca [web.uvic.ca]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. Troubleshooting [chem.rochester.edu]
- 13. Separation of Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. biotage.com [biotage.com]
Technical Support Center: Navigating Common Pitfalls in Small Molecule Library Screening
Welcome to the technical support center for small molecule screening. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during high-throughput screening (HTS) campaigns. As a senior application scientist, my goal is to provide not just procedural steps, but also the underlying rationale to empower you to make informed decisions and ensure the integrity of your results.
Section 1: Assay Development & Validation
The foundation of any successful screening campaign is a robust and reliable assay. Problems at this stage will invariably lead to wasted resources and misleading results downstream. This section addresses the most frequent challenges in assay design and validation.
Q1: My Z'-factor is consistently low (<0.5). What does this mean and how can I improve it?
A1: Understanding the 'Why'
The Z'-factor is the paramount statistic for quantifying the quality of an HTS assay.[1][2][3] It measures the separation between your positive and negative controls, factoring in the data variation of both signals.[2][4] A low Z'-factor indicates that the signal window is too narrow, the variability is too high, or both, making it difficult to confidently distinguish "hits" from background noise.[1][3]
-
Causality: A low Z'-factor can stem from multiple sources: inconsistent liquid handling, reagent instability, suboptimal incubation times, detector sensitivity issues, or inherent biological variability. It is a direct reflection of your assay's signal-to-noise ratio and data dispersion.[3][4]
Troubleshooting Guide & Protocol
-
Assess Control Performance:
-
Positive Control: Is it providing a strong, saturating signal? If not, consider increasing its concentration or finding a more potent tool compound.
-
Negative Control: This should represent the basal activity of the assay. Ensure it is not contaminated and truly reflects a null effect. The solvent (e.g., DMSO) used for the compound library should be your negative control.
-
-
Evaluate Data Variability (Coefficient of Variation - CV):
-
Calculate the CV for both positive and negative controls (CV = (Standard Deviation / Mean) * 100).
-
High CVs (>15-20%) are a major red flag for inconsistency.
-
-
Systematic Optimization Protocol:
-
Reagent Concentration: Titrate key reagents (e.g., enzyme, substrate, antibody) to find the optimal concentrations that maximize the signal window while minimizing variability.
-
Incubation Times & Temperature: Systematically test different incubation periods and temperatures. Some enzymatic reactions might be slow, while some detection reagents might be unstable over long periods.
-
Solvent Tolerance: Ensure the assay is not overly sensitive to the final concentration of DMSO or other solvents used to dissolve the compounds.[5] High concentrations of DMSO can inhibit enzymes or affect cell viability.[5][6]
-
Data Summary: Z'-Factor Interpretation
| Z'-Factor Value | Assay Quality | Interpretation & Action |
| > 0.5 | Excellent | Ideal for HTS. The separation between controls is wide and reliable.[1][3] |
| 0 to 0.5 | Marginal | The assay is usable but may generate a higher number of false positives/negatives. Further optimization is recommended.[3] |
| < 0 | Unacceptable | The assay cannot distinguish between positive and negative signals. A complete redesign is necessary.[3] |
Section 2: Compound-Related Artifacts & False Positives
A significant challenge in HTS is that an observed "hit" may not be due to a specific, desired interaction with the target, but rather a result of the compound's intrinsic properties interfering with the assay.[7][8] These artifacts are a primary source of false positives.[9][10]
Q2: I have many initial hits, but they are not reproducible in secondary assays. What are the likely causes?
A2: Understanding the 'Why'
This is a classic sign of false positives arising from compound interference.[7][11] These compounds appear active because they interact with the assay components in a non-specific way, rather than binding to your target of interest.[7][12] The primary culprits fall into several categories.
-
Causality:
-
Compound Aggregation: At micromolar concentrations, many organic molecules form colloidal aggregates that can sequester and inhibit enzymes nonspecifically.[13][14][15] This is a leading cause of false positives.[14]
-
Pan-Assay Interference Compounds (PAINS): These are chemical structures known to interfere with various assays through mechanisms like redox cycling, metal chelation, or covalent reactivity.[9][16][17][18] They are frequent hitters across multiple screens.[17]
-
Assay Technology Interference: Some compounds can absorb light at the excitation/emission wavelengths of a fluorescence-based assay, or directly inhibit a reporter enzyme (like luciferase), leading to a false signal.[7][11]
-
Impurities: The "active" entity might not be the compound itself, but a reactive or metal impurity from the synthesis or purification process.[11][19][20]
-
Troubleshooting Guide & Protocol
-
Computational Filtering (In Silico Triage):
-
Experimental Protocol for Identifying Aggregators:
-
Detergent Test: Re-run the assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-80.
-
Principle: Detergents disrupt the formation of colloidal aggregates.[11] If a compound's activity is significantly reduced or eliminated in the presence of detergent, it is likely an aggregator.[14]
-
Procedure:
-
Prepare two sets of dose-response curves for the hit compound.
-
In one set, include 0.01% Triton X-100 in the assay buffer.
-
In the second set, use the standard assay buffer.
-
Compare the IC50 values. A significant potency shift indicates aggregation.
-
-
-
Orthogonal Assays:
-
Validate hits using a secondary assay that employs a different detection technology or principle.[11][21] For example, if your primary screen was fluorescence-based, use a label-free method like Surface Plasmon Resonance (SPR) for validation.[22] This helps eliminate compounds that interfere with a specific readout technology.[11]
-
Diagram: Hit Triage Workflow This diagram illustrates a logical workflow to systematically eliminate common false positives.
Caption: A typical hit validation workflow to eliminate false positives.
Section 3: Compound Management & Library Integrity
The physical quality and handling of your small molecule library are critical for reproducible results. Degradation, contamination, or concentration errors can undermine an entire screening campaign.[23][24]
Q3: We are seeing inconsistent activity from the same compounds across different plates or over time. What could be the cause?
A3: Understanding the 'Why'
Inconsistent activity often points to problems with compound integrity or management.[23][25] The most common solvent for compound libraries, dimethyl sulfoxide (DMSO), is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[26][27][28]
-
Causality:
-
Water Absorption: Each time a plate is unsealed and accessed, the DMSO absorbs atmospheric moisture.[26][28] This dilutes the compound concentration, leading to a perceived drop in potency. For compounds with poor solubility, increased water content can cause them to precipitate out of solution entirely.[26][29]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing compound stock plates can cause compound degradation or precipitation, especially for less stable molecules.[24]
-
Cross-Contamination: Poor liquid handling practices can lead to well-to-well contamination, causing unexpected activity in wells that should be inactive.
-
Compound Degradation: Some compounds are inherently unstable and can degrade over time, even when stored correctly.[30]
-
Troubleshooting Guide & Protocol
-
Minimize Water Absorption:
-
Work quickly when accessing plates.
-
Use low-dead-volume liquid handlers to minimize exposure time.
-
Store plates in a dry, inert atmosphere (e.g., nitrogen cabinets) whenever possible.[27]
-
Consider using specialized methods to create a DMSO-rich environment for storage, which can help remove absorbed water.[26]
-
-
Proper Plate Management:
-
Limit Freeze-Thaw Cycles: Aliquot master stock plates into several daughter plates for screening. This way, the master stock is accessed infrequently.[25]
-
Quality Control (QC): Periodically re-analyze a subset of the library via LC-MS to check for compound purity and identity. This can help identify degradation trends.
-
Track Plate History: Maintain a database that tracks the age, number of freeze-thaw cycles, and usage history of every plate.[25]
-
-
Protocol for Assessing Compound Solubility:
-
Visual Inspection: Before use, visually inspect plates (if transparent) for any signs of compound precipitation.
-
Nephelometry: Use a plate reader capable of nephelometry to quantitatively measure turbidity, which is an indicator of insoluble particles.
-
Procedure:
-
Thaw the compound plate and centrifuge it briefly to pellet any precipitates.
-
Transfer a small aliquot of the supernatant to a new plate.
-
Read the plate on a nephelometer.
-
Compare readings to a control plate with pure DMSO. High readings indicate potential solubility issues.
-
-
Section 4: Data Analysis & Hit Selection
Proper data analysis is essential to correct for systematic errors and apply appropriate statistical rigor to hit selection. Failure to do so can lead to either missing true hits or chasing false ones.
Q4: My plate data shows systematic errors (e.g., "edge effects"). How should I normalize my data before selecting hits?
A4: Understanding the 'Why'
Systematic errors are non-random variations that can occur across a screening plate or between plates in a batch.[31][32] "Edge effects," where wells on the periphery of a plate behave differently from interior wells, are common and often caused by uneven evaporation or temperature gradients.[33]
-
Causality: Such biases can be caused by instrumentation, environmental factors, or reagent dispensing patterns.[34] If not corrected, these errors can mask real hits or create false ones depending on whether the bias enhances or suppresses the signal in certain plate regions.[31]
Troubleshooting Guide & Protocol
-
Identify the Source of Error:
-
Plot heat maps of your raw data for several plates. Look for consistent patterns, such as rows, columns, or edges that have consistently higher or lower signals.[31] This visual analysis is the first step in diagnosing systematic error.
-
-
Choose an Appropriate Normalization Method:
-
The best method depends on the nature of your data and the severity of the bias.[35][36]
-
Controls-Based Normalization: This is the most common method. The activity of each well is calculated relative to the plate's own positive and negative controls (e.g., Percent Inhibition).[31][35] This is effective for correcting plate-to-plate variation but less so for within-plate spatial bias.
-
B-Score Normalization: This method is more robust to positional effects. It corrects the raw value of each well by subtracting the median value of its corresponding row and column.[31] It is particularly useful when spatial bias is strong.[36]
-
Robust Statistics: For hit selection, using robust statistics like the median and median absolute deviation (MAD) is often preferred over the mean and standard deviation, as they are less sensitive to outliers.[35] A common hit threshold is Median of all samples ± 3 * MAD.[35]
-
Data Summary: Common Normalization Methods
| Method | Principle | Best For | Limitations |
| Percent of Control | Normalizes data relative to the mean of on-plate positive and negative controls. | Correcting for plate-to-plate variability when controls are strong.[31][35] | Does not correct for within-plate spatial bias.[33] |
| Z-Score | Normalizes each well based on the plate's overall mean and standard deviation. | Identifying outliers when most compounds are inactive. | Sensitive to a high number of active compounds (high hit rate). |
| B-Score | Corrects for row and column effects by subtracting the median of the corresponding row/column. | Datasets with strong spatial or positional biases.[31][36] | Can introduce bias if not applied carefully, especially with high hit rates.[36] |
Diagram: Impact of Normalization This diagram shows how proper normalization corrects for systematic error.
Caption: Normalization corrects systematic "edge effects" to reveal true hits.
References
- Baell, J. B. (2021). Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. Methods in Molecular Biology.
- Beckman Coulter. (n.d.). Promiscuous Inhibitors.
- Fuller, M. (n.d.). What are PAINS? BIT 479/579 High-throughput Discovery.
- Gürsoy, A. (2014). Data analysis approaches in high throughput screening. SlideShare.
- Hermann, J. C., et al. (2014). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters.
- Caraus, I., et al. (2015). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data.
- Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS)
- Haverty, P. M., et al. (2020). Data normalization methods recommended for the analysis of HTS and HCS data.
- Hermann, J. C., et al. (2014). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters.
- Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.
- Martin, A., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
- Kenakin, T. (2012). Gaining confidence in high-throughput screening. PNAS.
- Coan, K. E., & Shoichet, B. K. (2008). Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. Journal of the American Chemical Society.
- Irwin, J. J., et al. (2009). A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library. Journal of Medicinal Chemistry.
- da Silva, A. J. M. (2015). Pan-Assay Interference Compounds (PAINS)
- Gendelev, L., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research.
- Beckman Coulter. (n.d.). Compound Management and Integrity. Beckman Coulter Life Sciences.
- Cruz, B. (2021). Why is High-Throughput Discovery Important? WordPress.
- LabX. (2025).
- Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.
- Assay Genie. (2023). On HTS: Z-factor. Assay Genie.
- Schürer, S. C., et al. (2010).
- Kumar, D., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery.
- Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. Technology Networks.
- Harris, D., et al. (2015). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening.
- Chan, J. A., & Hueso-Rodríguez, J. A. (2002). Compound library management. Methods in Molecular Biology.
- Coan, K. E., & Shoichet, B. K. (2009). Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. Journal of Medicinal Chemistry.
- Danaher. (n.d.). Efficient Library Maintenance for Compound Screening. Danaher Life Sciences.
- Conn, M. P., et al. (2024).
- Shaffer, C. (2007). Automating Compound Management Systems. Drug Discovery and Development.
- Broad Institute. (n.d.).
- Kildegaard, K. R., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology.
- Yan, B., et al. (2020). In situ DMSO hydration measurements of HTS compound libraries. SLAS Technology.
- Wleklik, K., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study.
- Sgammato, R., et al. (2024). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.
Sources
- 1. Designing High-Throughput Experiments Using Microplate Technology [labx.com]
- 2. researchgate.net [researchgate.net]
- 3. assay.dev [assay.dev]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. What are PAINS? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. Why is High-Throughput Discovery Important? – Bryanna Cruz – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. longdom.org [longdom.org]
- 19. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Small Molecule Hit Identification and Validation | Broad Institute [broadinstitute.org]
- 23. beckman.com [beckman.com]
- 24. researchgate.net [researchgate.net]
- 25. Compound library management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. HTS library plate rejuvenation using a DMSO-rich atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. lifesciences.danaher.com [lifesciences.danaher.com]
- 31. academic.oup.com [academic.oup.com]
- 32. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. academic.oup.com [academic.oup.com]
- 35. rna.uzh.ch [rna.uzh.ch]
- 36. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thiazole Compound Precipitation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering precipitation issues with thiazole-containing compounds in their experimental media. Here, we will explore the underlying causes of this common problem and provide systematic, field-proven troubleshooting strategies to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My thiazole compound, which is fully dissolved in DMSO, is precipitating immediately after I add it to my cell culture media. What's happening?
This is a classic and frequent challenge in biological assays known as "solvent shock" or "DMSO shock".[1][2] While Dimethyl Sulfoxide (DMSO) is an excellent organic solvent for many poorly soluble molecules, its properties are vastly different from your aqueous cell culture media.[3]
Here's the mechanism:
-
High Solubility in DMSO: Your thiazole compound is comfortably dissolved in 100% DMSO, a polar aprotic solvent.
-
Solvent Polarity Shift: When you introduce a small volume of this DMSO stock into a large volume of aqueous media, you create a dramatic and rapid shift in solvent polarity.[1]
-
Exceeding Aqueous Solubility: The compound is suddenly in an environment where its aqueous solubility limit is much lower. It cannot remain dissolved and crashes out of solution, forming a precipitate.[4]
A clear stock solution in DMSO does not guarantee solubility in the final assay buffer.[1] The key is to understand and respect the compound's solubility limit in the final aqueous environment.
Troubleshooting Guide: A Step-by-Step Approach
If you are observing precipitation, it is crucial to systematically diagnose the issue. Filtering the precipitate is not recommended as it removes the compound, leading to an unknown and lower final concentration, which invalidates your experimental results.[5] Instead, follow this guide to address the root cause.
Q2: How can I determine if the issue is related to my compound's intrinsic properties?
The physicochemical properties of your specific thiazole derivative are the primary determinants of its solubility. Two key parameters to investigate are pKa and LogP .
-
pKa and its Impact on pH-Dependent Solubility: The pKa is the pH at which a compound is 50% ionized and 50% non-ionized. The thiazole ring itself is weakly basic, with the conjugate acid having a pKa of approximately 2.5.[6][7] This means that at physiological pH (~7.4), the core thiazole ring is predominantly in its neutral, less soluble form.
-
If your thiazole derivative has basic functional groups: It will be more soluble at a lower pH. As the pH increases, the compound becomes deprotonated (more neutral), decreasing its aqueous solubility.[8][9]
-
If your thiazole derivative has acidic functional groups: It will be more soluble at a higher pH. As the pH increases, the compound becomes deprotonated (more ionized), increasing its aqueous solubility.[10]
-
-
LogP (Lipophilicity): This value indicates how hydrophobic a compound is. A higher LogP means higher lipophilicity and generally lower aqueous solubility. Thiazole itself has a LogP of 0.44, but this can change dramatically with different substitutions on the ring.[7][11] Compounds with high LogP are more prone to precipitation in aqueous media.[3]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label = "Fig 1. Initial troubleshooting decision tree."; font-size = 10; font-family = "Arial"; } END_DOT
Q3: The precipitation seems pH-dependent. How can I confirm this and find the optimal pH?
For ionizable compounds, pH is a critical factor.[12] You can perform a simple pH-solubility screen to identify the optimal pH range for your compound.
-
Prepare Buffers: Create a series of buffers across a relevant pH range (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Use buffers appropriate for your experimental system, such as MES for acidic pH and HEPES or Tris for neutral to basic pH.
-
Prepare Compound Plate: In a 96-well plate, add a small, consistent volume (e.g., 2 µL) of your high-concentration DMSO stock solution to each well.
-
Add Buffers: Add the corresponding buffer (e.g., 98 µL) to each well to achieve your desired final compound concentration and a consistent final DMSO concentration (e.g., 2%).
-
Equilibrate & Observe: Mix gently and let the plate incubate at room temperature for 1-2 hours.[1]
-
Measure Precipitation: Visually inspect for precipitate or, for a quantitative measure, read the plate on a nephelometer or plate reader that can detect light scattering.[3] Higher readings indicate more precipitation.
dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial"]; edge [fontname="Arial"];
} caption { label = "Fig 2. pH effect on a basic compound's solubility."; font-size = 10; font-family = "Arial"; } END_DOT
Q4: My compound seems to be non-ionizable or still precipitates at its optimal pH. What are my next steps?
If pH modification is not effective, the issue is likely low intrinsic aqueous solubility. The next step is to explore formulation strategies.
1. Adjust Final DMSO Concentration: Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[5] While minimizing DMSO is generally good practice, sometimes increasing it to the highest tolerable level for your cells can keep the compound in solution. Always include a vehicle control with the matching final DMSO concentration in your experiments.[5]
2. Utilize Solubility Enhancers:
-
Serum Proteins: If your experiment allows, using serum-containing media can be highly effective. Albumin and other proteins in the serum can bind to hydrophobic compounds and act as carriers, keeping them in solution.[3][5]
-
Co-solvents: For stock solutions, sometimes a mixture of solvents (e.g., DMSO and polyethylene glycol (PEG)) can improve solubility upon dilution into aqueous media.[13][14]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming an inclusion complex that is water-soluble. (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture applications.[4][5]
3. Modify the Dilution Protocol: The way you dilute your stock can have a significant impact. Instead of adding a small drop of DMSO stock directly into the full volume of media, try a serial or stepwise dilution.[15]
-
Dispense the required volume of your DMSO stock into a sterile microfuge tube.
-
While vortexing the tube at a medium speed, add the cell culture media drop-wise.[15]
-
Start slowly, ensuring the solution remains clear between additions. As the volume increases and the solution becomes more dilute, you can add the media more quickly.[15]
-
Warming the media to 37°C before dilution can also help maintain solubility.[15]
Q5: Could components in the media itself be reacting with my compound?
Yes, this is possible, especially with complex media formulations.
-
High Salt Concentrations: Media with high concentrations of divalent cations like Ca²⁺ and Mg²⁺ can sometimes form insoluble salts with certain compounds.[16]
-
Protein Binding and Precipitation: While serum proteins usually aid solubility, in some rare cases, a compound might bind to a protein and induce a conformational change that leads to the precipitation of the protein-compound complex.[17]
If you suspect media interactions, try simplifying the system. Test the solubility of your compound in a simple buffered saline solution (like PBS) first. If it remains soluble in PBS but precipitates in full media, this points to an interaction with a media component.[18]
Summary of Troubleshooting Strategies
| Strategy | Principle | Best For... | Key Consideration |
| pH Adjustment | Increase the proportion of the more soluble, ionized form of the compound. | Ionizable compounds (those with acidic or basic functional groups). | Ensure the final pH is compatible with your biological system (e.g., cell health).[12] |
| Increase Co-solvent | Reduce the polarity of the final solution to better accommodate the compound. | Compounds with very low aqueous solubility (high LogP). | Determine the maximum solvent concentration tolerated by your cells (e.g., DMSO toxicity).[19] |
| Use Serum | Serum proteins (e.g., albumin) bind to and solubilize hydrophobic compounds. | In vitro cell-based assays where serum is permissible. | Serum protein binding can reduce the free concentration of your compound available to cells.[3] |
| Add Cyclodextrins | Encapsulate the hydrophobic compound within a water-soluble carrier molecule. | When serum cannot be used, or for in vivo formulations. | May alter the pharmacokinetics and bioavailability of the compound.[4] |
| Optimize Dilution | Avoid rapid solvent shifts by performing a gradual dilution. | All compounds prone to "solvent shock" precipitation. | Requires careful, aseptic technique to perform the drop-wise addition.[15] |
By systematically evaluating the physicochemical properties of your thiazole compound and testing these formulation and protocol adjustments, you can overcome precipitation issues and ensure the accurate, reproducible data essential for your research.
References
-
ChemBK. (n.d.). thiazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Retrieved from [Link]
-
ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thiazole. PubChem. Retrieved from [Link]
-
Liu, R. (Ed.). (2021). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 11(8), 2159–2182. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Retrieved from [Link]
-
PubMed. (2016). Optimizing protein precipitation efficiency for assessing the contribution of low molecular weight compounds to serum antioxidant capacity. Retrieved from [Link]
-
ResearchGate. (n.d.). Precipitation of serum proteins under variation of pH (A), buffer... Retrieved from [Link]
-
ResearchGate. (2020). Factors affecting precipitation of serum proteins? Retrieved from [Link]
-
ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Retrieved from [Link]
-
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]
-
Hagerman, A. E., & Butler, L. G. (1998). Mechanisms of Protein Precipitation for Two Tannins, Pentagalloyl Glucose and Epicatechin16 (4→8) Catechin (Procyanidin). Journal of Agricultural and Food Chemistry, 46(7), 2590–2594. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? Retrieved from [Link]
-
CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]
-
ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media ? Retrieved from [Link]
-
PubMed. (2009). Compound precipitation in high-concentration DMSO solutions. Retrieved from [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]
-
PeerJ. (2024). A review on thiazole based compounds & it's pharmacological activities. Retrieved from [Link]
-
Wikipedia. (n.d.). Isothiazole. Retrieved from [Link]
-
Reddit. (2021). Does anyone know how pH affects solubility?? Retrieved from [Link]
-
MDPI. (n.d.). Special Issue “Ion Channels as a Therapeutic Target: Drug Design and Pharmacological Investigation 2.0”. Retrieved from [Link]
-
ResearchGate. (2019). Precipitation in cell culture medium? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
-
MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on fluorescence intensity ratio of benzothiazole... Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thiazole - Wikipedia [en.wikipedia.org]
- 7. Thiazole CAS#: 288-47-1 [m.chemicalbook.com]
- 8. reddit.com [reddit.com]
- 9. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Thiazole | C3H3NS | CID 9256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
- 16. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Modifying N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE to improve bioavailability
A5: Any modification, whether it's creating a new salt form, a prodrug, or a novel formulation, will require a comprehensive set of characterization and stability studies. The new entity may be considered a New Chemical Entity (NCE) by regulatory bodies like the FDA. [18]It is crucial to consult regulatory guidelines, such as those provided by the FDA, early in the development process. [25][26][27]These guidances outline the requirements for bioavailability and bioequivalence studies needed for IND and NDA submissions. [28]
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
MDPI. Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. [Link]
-
Xiong, R., et al. (2024). Prioritizing oral bioavailability in drug development strategies. RSC Advances. [Link]
-
UPM Pharmaceuticals. Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]
-
Wikipedia. Parallel artificial membrane permeability assay. [Link]
-
Stanton, M., & T. S. (2012). Pharmaceutical salts: a formulation trick or a clinical conundrum? Australian Prescriber, 35(3), 83-85. [Link]
-
Federal Register. (2000). Guidance for Industry on Bioavailability and Bioequivalence Studies for Orally Administered Drug Products-General Considerations; Availability. [Link]
-
Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
Technology Networks. Development of High-Throughput PAMPA as an In Vitro Model of Passive Transcellular Permeation. [Link]
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? [Link]
-
Drug Development & Delivery. (2018). FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities. [Link]
- Unknown Source. Caco2 assay protocol. [No valid URL found]
-
ECA Academy. FDA Guidance for Industry: Bioavailability and Bioequivalence Studies for orally administered drug products - General considerations. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals, 15(7), 857. [Link]
-
Patsnap Synapse. (2025). How to improve the bioavailability of a drug? [Link]
-
Fanga, Y., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics. [Link]
-
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]
-
ResearchGate. (2025). Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. [Link]
-
BioDuro. ADME Pampa Permeability Assay. [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (2012). Drug Dissolution Enhancement by Salt Formation: Current Prospects. [Link]
-
Curtis & Coulter. (2021). Prodrug Approach for Improving Bioavailability. [Link]
-
Bentham Science. Prodrug Design to Improve Pharmacokinetic and Drug Delivery Properties: Challenges to the Discovery Scientists. [Link]
-
FDA. (2020). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. [Link]
-
Creative Bioarray. Caco-2 permeability assay. [Link]
-
GMP Compliance. FDA Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. [Link]
-
Regulations.gov. Guidance for Industry Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations Draft Guid. [Link]
-
Evotec. Caco-2 Permeability Assay. [Link]
-
MSD Manual Professional Edition. Drug Bioavailability. [Link]
-
Ascendia Pharma. (2025). Why Poor Bioavailability Is a Major Drug Development Risk. [Link]
-
EON Biotech. This compound – (252662-43-4). [Link]
-
Chemical Synthesis Database. N-[5-(1H-imidazol-2-yl)-1,3,4-thiadiazol-2-yl]acetamide. [Link]
Sources
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 3. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. enamine.net [enamine.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. upm-inc.com [upm-inc.com]
- 10. tandfonline.com [tandfonline.com]
- 11. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 12. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 13. ADME Pampa Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. rjpdft.com [rjpdft.com]
- 15. PAMPA | Evotec [evotec.com]
Validation & Comparative
Comparative Guide to Confirming the Binding Target of N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE
A Senior Application Scientist's Guide to Rigorous Target Validation
This guide provides a comprehensive framework for researchers and drug development professionals to rigorously confirm the binding target of the novel compound N-(5-iodo-thiazol-2-yl)-acetamide, hereafter referred to as Cmpd-X . In early-stage discovery, a compound may be identified through screening with a hypothesized biological target. However, definitive validation is a critical step to ensure that the observed phenotype is a direct result of on-target engagement.
For the purpose of this guide, we will operate under the hypothesis that Cmpd-X is an inhibitor of the Bromodomain and Extra-Terminal domain (BET) protein BRD4 , a key epigenetic reader and transcriptional regulator. We will compare its performance against JQ1 , a well-established, potent, and specific pan-BET inhibitor that serves as the "gold standard" in the field. This guide will walk through the essential biophysical and cellular assays required to build a robust target validation package.
Part 1: Biophysical Confirmation of Direct Binding
The first principle of target validation is to demonstrate a direct, physical interaction between the compound and the purified target protein. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two orthogonal, label-free techniques that provide quantitative measures of binding affinity and thermodynamics.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. It yields the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
-
Preparation:
-
Recombinant human BRD4 bromodomain 1 (BD1) protein is expressed and purified to >95% purity.
-
The protein is extensively dialyzed against the assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Cmpd-X and the comparator, JQ1, are dissolved in 100% DMSO and then diluted into the final assay buffer. The final DMSO concentration must be precisely matched between the protein solution (in the cell) and the ligand solution (in the syringe) to minimize heat of dilution artifacts. A typical final concentration is 1-2% DMSO.
-
-
Execution:
-
The sample cell is filled with the BRD4(BD1) protein solution (typically 20-50 µM).
-
The injection syringe is filled with the Cmpd-X or JQ1 solution (typically 200-500 µM, a 10-fold excess).
-
The experiment is run at 25°C, with a series of small (e.g., 2 µL) injections of the ligand into the protein solution.
-
A control experiment, injecting ligand into buffer alone, is performed to determine the heat of dilution, which is then subtracted from the experimental data.
-
-
Analysis:
-
The resulting thermogram (power vs. time) is integrated to yield the heat change per injection.
-
These values are plotted against the molar ratio of ligand to protein and fitted to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.
-
Surface Plasmon Resonance (SPR)
SPR measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) is calculated (koff/kon).
-
Immobilization:
-
A sensor chip (e.g., a CM5 chip) is activated.
-
Recombinant BRD4(BD1) is immobilized onto the chip surface via amine coupling to achieve a target density (e.g., ~2000 Response Units).
-
A reference flow cell is prepared similarly but without protein immobilization to allow for background signal subtraction.
-
-
Execution:
-
A running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) is flowed continuously over the chip surface.
-
Serial dilutions of Cmpd-X or JQ1 (the "analyte") are prepared in the running buffer, typically ranging from 0.1 to 100 times the expected Kd.
-
Each analyte concentration is injected over the protein and reference surfaces for a set association time, followed by an injection of running buffer alone to monitor dissociation.
-
The chip surface is regenerated between different analyte injections if necessary (e.g., with a low pH glycine solution).
-
-
Analysis:
-
The response data (sensorgrams) from the reference cell are subtracted from the active cell.
-
The resulting sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff. The Kd is then calculated.
-
Part 2: Cellular Target Engagement
Confirming that a compound binds its target in the complex milieu of a living cell is a crucial validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures target engagement based on the principle of ligand-induced thermal stabilization of the target protein.
CETSA is founded on the principle that when a ligand binds to its target protein, it generally increases the protein's thermal stability.[1][2] When cells are heated, proteins begin to denature and aggregate out of solution.[3][4] A bound ligand stabilizes the protein's structure, requiring a higher temperature to induce denaturation.[3] By measuring the amount of soluble protein remaining at various temperatures, one can determine a melting curve and observe a "thermal shift" in the presence of a binding compound.[2][3][5]
This format is used to determine the cellular potency (EC50) of the compound.
-
Cell Culture & Treatment:
-
Culture a relevant human cell line (e.g., MV-4-11, an AML cell line with high BRD4 expression) to ~80% confluency.
-
Harvest and resuspend cells in media. Aliquot cells into PCR tubes or a 96-well plate.
-
Treat the cells with a serial dilution of Cmpd-X or JQ1 (e.g., from 10 nM to 30 µM) or a vehicle control (DMSO). Incubate for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Based on a preliminary melt-curve experiment (data not shown), select a single temperature that is on the steep part of the BRD4 denaturation curve (e.g., 54°C). This temperature should be high enough to cause significant, but not complete, protein precipitation in the vehicle-treated sample.
-
Heat all samples at this chosen temperature for 3 minutes, followed by immediate cooling on ice for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Separate the soluble fraction (containing non-aggregated proteins) from the insoluble pellet by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Detection and Analysis:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of soluble BRD4 in each sample using a standard Western blot with a specific anti-BRD4 antibody. An antibody for a non-binding protein (e.g., GAPDH) should be used as a loading control.
-
Quantify band intensities and plot the normalized soluble BRD4 fraction against the compound concentration.
-
Fit the data to a dose-response curve to determine the EC50, which reflects the concentration required to stabilize 50% of the target protein.
-
Caption: Workflow for Isothermal Dose-Response CETSA.
Part 3: Orthogonal Functional Validation
Demonstrating target engagement is necessary but not sufficient. A critical validation step is to show that compound binding leads to a functional consequence consistent with the known biology of the target. BRD4 is a transcriptional co-activator, and its inhibition is known to cause the downregulation of key oncogenes, most notably c-Myc.
-
Cell Treatment:
-
Seed MV-4-11 cells in a 6-well plate and allow them to adhere or stabilize.
-
Treat cells with a dose-response of Cmpd-X or JQ1 (e.g., from 10 nM to 10 µM) for a duration known to affect c-Myc transcription (e.g., 6 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a standard kit (e.g., RNeasy Kit).
-
Assess RNA quality and quantity.
-
Synthesize cDNA from a fixed amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for c-Myc and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Run the reaction on a real-time PCR system.
-
-
Analysis:
-
Calculate the change in c-Myc expression relative to the housekeeping gene using the ΔΔCt method.
-
Plot the normalized c-Myc expression against compound concentration and fit the data to determine the IC50 for functional activity.
-
A strong correlation between the cellular target engagement EC50 (from CETSA) and the functional IC50 (from qPCR) provides compelling evidence that the observed cellular activity is a direct result of binding to BRD4.
Part 4: Comparative Analysis: Cmpd-X vs. JQ1
The final step is to synthesize the data and objectively compare the performance of Cmpd-X against the gold-standard inhibitor, JQ1. The table below presents a hypothetical but realistic dataset that would be generated from the described experiments.
| Parameter | Assay | Cmpd-X (this compound) | JQ1 (Reference Compound) | Justification for Comparison |
| Binding Affinity (Kd) | ITC | 150 nM | 50 nM | Measures the direct binding strength to purified BRD4(BD1). A lower value indicates tighter binding. |
| Binding Kinetics (Kd) | SPR | 180 nM | 65 nM | Orthogonal method to confirm binding affinity. Also provides on/off rates. |
| Cellular Target Engagement (EC50) | CETSA | 450 nM | 200 nM | Measures the concentration needed to engage the target inside intact cells, accounting for cell permeability. |
| Functional Activity (IC50) | c-Myc qPCR | 550 nM | 250 nM | Measures the concentration needed to inhibit the downstream biological function of the target. |
Interpretation of Results:
In this hypothetical scenario, Cmpd-X is a validated BRD4 binder. It shows direct binding in the nanomolar range, engages BRD4 in cells, and downregulates a key downstream target, c-Myc. However, when compared to JQ1, its potency is approximately 2-3 fold weaker across all assays. The close correlation between its cellular EC50 (450 nM) and functional IC50 (550 nM) strongly supports an on-target mechanism of action. The iodo-thiazole moiety may offer unique properties, such as a different residence time or a handle for further chemical modification, which could be explored in subsequent studies.
Conclusion
This guide outlines a rigorous, multi-faceted approach to confirming the binding target of a novel compound, using this compound (Cmpd-X) and the putative target BRD4 as a working example. By combining orthogonal biophysical techniques (ITC, SPR) with cellular target engagement (CETSA) and functional validation (qPCR), researchers can build a compelling case for a compound's mechanism of action. The direct comparison with a well-characterized inhibitor like JQ1 provides essential context for a compound's potency and potential for further development. This systematic approach minimizes the risk of pursuing compounds with ambiguous or off-target effects, a critical step in the path toward successful drug discovery.
References
-
CETSA Homepage. Pelago Bioscience.[Link]
-
Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.[Link]
-
ResearchGate. Principle of the cellular thermal shift assay (CETSA).[Link]
-
Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained.[Link]
-
Wikipedia. Cellular thermal shift assay.[Link]
-
Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.[Link]
-
National Center for Biotechnology Information (NCBI). (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.[Link]
-
PubMed Central. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.[Link]
-
ACS Publications. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.[Link]
Sources
Halogen Wars: A Comparative Analysis of Iodinated and Brominated Thiazole Derivatives in Drug Discovery
For Immediate Release
In the relentless pursuit of more effective therapeutic agents, medicinal chemists frequently turn to the strategic modification of lead compounds. Among the vast arsenal of chemical tools, halogenation stands out as a powerful strategy to modulate the pharmacological profile of a molecule. This guide provides an in-depth, objective comparison of the biological activities of iodinated versus brominated thiazole derivatives, offering researchers, scientists, and drug development professionals a data-driven perspective on the nuanced impact of these two key halogens.
The thiazole ring, a sulfur and nitrogen-containing five-membered heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer and antimicrobial effects.[3][4] The introduction of halogens, such as bromine and iodine, onto the thiazole scaffold can significantly influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets, thereby altering its efficacy and potency.
The Great Debate: Iodine vs. Bromine in Anticancer Activity
The choice between iodine and bromine substitution is not merely academic; it can be the deciding factor in a drug candidate's success. While both are electron-withdrawing and can participate in halogen bonding, their differing sizes, polarizability, and lipophilicity lead to distinct structure-activity relationships (SAR).
A compelling case for the efficacy of brominated thiazoles comes from a study on a series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones. In this research, the brominated derivative, compound 4b , was directly compared to its non-halogenated counterpart for its cytotoxic activity against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.
Table 1: Anticancer Activity of a Brominated Thiazole Derivative (Compound 4b) vs. Unsubstituted Analog
| Compound | Substitution (R) | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| 4a | H | 12.7 ± 0.77 | 6.69 ± 0.41 |
| 4b | Br | 31.5 ± 1.91 | 51.7 ± 3.13 |
Data sourced from El-Sayed, W. A., et al. (2023).[4]
In this particular scaffold, the introduction of a bromine atom at the R position resulted in a decrease in anticancer activity compared to the unsubstituted analog. This highlights a critical principle in medicinal chemistry: the effect of halogenation is highly context-dependent, relying on the specific molecular scaffold and its interaction with the biological target.
Further supporting the investigation of brominated thiazoles, a separate study on 4-(4-bromophenyl)-thiazol-2-amine derivatives also demonstrated notable anticancer activity against the MCF-7 cell line. One of the lead compounds from this series, p2 , exhibited an IC₅₀ value of 10.5 µM.[3]
While direct comparative data for an iodinated analog of the same parent molecule remains elusive in the current literature, some studies suggest that the larger, more polarizable iodine atom can offer advantages. For instance, in a series of 2-aminothiazole derivatives, it was noted that bulky substituents, including an iodine atom at the para-position of a phenyl ring, were correlated with the most potent anticancer activity. This suggests that for certain scaffolds and target proteins, the increased size and potential for stronger halogen bonding of iodine could be beneficial.
The decision to incorporate iodine or bromine is therefore a strategic one, guided by the specific therapeutic target and the desired physicochemical properties of the final compound.
Antimicrobial Efficacy: A Tale of Two Halogens
The antimicrobial potential of halogenated thiazoles is another area of intense research. A study on 4-(4-bromophenyl)-thiazol-2-amine derivatives revealed promising activity against both bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of Brominated Thiazole Derivatives
| Compound | Target Organism | MIC (µM) |
| p2 | S. aureus | 16.1 |
| p2 | E. coli | 16.1 |
| p4 | B. subtilis | 28.8 |
| p3 | A. niger | 16.2 |
| p6 | C. albicans | 15.3 |
Data sourced from Sharma, D., et al. (2019).[3]
These results underscore the potential of brominated thiazoles as a source of new antimicrobial agents. While specific comparative data for iodinated thiazole derivatives against the same panel of microbes is not available in a single study, the general principles of halogenation suggest that iodinated analogs could also exhibit significant antimicrobial activity, potentially with a different spectrum or potency.
Experimental Corner: Methodologies for Evaluation
To ensure the scientific integrity of the presented data, it is crucial to understand the experimental protocols used to generate it. The following are detailed, step-by-step methodologies for the key assays discussed.
Synthesis of Halogenated Thiazole Derivatives
The synthesis of 2-amino-4-(halophenyl)thiazole derivatives typically follows the Hantzsch thiazole synthesis.
Caption: General workflow for the Hantzsch synthesis of halogenated 2-aminothiazoles.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted acetophenone (e.g., 4-bromoacetophenone or 4-iodoacetophenone) (1 equivalent), thiourea (2 equivalents), and a suitable solvent such as ethanol.
-
Initiation: Add iodine or bromine (1 equivalent) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain the desired halogenated thiazole derivative.
Anticancer Activity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Caption: Workflow of the MTT assay for determining anticancer activity.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the iodinated and brominated thiazole derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
-
Serial Dilution: Prepare two-fold serial dilutions of the iodinated and brominated thiazole derivatives in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism being tested.
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The available experimental data indicates that both iodinated and brominated thiazole derivatives are promising scaffolds for the development of novel anticancer and antimicrobial agents. The choice between iodine and bromine substitution is a critical decision in the drug design process, with each halogen offering a unique set of properties that can be leveraged to optimize biological activity.
Future research should focus on the systematic synthesis and evaluation of paired iodinated and brominated thiazole derivatives. This will enable a more precise understanding of the subtle yet significant impact of halogen selection on the pharmacological profile of these important heterocyclic compounds, ultimately paving the way for the rational design of more potent and selective therapeutic agents.
References
-
El-Sayed, W. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7381. [Link]
-
Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]
-
Hamed, F. A., Mohamed, A. A., & Abouzied, A. S. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal, 4, e3526. [Link]
-
Al-Wahaibi, L. H., et al. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Journal of Biomolecular Structure and Dynamics. [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). Molecules, 26(22), 6968. [Link]049/26/22/6968)
Sources
- 1. Buy 4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide (EVT-5032933) [evitachem.com]
- 2. mdpi.com [mdpi.com]
- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
A Researcher's Guide to In Vivo Validation: Translating In Vitro Efficacy of N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE
The journey of a novel chemical entity from a promising hit in an in vitro screen to a potential therapeutic candidate is fraught with challenges. The primary hurdle is the successful translation of laboratory findings into a complex biological system. This guide provides a comprehensive framework for the in vivo validation of N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE , a novel thiazole derivative. For the purpose of this guide, we will refer to this compound as ITA-268 (derived from its molecular weight of ~268 g/mol ).
We will operate under a common drug discovery scenario: promising in vitro data suggests ITA-268 has potent anti-cancer activity in a specific context. This guide will provide the strategic rationale, detailed experimental protocols, and comparative data analysis necessary to rigorously test this hypothesis in vivo. Our focus will be on scientific integrity, ensuring that each experimental step serves to validate the next, building a robust data package for informed decision-making.
Part 1: The In Vitro Foundation & The Imperative for In Vivo Translation
Thiazole-containing compounds are a well-established class of pharmacophores known to exhibit a wide range of biological activities, including potent anticancer effects through mechanisms such as apoptosis induction and inhibition of key signaling pathways like PI3K/Akt/mTOR.[1][2][3] Recent research has highlighted the potential of novel thiazole derivatives in targeting specific cancer cell lines.[4][5][6]
Hypothetical In Vitro Profile of ITA-268
Let us hypothesize that initial screening has revealed ITA-268 to be a potent and selective inhibitor of BRAFV600E-mutant melanoma cell lines. The BRAF mutation is a known driver in approximately 50% of cutaneous melanomas.[7] This provides a clear, testable hypothesis for its mechanism of action.
Table 1: Hypothetical In Vitro Cytotoxicity of ITA-268
| Cell Line | Cancer Type | BRAF Status | ITA-268 IC50 (nM) | Vemurafenib IC50 (nM) |
| A375 | Malignant Melanoma | V600E | 85 | 150 |
| SK-MEL-28 | Malignant Melanoma | V600E | 120 | 210 |
| WM-266-4 | Malignant Melanoma | V600E | 150 | 250 |
| CHL-1 | Malignant Melanoma | Wild-Type | >10,000 | >10,000 |
| MCF-7 | Breast Adenocarcinoma | Wild-Type | >10,000 | >10,000 |
This data is illustrative and serves as the basis for our in vivo validation strategy.
Benchmark Comparator: Vemurafenib
To provide context to our in vivo results, we will use Vemurafenib as a benchmark comparator. Vemurafenib is an FDA-approved, potent inhibitor of the BRAFV600E kinase and represents a standard of care for this patient population.[7][8] Its in vivo properties are well-characterized, making it an ideal tool for assessing the relative performance of ITA-268.
Hypothesized Mechanism of Action: MAPK Pathway Inhibition
The proposed mechanism is that ITA-268 inhibits the constitutively active BRAFV600E kinase, leading to the downregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is critical for cell proliferation and survival in BRAF-mutant melanoma.[7] Inhibition of this pathway is expected to cause cell cycle arrest and induce apoptosis.
Part 2: A Phased Approach to In Vivo Validation
A structured, phased approach is critical to efficiently validate in vitro findings while minimizing the use of resources. Our workflow will progress from establishing basic safety and drug-like properties to confirming the mechanism of action and, finally, to assessing anti-tumor efficacy.
Phase I: Pharmacokinetics (PK) and Maximum Tolerated Dose (MTD)
Causality: Before assessing if a drug works, we must first understand how the body processes it (PK) and determine a safe dose range. A compound with poor exposure or high toxicity will fail regardless of its in vitro potency. These studies are foundational for designing meaningful efficacy experiments.[9][10][11]
Experimental Protocol: Mouse PK/MTD Study
-
Animal Model: Use healthy, non-tumor-bearing mice (e.g., Swiss Webster or BALB/c) to establish baseline PK parameters.
-
Compound Formulation: Develop a suitable vehicle for administration (e.g., a solution of DMSO, Tween 80, and saline). The route of administration should align with the intended clinical use (e.g., oral gavage (PO) or intraperitoneal (IP) injection).
-
PK Study Design:
-
Administer a single dose of ITA-268 (e.g., 10 mg/kg).
-
Collect blood samples via tail vein or retro-orbital sinus at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process blood to plasma and analyze ITA-268 concentrations using a validated LC-MS/MS method.
-
Calculate key PK parameters using software like Phoenix WinNonlin.
-
-
MTD Study Design:
-
Use escalating doses of ITA-268 administered daily for 5-14 days.
-
Monitor animals daily for clinical signs of toxicity (e.g., weight loss >20%, changes in posture or activity, ruffled fur).
-
The MTD is defined as the highest dose that does not induce significant toxicity or mortality.
-
Table 2: Hypothetical Comparative Pharmacokinetic Parameters
| Parameter | ITA-268 (10 mg/kg PO) | Vemurafenib (25 mg/kg PO) | Significance |
| Cmax (ng/mL) | 1,500 | 5,000 | Peak plasma concentration |
| Tmax (hr) | 2.0 | 4.0 | Time to reach Cmax |
| AUC0-24 (ng*hr/mL) | 12,000 | 60,000 | Total drug exposure over 24h |
| T1/2 (hr) | 6.0 | 10.0 | Elimination half-life |
| Bioavailability (%) | 40 | 30 | Fraction of dose reaching circulation |
This table illustrates how ITA-268's PK profile would be evaluated against the benchmark.
Phase II: Pharmacodynamics (PD) and Target Engagement
Causality: An efficacy study can be misleading if the drug does not engage its intended target at the tested dose. A PD study confirms that the compound reaches the tumor tissue in sufficient concentrations to modulate the target pathway. This provides a crucial mechanistic link between dosing and biological effect.[9][12]
Experimental Protocol: Xenograft PD Study
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude) bearing established A375 (BRAFV600E) melanoma xenograft tumors.[13][14] Tumors should reach a palpable size (e.g., 150-200 mm3) before treatment.
-
Dosing: Administer a single dose of ITA-268 at its MTD. Include vehicle control and Vemurafenib groups.
-
Tissue Collection: At a time point corresponding to the expected Tmax or sustained exposure (e.g., 4 hours post-dose), euthanize the animals and harvest the tumors.
-
Biomarker Analysis:
-
Prepare tumor lysates for Western blot analysis.
-
Probe for key biomarkers in the MAPK pathway: phosphorylated ERK (p-ERK) as the primary downstream marker of BRAF inhibition, and total ERK (t-ERK) as a loading control.
-
Analyze markers of apoptosis (e.g., cleaved Caspase-3) and cell proliferation (e.g., Ki-67) via immunohistochemistry (IHC) on fixed tumor sections.
-
Table 3: Expected Pharmacodynamic Biomarker Modulation in A375 Tumors
| Treatment Group | p-ERK / t-ERK Ratio (Western Blot) | Cleaved Caspase-3 (IHC Score) | Ki-67 (% Positive Cells) |
| Vehicle Control | 1.0 (Baseline) | Low | High (~80%) |
| ITA-268 (MTD) | < 0.2 | High | Low (< 20%) |
| Vemurafenib | < 0.2 | High | Low (< 20%) |
A significant reduction in p-ERK would validate the on-target activity of ITA-268 in vivo.
Phase III: Efficacy Assessment in Xenograft Models
Causality: This is the definitive test of the anti-tumor activity. By integrating the optimal dose from the MTD study and confirming target engagement in the PD study, the efficacy experiment is designed for maximal success and clear interpretation. The primary endpoint is tumor growth inhibition (TGI).[15][16]
Experimental Protocol: Tumor Growth Inhibition Study
-
Animal Model: As in the PD study, use immunodeficient mice with established A375 xenograft tumors.
-
Study Groups:
-
Group 1: Vehicle Control
-
Group 2: ITA-268 (at MTD, daily PO)
-
Group 3: Vemurafenib (at established effective dose, e.g., 25 mg/kg, daily PO)
-
-
Treatment and Monitoring:
-
Randomize animals into groups when tumors reach ~150 mm3.
-
Administer treatment daily for a specified period (e.g., 21 days).
-
Measure tumor volume with digital calipers 2-3 times per week. Calculate volume using the formula: (Length x Width2) / 2.
-
Monitor animal body weight as a measure of systemic toxicity.
-
-
Endpoint Analysis:
-
The primary endpoint is the percent Tumor Growth Inhibition (%TGI), calculated at the end of the study using the formula: %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in the control group.
-
Secondary endpoints can include tumor regressions and survival analysis.
-
Table 4: Hypothetical Comparative Efficacy in A375 Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume at Day 21 (mm3) | % TGI | Body Weight Change (%) |
| Vehicle Control | Daily PO | 1250 | - | +2% |
| ITA-268 | MTD, Daily PO | 350 | 73% | -5% |
| Vemurafenib | 25 mg/kg, Daily PO | 400 | 68% | -4% |
This hypothetical data shows ITA-268 having comparable or superior efficacy to the benchmark drug, Vemurafenib, with an acceptable safety profile.
Phase IV: Preliminary Toxicology
Causality: While the MTD study gives an initial indication of safety, a more detailed, albeit preliminary, toxicology assessment is required before advancing the compound. This step helps identify potential organ-specific toxicities that might not be apparent from gross clinical observations.[17][18][19]
Experimental Protocol: Preliminary Toxicology Screen
-
Analysis:
-
Hematology: Perform a complete blood count (CBC) to check for signs of myelosuppression.
-
Serum Chemistry: Analyze blood serum for markers of liver (e.g., ALT, AST) and kidney (e.g., BUN, creatinine) function.
-
Histopathology: Have a veterinary pathologist examine fixed organ tissues for any signs of cellular damage or abnormalities.
-
Part 3: Data Synthesis and Go/No-Go Decision-Making
The ultimate goal of this validation workflow is to generate a cohesive data package to support a go/no-go decision for further preclinical development. Each phase builds upon the last, creating a logical and evidence-based narrative.
Synthesizing the Results for ITA-268:
-
Go Scenario: If ITA-268 demonstrates an acceptable PK profile (e.g., good oral bioavailability and sufficient exposure), clear on-target PD effects at a well-tolerated dose, efficacy comparable or superior to Vemurafenib, and no major toxicological red flags, the decision would be to proceed with more formal, GLP-compliant toxicology studies required for an Investigational New Drug (IND) application.
-
No-Go Scenario: If ITA-268 shows poor exposure that cannot be overcome with formulation, fails to modulate p-ERK in tumors even at its MTD, shows minimal or no efficacy, or reveals significant off-target toxicity (e.g., severe liver or kidney damage), the decision would be to stop development or return to the medicinal chemistry team for lead optimization to address the identified liabilities.
This rigorous, hypothesis-driven approach ensures that resources are invested in compounds with the highest probability of success, ultimately accelerating the path from the laboratory to the clinic.
References
-
Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (URL: [Link])
-
Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma. PMC. (URL: [Link])
-
The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. (URL: [Link])
-
Animal models and therapeutic molecular targets of cancer: utility and limitations. PMC. (URL: [Link])
-
Importance of Animal Models in the Field of Cancer Research. ResearchGate. (URL: [Link])
-
Pharmacogenomics, Pharmacokinetics, and Pharmacodynamics in the Era of Targeted Therapies. PubMed. (URL: [Link])
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. (URL: [Link])
-
Experimental mouse models for translational human cancer research. Frontiers. (URL: [Link])
-
Predictive value of preclinical toxicology studies for platinum anticancer drugs. PubMed. (URL: [Link])
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Bentham Science. (URL: [Link])
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. (URL: [Link])
-
Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. (URL: [Link])
-
Application of physiologically based pharmacokinetics modeling in the research of small-molecule targeted anti-cancer drugs. PubMed. (URL: [Link])
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. (URL: [Link])
-
Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). PubMed Central. (URL: [Link])
-
Pharmacogenomics, Pharmacokinetics, and Pharmacodynamics in the Era of Targeted Therapies. ASCO Publications. (URL: [Link])
-
In Vivo Pharmacology Models for Cancer Target Research. PubMed. (URL: [Link])
-
Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. PMC. (URL: [Link])
-
Regulatory considerations for preclinical development of anticancer drugs. (URL: [Link])
-
Antitumor Activity of Targeted and Cytotoxic Agents in Murine Subcutaneous Tumor Models Correlates with Clinical Response. AACR Journals. (URL: [Link])
-
New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. PubMed. (URL: [Link])
-
BRAF inhibitor vemurafenib improves the antitumor activity of adoptive cell immunotherapy. (URL: [Link])
-
Regulatory considerations for preclinical development of anticancer drugs. Sign-in. (URL: [Link])
-
N-(5-Iodothiazol-2-yl)acetamide (C007B-533375). Cenmed Enterprises. (URL: [Link])
-
Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma. PMC. (URL: [Link])
-
Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. PubMed. (URL: [Link])
-
(PDF) Preclinical toxicology of anticancer agents. ResearchGate. (URL: [Link])
-
Synthesis, anticancer activity and mechanism of action of new thiazole derivatives | Request PDF. ResearchGate. (URL: [Link])
-
Special Issue : Pharmacokinetics/Pharmacodynamics/Pharmacogenetics Based Personalized Medicine for Cancer Therapy. MDPI. (URL: [Link])
-
The Unique Pharmacometrics of Small Molecule Therapeutic Drug Tracer Imaging for Clinical Oncology. PMC. (URL: [Link])
-
Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. NIH. (URL: [Link])
-
Application of physiologically based pharmacokinetics modeling in the research of small-molecule targeted anti-cancer drugs. ResearchGate. (URL: [Link])
-
Dynamics of Targeted Cancer Therapy. PMC. (URL: [Link])
-
Pharmacokinetics and Pharmacodynamics of Anticancer Drugs. Oncohema Key. (URL: [Link])
-
Development of a Tumour Growth Inhibition Model to Elucidate the Effects of Ritonavir on Intratumoural Metabolism and Anti-tumour Effect of Docetaxel in a Mouse Model for Hereditary Breast Cancer. PubMed Central. (URL: [Link])
-
Mathematical Modeling of Tumor Growth in Preclinical Mouse Models with Applications in Biomarker Discovery and Drug Mechanism Studies. AACR Journals. (URL: [Link])
-
This compound [CAS: 252662-43-4]. Ivy Fine Chemicals. (URL: [Link])
-
Preclinical Toxicology of Anticancer Agents. AACR Journals. (URL: [Link])
-
Vem induces melanoma cells into β-gal-positive in vivo. Tumor-bearing.... ResearchGate. (URL: [Link])
-
Correlation between tumor growth inhibition and growth rate inhibition.... ResearchGate. (URL: [Link])
-
Pharmacokinetic and Pharmacodynamic Modeling of Anticancer Agents. (URL: [Link])
-
In Silico Identification and In Vitro and In Vivo Validation of Anti-Psychotic Drug Fluspirilene as a Potential CDK2 Inhibitor and a Candidate Anti-Cancer Drug. PLOS One. (URL: [Link])
-
This compound – (252662-43-4). EON Biotech. (URL: [Link])
-
Advances in in vivo screening to uncover cancer vulnerabilities. YouTube. (URL: [Link])
-
A STATement on Vemurafenib-Resistant Melanoma. PMC. (URL: [Link])
-
Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives. PMC. (URL: [Link])
-
What are targeted cancer drugs?. Cancer Research UK. (URL: [Link])
Sources
- 1. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacogenomics, Pharmacokinetics, and Pharmacodynamics in the Era of Targeted Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of physiologically based pharmacokinetics modeling in the research of small-molecule targeted anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Pharmacodynamics of Anticancer Drugs | Oncohema Key [oncohemakey.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Predictive value of preclinical toxicology studies for platinum anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Regulatory considerations for preclinical development of anticancer drugs | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
A Guide to Characterizing the Cross-Reactivity Profile of N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE
For researchers and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous characterization. A critical aspect of this process is understanding a compound's selectivity—its propensity to interact with targets other than the intended one. This guide provides a framework for assessing the cross-reactivity profile of N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE, a molecule featuring a halogenated thiazole ring coupled with an acetamide group.
The thiazole moiety is a well-established pharmacophore present in numerous approved drugs, including kinase inhibitors like Dasatinib.[1][2] Thiazole-containing compounds are known to engage a wide array of biological targets, exhibiting activities from anti-inflammatory to anticancer effects.[3][4][5] Given this promiscuity, a thorough investigation into the off-target profile of this compound is not just a regulatory requirement but a scientific necessity to predict potential mechanisms of toxicity and to understand its full therapeutic potential.
This guide will present a logical, multi-step workflow to elucidate the selectivity of this compound, starting from broad, high-throughput screening to more targeted cellular validation assays. We will operate under the hypothesis that, like many of its structural relatives, this compound is a protein kinase inhibitor.
Part 1: Initial Broad-Spectrum Selectivity Screening: Kinome Scanning
The most direct way to assess the cross-reactivity of a potential kinase inhibitor is through a kinome scan. This involves screening the compound against a large panel of purified human kinases to determine its binding affinity or inhibitory activity at a fixed concentration.
Rationale for Experimental Choices
A comprehensive kinome scan provides a bird's-eye view of the compound's behavior across the human kinome. By initially screening at a relatively high concentration (e.g., 1-10 µM), we can identify even weak off-target interactions. Subsequent dose-response studies on the identified "hits" will then allow for the determination of their IC50 or Kd values, providing a quantitative measure of potency.
Experimental Protocol: In Vitro Kinase Panel Screening
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Initial Single-Dose Screening:
-
Submit the compound to a commercial vendor for screening against a panel of at least 400 human kinases (e.g., Eurofins DiscoverX, Reaction Biology Corp.).
-
Request an initial screen at a concentration of 10 µM.
-
The assay typically measures the remaining kinase activity in the presence of the inhibitor, often using a radiometric (³³P-ATP) or fluorescence-based method.
-
-
Data Analysis of Initial Screen:
-
Results are usually expressed as a percentage of inhibition relative to a vehicle control (DMSO).
-
Identify off-target kinases that show significant inhibition (e.g., >50% inhibition).
-
-
Dose-Response Follow-Up:
-
For the primary target and any off-targets identified, perform a 10-point dose-response curve to determine the IC50 value.
-
The concentration range should typically span from 1 nM to 100 µM.
-
-
Data Visualization and Interpretation:
-
Plot the dose-response curves and calculate the IC50 values using a suitable software package (e.g., GraphPad Prism).
-
Summarize the data in a table to compare the potency against the primary target and significant off-targets.
-
Hypothetical Data Summary
For illustrative purposes, let's assume our hypothetical primary target is Kinase A.
| Kinase Target | IC50 (nM) | Selectivity Ratio (Off-Target IC50 / Primary Target IC50) |
| Kinase A (Primary) | 15 | - |
| Kinase B | 350 | 23.3 |
| Kinase C | 1,200 | 80.0 |
| Kinase D | >10,000 | >667 |
This table provides a clear, quantitative comparison of the compound's potency and selectivity. A higher selectivity ratio indicates a more selective compound.
Part 2: Cellular Target Engagement Validation: Cellular Thermal Shift Assay (CETSA)
While in vitro assays are invaluable, they do not always reflect a compound's behavior in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound binds to its intended target and any identified off-targets within intact cells.
Rationale for Experimental Choices
CETSA is based on the principle that a ligand binding to a protein stabilizes it against thermal denaturation. This allows for the assessment of target engagement in a physiological context, without the need for compound labeling or cellular engineering. It is a critical step to confirm that the off-targets identified in the kinome scan are also engaged in a cellular setting.
Experimental Workflow Diagram
Caption: CETSA workflow for target engagement validation.
Experimental Protocol: CETSA
-
Cell Culture and Treatment:
-
Culture a relevant cell line to ~80% confluency.
-
Treat the cells with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 10x the in vitro IC50) for 1-2 hours.
-
-
Cell Lysis and Heating:
-
Harvest and lyse the cells.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.
-
-
Analysis of Soluble Protein:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the levels of the target proteins (both the primary target and key off-targets) using Western blotting.
-
-
Data Analysis and Interpretation:
-
Quantify the band intensities from the Western blots.
-
For each target, plot the percentage of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates that this compound is binding to and stabilizing the protein in the cellular environment.
-
Conclusion
A comprehensive understanding of a compound's cross-reactivity is paramount for successful drug development. The combination of broad-based in vitro screening, such as a kinome scan, with cellular validation assays like CETSA, provides a robust and reliable workflow for characterizing the selectivity profile of novel molecules like this compound. The data generated from these experiments are crucial for making informed decisions about lead optimization, predicting potential safety liabilities, and ultimately, increasing the probability of clinical success.
References
-
Thiazoles and Thiazolidinones as COX/LOX Inhibitors. PMC - NIH. Available at: [Link]
-
A review on thiazole based compounds & it's pharmacological activities. ResearchGate. Available at: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]
-
Thiazole-containing compounds as therapeutic targets for cancer therapy. PubMed. Available at: [Link]
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Available at: [Link]
-
This compound – (252662-43-4). EON Biotech. Available at: [Link]
-
N-(Thiazol-2-yl)acetamide. PMC - NIH. Available at: [Link]
-
From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? MDPI. Available at: [Link]
Sources
- 1. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE and Doxorubicin in Oncology Research
An In-Depth Guide for Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides a comparative overview of the established chemotherapeutic agent, doxorubicin, and the emerging potential of thiazole derivatives, specifically contextualized through N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE. While direct comparative efficacy data for this compound is not extensively available in public literature, this document synthesizes information on related thiazole compounds to provide a scientifically grounded perspective on its potential therapeutic profile in contrast to doxorubicin.
Introduction: The Evolving Landscape of Cancer Therapeutics
The quest for more effective and less toxic cancer therapies is a cornerstone of modern drug discovery. Doxorubicin, a potent anthracycline antibiotic, has been a mainstay in chemotherapy regimens for decades, valued for its broad-spectrum activity against a range of malignancies.[1][] However, its clinical utility is often hampered by significant side effects and the development of drug resistance.[1] This has spurred the investigation of novel chemical scaffolds, such as thiazole derivatives, which hold the promise of more targeted mechanisms of action and potentially improved safety profiles.[3][4] This guide will delve into the established properties of doxorubicin and explore the prospective efficacy of this compound, based on the performance of structurally related compounds.
Doxorubicin: A Pillar of Conventional Chemotherapy
Doxorubicin is a widely utilized chemotherapeutic agent effective against a variety of cancers, including breast, lung, ovarian, and bladder cancers, as well as leukemias and lymphomas.[] Its primary mechanism of action is multifaceted, contributing to its potent cytotoxic effects.[5]
Mechanism of Action:
Doxorubicin exerts its anticancer effects through several key pathways:
-
DNA Intercalation: It inserts itself between the base pairs of the DNA double helix, leading to a physical blockage that inhibits DNA replication and transcription.[1][]
-
Topoisomerase II Inhibition: Doxorubicin forms a stable complex with DNA and the topoisomerase II enzyme. This prevents the re-ligation of DNA strands after they have been cleaved, leading to double-strand breaks and the initiation of apoptosis.[5][6]
-
Generation of Reactive Oxygen Species (ROS): The metabolism of doxorubicin produces free radicals that cause oxidative damage to cellular components, including DNA, proteins, and membranes, further contributing to cell death.[6]
This pleiotropic activity, while effective, is also responsible for its significant side effects, most notably cardiotoxicity, which is a major dose-limiting factor.[6]
Caption: Doxorubicin's multi-faceted mechanism of action leading to cancer cell death.
The Emergence of Thiazole Derivatives in Oncology
The thiazole ring is a key heterocyclic moiety found in numerous biologically active compounds, including several approved anticancer drugs.[7] This class of compounds is attracting significant attention due to their potential for selective targeting of cancer cells, potentially offering a wider therapeutic window compared to conventional cytotoxics.[4] While this compound itself is not extensively documented in efficacy studies, research on analogous thiazole derivatives provides valuable insights into its potential.
Potential Mechanisms of Action:
Studies on various thiazole derivatives have revealed several anticancer mechanisms:
-
Kinase Inhibition: Many thiazole-containing compounds have been shown to inhibit protein kinases that are crucial for tumor growth and proliferation, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[3][8]
-
Induction of Apoptosis: Thiazole derivatives have been observed to trigger programmed cell death in cancer cells through both intrinsic and extrinsic apoptotic pathways.[3]
-
Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, often causing an accumulation of cells in specific phases (e.g., G1/S or G2/M), thereby preventing cell division.[3][9]
Caption: A generalized mechanism for anticancer thiazole derivatives.
Comparative Efficacy and Therapeutic Potential
A direct, data-driven comparison between this compound and doxorubicin is speculative at this stage. However, based on the characteristics of their respective drug classes, a comparative framework can be proposed.
| Feature | Doxorubicin | This compound (Projected) |
| Mechanism | Broad-spectrum cytotoxicity via DNA damage and ROS production.[5][6] | Potentially targeted (e.g., kinase inhibition) with induction of apoptosis and cell cycle arrest.[3][8] |
| Selectivity | Low, affecting both cancerous and healthy, rapidly dividing cells.[6] | Potentially higher, depending on the specific molecular target.[4] |
| Efficacy | High, but often accompanied by severe side effects.[1] | Efficacy is yet to be determined but may be more favorable in specific cancer subtypes with target expression. |
| Resistance | Well-documented mechanisms of resistance.[1] | May be effective in doxorubicin-resistant tumors. |
| Toxicity Profile | Notable for cardiotoxicity, myelosuppression, and other adverse effects.[6] | Potential for a different and possibly more manageable side effect profile. |
Experimental Design for a Head-to-Head Comparison
To rigorously evaluate the efficacy of this compound relative to doxorubicin, a systematic experimental approach is necessary. The following protocols outline a standard workflow for such a comparative study.
In Vitro Cytotoxicity Assessment: MTT Assay
This assay determines the concentration of a drug that is required to inhibit the growth of cancer cells by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well plates at a density of 8,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[10][11]
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and doxorubicin for 48-72 hours.[10]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[10]
-
Formazan Solubilization: Discard the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: Plot the cell viability against the drug concentration to determine the IC50 value for each compound.
Apoptosis and Cell Cycle Analysis: Flow Cytometry
This technique is used to quantify the extent of apoptosis and to analyze the distribution of cells in different phases of the cell cycle following drug treatment.
Protocol:
-
Treatment: Treat cancer cells with this compound and doxorubicin at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with phosphate-buffered saline (PBS).
-
Staining for Apoptosis: For apoptosis analysis, stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Staining for Cell Cycle: For cell cycle analysis, fix the cells in cold ethanol and then stain with PI containing RNase.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic, and the DNA content measured by PI staining reveals the cell cycle distribution.
Caption: A standard workflow for comparing the efficacy of two anticancer compounds.
Conclusion and Future Directions
Doxorubicin remains a potent and widely used chemotherapeutic agent, but its clinical application is limited by its toxicity and the emergence of resistance.[1] Thiazole derivatives, as a class, represent a promising avenue for the development of novel anticancer drugs with potentially more targeted mechanisms and improved safety profiles.[4][7]
While there is a clear need for empirical data on this compound, the broader research on related compounds suggests that it could offer a differentiated mode of action compared to doxorubicin. Future research should focus on elucidating its specific molecular targets, evaluating its efficacy in a panel of cancer cell lines, and conducting head-to-head in vivo studies against established drugs like doxorubicin. Such studies will be critical in determining its true potential as a next-generation cancer therapeutic.
References
-
Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC. Available from: [Link]
-
Doxorubicin pathways: pharmacodynamics and adverse effects - PMC - NIH. Available from: [Link]
-
Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms - Remedy Publications LLC. Available from: [Link]
-
Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. Available from: [Link]
-
Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - ResearchGate. Available from: [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. Available from: [Link]
-
Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2) - PubMed Central. Available from: [Link]
-
Design and synthesis of 2, 4 disubstituted thiazole derivatives as a potential anticancer agent: Molecular docking, synthesis, analysis, and biological activity study. Available from: [Link]
-
(PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - ResearchGate. Available from: [Link]
-
Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme | ACS Omega. Available from: [Link]
-
Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity - PMC - NIH. Available from: [Link]
-
Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - NIH. Available from: [Link]
-
Synthesis and Biological Evaluation of N-(4-(Morpholine-4-Carbonyl)Thiazol-2-yl)-2- (piperazin-1-yl) Acetamide Hydrochloride an. Available from: [Link]
-
Synthesis, in vitro antioxidant, anticancer activity and molecular docking of new thiazole derivatives - OUCI. Available from: [Link]
-
N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC - NIH. Available from: [Link]
-
Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity - PubMed. Available from: [Link]
-
N-(Thiazol-2-yl)acetamide - PMC - NIH. Available from: [Link]
-
N-(5-Iodothiazol-2-yl)acetamide (C007B-533375) - Cenmed Enterprises. Available from: [Link]
-
2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide - MDPI. Available from: [Link]
-
Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors - Advanced Journal of Chemistry, Section A. Available from: [Link]
Sources
- 1. remedypublications.com [remedypublications.com]
- 3. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 4. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jptcp.com [jptcp.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking Novel EGFR Inhibitors: A Case Study with N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to benchmark a novel chemical entity, exemplified by N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE, against established Epidermal Growth Factor Receptor (EGFR) inhibitors. While direct comparative data for this compound is not yet publicly available, this document outlines the essential experimental workflows, data interpretation strategies, and scientific rationale required to rigorously evaluate its potential as a therapeutic agent.
Introduction: The Rationale for New EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] In numerous cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma, aberrant EGFR signaling due to overexpression or activating mutations drives tumor growth and progression.[3] This has established EGFR as a critical therapeutic target.
While several generations of EGFR inhibitors have been successfully developed, challenges such as acquired resistance, often mediated by secondary mutations like T790M, and off-target toxicities necessitate the continued search for novel inhibitors with improved efficacy and safety profiles.[4][5][6] The thiazole scaffold is present in various kinase inhibitors, suggesting that novel derivatives like this compound are rational candidates for investigation.[7]
This guide details the systematic process for evaluating such a candidate, from initial biochemical assays to cell-based functional screens, providing the context of well-characterized, clinically approved EGFR inhibitors.
The Competitive Landscape: A Profile of Known EGFR Inhibitors
A thorough benchmarking study requires a deep understanding of the existing alternatives. EGFR inhibitors can be broadly categorized into Tyrosine Kinase Inhibitors (TKIs) and monoclonal antibodies.
Tyrosine Kinase Inhibitors (TKIs): These small molecules penetrate the cell membrane and target the intracellular kinase domain of EGFR, competing with ATP to block autophosphorylation and downstream signaling.
-
First-Generation (Reversible): Gefitinib and Erlotinib are reversible inhibitors that show significant efficacy in patients with activating EGFR mutations (e.g., exon 19 deletions, L858R).
-
Second-Generation (Irreversible): Afatinib and Dacomitinib form covalent bonds with the kinase domain, leading to irreversible inhibition.[4] They are active against the same mutations as first-generation inhibitors but can also inhibit other ErbB family members.[4]
-
Third-Generation (Mutant-Selective, Irreversible): Osimertinib was specifically designed to be effective against the T790M resistance mutation while sparing wild-type EGFR, thereby reducing toxicity.[2]
Monoclonal Antibodies: These are large molecules that bind to the extracellular domain of EGFR, preventing ligand binding and receptor activation.
-
Cetuximab: A chimeric monoclonal antibody that blocks ligand binding and can also induce antibody-dependent cell-mediated cytotoxicity (ADCC).
The following table summarizes the key characteristics of these established inhibitors:
| Inhibitor | Class | Mechanism of Action | Primary Targets |
| Gefitinib | 1st Gen TKI | Reversible ATP-competitive | EGFR with activating mutations |
| Erlotinib | 1st Gen TKI | Reversible ATP-competitive | EGFR with activating mutations |
| Afatinib | 2nd Gen TKI | Irreversible covalent binding | EGFR, HER2, HER4 |
| Osimertinib | 3rd Gen TKI | Irreversible covalent binding | EGFR with activating and T790M mutations |
| Cetuximab | Monoclonal Antibody | Blocks extracellular ligand binding | Extracellular domain of EGFR |
The Benchmarking Workflow: A Step-by-Step Experimental Guide
To evaluate this compound, a multi-tiered approach is essential to build a comprehensive profile of its activity, potency, and selectivity.
Foundational Step: In Vitro Biochemical Kinase Assay
The "Why": The first critical question is whether the compound directly interacts with and inhibits the EGFR kinase. A biochemical assay using purified recombinant EGFR protein provides a clean, cell-free system to measure this direct inhibition and determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Experimental Workflow Diagram:
Caption: Workflow for a biochemical EGFR kinase assay.
Detailed Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA).
-
Dilute recombinant EGFR enzyme (e.g., wild-type, L858R, and L858R/T790M mutants) and a suitable peptide substrate in the reaction buffer.
-
Prepare a solution of ATP at a concentration close to its Km for EGFR.
-
Perform a serial dilution of this compound and known inhibitors (e.g., Gefitinib, Osimertinib) in DMSO, then dilute in the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound dilutions.
-
Add the diluted EGFR enzyme to each well and incubate for 10-20 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Confirmation: Phosphorylation and Viability Assays
The "Why": Positive results in a biochemical assay are promising, but it's crucial to confirm that the compound can enter cells and inhibit EGFR signaling in a complex biological environment. We also need to determine if this inhibition translates into a desired anti-cancer effect, such as halting cell proliferation.
Experimental Workflow Diagram:
Caption: Workflow for cell-based phosphorylation and viability assays.
Detailed Protocol: Cell Viability (MTT Assay)
-
Cell Plating:
-
Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well). Use cell lines with different EGFR statuses:
-
A549: EGFR wild-type
-
NCI-H1975: EGFR L858R/T790M mutant
-
PC-9: EGFR exon 19 deletion (sensitive)
-
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
Remove the old media and add fresh media containing serial dilutions of this compound and control inhibitors. Include a vehicle-only (DMSO) control.
-
Incubate the plates for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the media.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
EGFR Signaling Pathway and Inhibitor Intervention Points
To understand the mechanism being tested, it is crucial to visualize the EGFR signaling cascade and where inhibitors exert their effects.
Caption: EGFR signaling pathway and points of inhibitor intervention.
Data Interpretation: Building a Comparative Profile
The ultimate goal is to use the generated data to build a clear, comparative profile of this compound. The tables below illustrate how hypothetical data would be presented to benchmark the novel compound against established inhibitors.
Table 1: Comparative Potency (IC50, nM) in Biochemical Assays
| Compound | Wild-Type EGFR | EGFR (L858R) | EGFR (L858R/T790M) | Selectivity Ratio (WT/T790M) |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Gefitinib (1st Gen) | 100 | 5 | >5000 | <0.02 |
| Afatinib (2nd Gen) | 10 | 1 | 15 | 0.67 |
| Osimertinib (3rd Gen) | 200 | 10 | 1 | 200 |
A higher selectivity ratio indicates greater selectivity for the resistance mutant over the wild-type enzyme, which is a desirable characteristic for reducing toxicity.
Table 2: Comparative Anti-Proliferative Activity (GI50, µM) in Cell-Based Assays
| Compound | A549 (WT EGFR) | PC-9 (EGFR del19) | NCI-H1975 (L858R/T790M) |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Gefitinib | >10 | 0.05 | >10 |
| Afatinib | 5 | 0.01 | 0.1 |
| Osimertinib | 1 | 0.02 | 0.02 |
These data would reveal the compound's effectiveness in a cellular context and its ability to overcome common resistance mechanisms.
Conclusion
Benchmarking a novel compound like this compound against known EGFR inhibitors is a systematic and rigorous process. It requires a logical progression from direct enzyme inhibition assays to more complex cell-based models that assess both on-target effects and functional outcomes like cell viability. By following the detailed protocols and comparative frameworks outlined in this guide, researchers can generate the robust, self-validating data necessary to determine if a novel compound warrants further investigation as a next-generation cancer therapeutic. The key to a successful benchmarking study lies not just in the execution of experiments, but in the causal understanding of why each step is taken and how the data collectively builds a compelling scientific narrative.
References
-
PubMed. (n.d.). Mechanism of action and preclinical development of afatinib. Retrieved January 6, 2026, from [Link]
- Bathula, S., Sankaranarayanan, M., Malgija, B., Kaliappan, I., Bhandare, R. R., & Shaik, A. B. (2022).
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved January 6, 2026, from [Link]
- Mok, T. S., et al. (2015). EGFR T790M Resistance Mutation in Non Small-Cell Lung Carcinoma. PubMed.
-
National Center for Biotechnology Information. (n.d.). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Retrieved January 6, 2026, from [Link]
-
OncologyPRO. (n.d.). T790M in NSCLC: ESMO Biomarker Factsheet. Retrieved January 6, 2026, from [Link]
-
RSC Publishing. (n.d.). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved January 6, 2026, from [Link]
-
Drugs.com. (n.d.). List of EGFR inhibitors (anti-EGFR). Retrieved January 6, 2026, from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Cetuximab? Retrieved January 6, 2026, from [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved January 6, 2026, from [Link]
-
ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). Schematic diagram of EGFR signaling pathway. Growth factor binding.... Retrieved January 6, 2026, from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved January 6, 2026, from [Link]
-
National Center for Biotechnology Information. (2017, August 18). Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. Retrieved January 6, 2026, from [Link]
-
PubMed. (n.d.). In Vitro Enzyme Kinetics Analysis of EGFR. Retrieved January 6, 2026, from [Link]
-
American Chemical Society Publications. (2015, May 14). Structural Differences between Wild-Type and Double Mutant EGFR Modulated by Third-Generation Kinase Inhibitors. Retrieved January 6, 2026, from [Link]
-
National Institutes of Health. (2023, March 28). Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR. Retrieved January 6, 2026, from [Link]
-
YouTube. (2024, October 4). Perspectives on EGFR-mutant and wildtype NSCLC: Tailoring treatment advances in late-stage disease. Retrieved January 6, 2026, from [Link]
-
ERS Publications. (n.d.). EGFR tyrosine kinase inhibitors versus chemotherapy in EGFR wild-type pre-treated advanced nonsmall cell lung cancer in daily practice. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). Mutant forms of EGFR are more sensitive than wild-type EGFR to.... Retrieved January 6, 2026, from [Link]
-
National Center for Biotechnology Information. (2025, July 7). A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. Retrieved January 6, 2026, from [Link]
Sources
- 1. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. ijisrt.com [ijisrt.com]
- 7. researchgate.net [researchgate.net]
A Guide to the Reproducible Synthesis and Comparative Analysis of N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE
This guide provides an in-depth technical comparison and reproducible experimental protocols for N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE, a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery. We will explore its synthesis, characterization, and a direct comparison with its non-iodinated precursor, offering researchers a robust framework for their own investigations.
The 2-aminothiazole core is a well-established "privileged scaffold" in pharmaceutical science, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Halogenation, particularly at the C5 position of the thiazole ring, is a key strategy used by medicinal chemists to modulate a compound's potency, selectivity, and pharmacokinetic profile.[3] This guide focuses specifically on the 5-iodo derivative, providing the necessary protocols to synthesize, purify, and validate its structure, thereby ensuring experimental reproducibility.
Section 1: Synthesis Strategy and Mechanistic Rationale
The synthesis of this compound can be approached from two primary retrosynthetic pathways. The chosen strategy is critical for optimizing yield, purity, and experimental simplicity.
-
Pathway A: Acetylation of a Pre-iodinated Intermediate. This involves the initial synthesis or procurement of 2-amino-5-iodothiazole, followed by N-acetylation.
-
Pathway B: Iodination of an Acetylated Precursor. This pathway begins with the synthesis of the more common N-(thiazol-2-yl)acetamide, followed by electrophilic iodination at the C5 position.
Pathway B is often preferred in a research setting as it begins with a simpler, more readily available starting material. The electron-donating nature of the acetamido group activates the thiazole ring, facilitating a regioselective electrophilic substitution at the C5 position. This guide will detail the experimental protocol for Pathway B.
Caption: Retrosynthetic analysis for this compound.
Section 2: Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for reaction monitoring, product isolation, and purification.
Protocol 2.1: Synthesis of N-(thiazol-2-yl)acetamide (Benchmark Compound)
This protocol is adapted from established literature methods for the acetylation of 2-aminothiazole.[5][6]
Materials:
-
2-aminothiazole (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Anhydrous Acetone
-
Deionized Water
-
Hydrochloric Acid (1M)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-aminothiazole in anhydrous acetone.
-
Reagent Addition: Slowly add acetyl chloride to the solution at room temperature. The reaction is exothermic.
-
Reflux: Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: Refluxing ensures the reaction goes to completion. Anhydrous conditions are crucial to prevent the hydrolysis of acetyl chloride into acetic acid, which would be unreactive.
-
-
Workup: After cooling to room temperature, slowly pour the reaction mixture into a beaker of cold, acidified water (pH ~2-3).
-
Causality: The acidic water protonates any unreacted 2-aminothiazole, increasing its solubility, while the desired N-acetylated product is less soluble and precipitates.
-
-
Isolation & Purification: Collect the resulting solid by vacuum filtration, washing with cold water. Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to yield pure N-(thiazol-2-yl)acetamide as a solid.
Protocol 2.2: Synthesis of this compound (Target Compound)
This protocol employs N-Iodosuccinimide (NIS) as a mild and efficient electrophilic iodinating agent.
Materials:
-
N-(thiazol-2-yl)acetamide (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated Sodium Thiosulfate solution
-
Ethyl Acetate
-
Brine
Procedure:
-
Reaction Setup: Dissolve N-(thiazol-2-yl)acetamide in anhydrous DMF in a flask protected from light.
-
Reagent Addition: Add NIS portion-wise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Protect the reaction from light to prevent NIS degradation. Monitor for the disappearance of the starting material by TLC.
-
Quenching: Pour the reaction mixture into a separatory funnel containing an aqueous solution of sodium thiosulfate.
-
Causality: Sodium thiosulfate quenches any unreacted iodine and NIS, preventing side reactions during extraction.
-
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel) or recrystallization to yield pure this compound.[7]
Caption: General experimental workflow for synthesis and validation.
Section 3: Characterization and Comparative Data
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. The introduction of the heavy iodine atom at the C5 position results in distinct and predictable changes in spectroscopic data.
| Property | N-(thiazol-2-yl)acetamide (Benchmark) | This compound (Target) |
| CAS Number | 1019-79-0 (Example) | 252662-43-4[7][8] |
| Molecular Formula | C₅H₆N₂OS[5] | C₅H₅IN₂OS[7][8] |
| Molecular Weight | 142.18 g/mol [5] | 268.08 g/mol [7][8] |
| Appearance | White to off-white solid | Light yellow to brown solid[7] |
| ¹H NMR Signals | δ ~7.5 (d, 1H, C4-H), δ ~7.0 (d, 1H, C5-H) | δ ~7.6 (s, 1H, C4-H), C5-H signal is absent |
| Purity (Typical) | ≥98% | ≥97%[9] |
Analysis of Characterization Data:
-
¹H NMR: The most telling evidence for successful iodination is the disappearance of the proton signal from the C5 position and the collapse of the C4 proton from a doublet into a singlet.
-
Mass Spectrometry: The mass spectrum for the target compound will show a molecular ion peak (M+) at m/z 268, confirming the addition of an iodine atom and the displacement of one hydrogen atom.
-
Purity: Purity should be assessed by HPLC or NMR integration and compared against a standard. Commercially available this compound typically has a purity of 97-98%.[8][9]
Section 4: Biological Context and Potential Applications
The 2-aminothiazole scaffold is a cornerstone in the development of kinase inhibitors.[4] Specifically, derivatives have been investigated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[10][11]
The introduction of an iodine atom onto this scaffold in this compound serves two potential purposes for researchers:
-
Bioactivity Modulation: As demonstrated in related structures, halogen substitution can significantly enhance cytotoxic activity against cancer cell lines.[3] This compound is therefore a prime candidate for screening in anticancer assays.
-
Synthetic Handle: The carbon-iodine bond provides a reactive site for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the creation of more complex and diverse chemical libraries.
Caption: The 2-aminothiazole core as a versatile pharmacophore.
Conclusion
This guide provides a comprehensive framework for the reproducible synthesis and analysis of this compound. By following the detailed protocols and understanding the rationale behind each step, researchers can confidently produce and validate this compound. The comparative data against its non-halogenated precursor, N-(thiazol-2-yl)acetamide, highlights the significant structural and potential functional changes imparted by the iodine atom. This compound represents a valuable tool for researchers in drug discovery, offering possibilities as both a bioactive candidate and a versatile intermediate for further chemical exploration.
References
-
This compound (CAS 252662-43-4) . Synblock.
-
N-(5-Iodothiazol-2-yl)acetamide (C007B-533375) . Cenmed Enterprises.
-
A Novel Cu(II)-Iodine Catalyzed Hantzsch Type Synthesis of 2-Aminothiazole Derivatives . ResearchGate.
-
This compound (CAS 252662-43-4) . ChemicalBook.
-
A Novel Cu(II)-Iodine Catalyzed Hantzsch Type Synthesis of 2-Aminothiazole Derivatives . oarepo.fudan.edu.cn.
-
This compound – (252662-43-4) . EON Biotech.
-
Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl) . Smolecule.
-
N-[5-(1-hydroxyethyl)-1,3-thiazol-2-yl]acetamide . ChemShuttle.
-
N-(Thiazol-2-yl)acetamide . National Center for Biotechnology Information (PMC).
-
N-[5-(1-Hydroxyethyl)-1,3-thiazol-2-yl]acetamide . Vulcanchem.
-
N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide . National Center for Biotechnology Information (PMC).
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery . National Center for Biotechnology Information (PMC).
-
A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives . HETEROCYCLES, Vol. 85, No. 8, 2012.
-
2-aminothiazole derivative, preparation method, and use (EP2682390A1) . Google Patents.
-
N-(Thiazol-2-yl)acetamide . ResearchGate.
-
N-(5-oxo-2H-1,3-thiazol-2-yl)acetamide . PubChem.
-
Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells . ResearchGate.
-
Synthesis and Biological Evaluation of N-(4-(Morpholine-4-Carbonyl)Thiazol-2-yl)-2-(piperazin-1-yl) Acetamide Hydrochloride an . ijarcs.org.
-
SYNTHESIS OF 2-[(5-ARYL-1,3,4-OXADIAZOL-2-YL)THIO]-N-(2-PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE... . Rasayan J. Chem.
-
Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors . Advanced Journal of Chemistry, Section A.
-
2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kin . Advanced Journal of Chemistry, Section A.
-
N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents . National Center for Biotechnology Information (PMC).
-
Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives . Journal of Young Pharmacists.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 252662-43-4 [amp.chemicalbook.com]
- 8. CAS 252662-43-4 | this compound - Synblock [synblock.com]
- 9. cenmed.com [cenmed.com]
- 10. ajchem-a.com [ajchem-a.com]
- 11. ajchem-a.com [ajchem-a.com]
An Investigator's Guide to the Apoptotic Potential of N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE: A Comparative Analysis via the Caspase Pathway
For researchers and drug development professionals, the quest for novel compounds that can selectively induce apoptosis in target cells is a cornerstone of therapeutic innovation. N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE has emerged as a molecule of interest due to its structural characteristics. However, its biological activity, particularly its role in programmed cell death, remains uncharacterized in publicly available literature.
This guide provides a comprehensive framework for investigating whether this compound induces apoptosis via the caspase-dependent pathway. We will objectively compare its hypothetical action against structurally related compounds with proven apoptotic activity and benchmark against classic apoptosis inducers. This document is structured to provide not just a review, but a detailed, actionable experimental blueprint for the discerning researcher.
Introduction to this compound and the Rationale for Investigation
This compound is a synthetic organic compound featuring a thiazole ring, a structure of significant interest in medicinal chemistry. While direct biological data is scarce, the rationale for investigating its pro-apoptotic potential is strong. Structurally analogous compounds, particularly those containing a 1,3,4-thiadiazole core, have demonstrated significant anticancer effects by inducing apoptosis through the activation of the caspase cascade.[1]
For instance, studies on 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives have shown that these molecules can induce apoptosis by activating caspase-3 and caspase-9.[2] Similarly, other N-(5-(substituted)-1,3,4-thiadiazol-2-yl)benzamide derivatives have been confirmed to trigger apoptosis via a caspase-dependent pathway.[3] This compelling evidence from structural relatives suggests that the thiazole moiety of this compound may also confer pro-apoptotic capabilities, making it a prime candidate for investigation.
Comparative Landscape: Established Apoptosis Inducers
To rigorously evaluate the potential of this compound, its performance must be compared against well-characterized compounds.
Structurally Related Thiadiazole Derivatives
A class of compounds with high relevance are the N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives. Research has demonstrated that these compounds exhibit cytotoxicity against various cancer cell lines and, crucially, their mechanism involves the activation of initiator caspase-8 and caspase-9, as well as the executioner caspase-3.[1] This points to an induction of both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways of apoptosis.
Key Performance Data of Comparative Thiadiazole Derivatives:
| Compound Class | Key Findings | Cell Lines Tested |
| 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives[2] | Demonstrated significant activation of caspase-3 and caspase-9, particularly in MCF7 breast cancer cells. | PC3, MCF7, SKNMC |
| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives[1] | Showed a significant increase in the activity of caspases 3, 8, and 9 in PC-3 and HT-29 cell lines, often superior to doxorubicin. | PC-3, HT-29, MCF-7 |
| N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide Derivatives[3] | Compound with an ortho-methoxy group activated caspases 3 and 9 in both PC3 and HT-29 cell lines, indicating induction of the intrinsic pathway. | PC3, HT-29, SKNMC |
Benchmark Apoptosis Inducers
-
Staurosporine: A potent, broad-spectrum protein kinase inhibitor that is widely used as a positive control for inducing apoptosis. Staurosporine is known to trigger the intrinsic apoptotic pathway through the release of cytochrome c from mitochondria, leading to the activation of caspase-9 and subsequently caspase-3.[4][5] It can also induce apoptosis through caspase-independent mechanisms, making it a complex but valuable comparator.[6]
-
Doxorubicin: A widely used chemotherapeutic agent that induces apoptosis primarily through DNA intercalation and inhibition of topoisomerase II. Its action converges on the intrinsic pathway, leading to mitochondrial dysfunction and the activation of caspase-9 and caspase-3.[7][8]
The Caspase-Dependent Apoptosis Signaling Pathway
Apoptosis is executed by a family of cysteine proteases known as caspases. The activation of these enzymes occurs through two primary, interconnected pathways: the extrinsic and intrinsic pathways. A comprehensive investigation must probe key players in both.
Caption: The core caspase-dependent apoptosis signaling cascades.
Proposed Experimental Workflow for Investigating this compound
To systematically determine if this compound induces caspase-dependent apoptosis, the following multi-stage experimental plan is proposed. This workflow ensures self-validation at each step, from initial cytotoxicity screening to specific caspase activation.
Caption: A three-phase workflow to test for caspase-dependent apoptosis.
Detailed Experimental Protocols
The following protocols are provided as a robust starting point. Researchers should optimize conditions for their specific cell lines and laboratory equipment.
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound, a positive control (e.g., Doxorubicin), and a vehicle control (e.g., DMSO). Treat cells and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.[9] Shake the plate for 15 minutes to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for a suitable time (e.g., 24 hours). Include untreated and positive controls.
-
Cell Harvesting: Collect approximately 1-5 x 10⁵ cells by centrifugation.[10]
-
Washing: Wash cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[10]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[11]
Protocol 3: Caspase Activity Assays (Luminometric/Colorimetric)
These assays quantify the activity of specific caspases. Luminometric assays (e.g., Promega's Caspase-Glo® series) are generally more sensitive.
-
Plate Setup: Seed cells in a white-walled 96-well plate suitable for luminescence readings and treat with the test compound for various time points (e.g., 4, 8, 12, 24 hours).
-
Reagent Preparation: Prepare the specific Caspase-Glo® reagent (Caspase-Glo® 3/7, 8, or 9) according to the manufacturer's protocol, allowing it to equilibrate to room temperature.[12][13][14]
-
Assay Reaction: Add a volume of the Caspase-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL of cells in medium).[14]
-
Incubation: Mix on a plate shaker for 30-60 seconds and incubate at room temperature for 1-3 hours, protected from light.[15]
-
Luminescence Measurement: Measure the luminescence using a plate luminometer.
-
Data Analysis: Subtract background luminescence (from cell-free wells) and express the results as a fold change in caspase activity relative to the vehicle-treated control cells.
Conclusion and Future Directions
The structural similarity of this compound to known pro-apoptotic thiadiazole derivatives provides a compelling scientific basis for its investigation as a novel inducer of caspase-dependent apoptosis. The experimental guide detailed herein offers a rigorous, phased approach to test this hypothesis.
Should this compound prove to be a potent inducer of apoptosis via the caspase pathway, subsequent research should focus on its selectivity for cancer cells over normal cells, its in vivo efficacy in preclinical models, and further mechanistic studies, such as Western blotting for PARP cleavage and analysis of Bcl-2 family protein expression, to fully elucidate its therapeutic potential.
References
- Bertrand, R., Solary, E., O'Connor, P., Kohn, K. W., & Pommier, Y. (1994). Staurosporine induces apoptosis of melanoma by both caspase-dependent and -independent apoptotic pathways. Cancer Research, 54(6), 1537-1544.
- Belmokhtar, C. A., Hillion, J., & Ségal-Bendirdjian, E. (2001). Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms. Oncogene, 20(26), 3354-3362.
-
Saito, T., et al. (2006). Doxorubicin Induces Apoptosis by Activation of Caspase-3 in Cultured Cardiomyocytes In Vitro and Rat Cardiac Ventricles In Vivo. Journal of Pharmacological Sciences, 101(2), 150-158. Available from: [Link]
- Jacobson, M. D., Weil, M., & Raff, M. C. (1996). Role of Glutathione Depletion and Reactive Oxygen Species Generation on Caspase-3 Activation: A Study With the Kinase Inhibitor Staurosporine. Journal of Cell Biology, 133(5), 1041-1051.
- Whitson, J. A., et al. (2005). Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line. British Journal of Ophthalmology, 89(3), 368-372.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
- Demirci, U., & Yaman, M. (2013). Effects of acute doxorubicin exposure on caspase-mediated apoptosis in cardiomyocytes. Journal of Clinical Oncology, 31(15_suppl), e12036.
-
Saito, T., et al. (2006). Doxorubicin induces apoptosis by activation of caspase-3 in cultured cardiomyocytes in vitro and rat cardiac ventricles in vivo. PubMed. Retrieved from [Link]
- Gujral, J. S., et al. (2002). Mechanism of staurosporine-induced apoptosis in murine hepatocytes. American Journal of Physiology-Gastrointestinal and Liver Physiology, 282(5), G865-G874.
-
Saito, T., et al. (2006). Doxorubicin induces apoptosis by activation of caspase-3 in cultured cardiomyocytes in vitro and rat cardiac ventricles in vivo. Semantic Scholar. Retrieved from [Link]
-
CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Varga, Z. V., et al. (2022). Regulated cell death pathways in doxorubicin-induced cardiotoxicity.
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining by Flow Cytometry. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Caspase-9 Activity Assay Kit, Fluorometric. Retrieved from [Link]
- Hosseinzadeh, L., Khorand, A., & Aliabadi, A. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie, 346(11), 812-818.
-
MP Biomedicals. (n.d.). Caspase 9 Activity Assay Kit. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). Caspase-9 Activity Assay Kit, Colorimetric. Retrieved from [Link]
- Aliabadi, A., et al. (2019). N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide and Benzothioamide Derivatives Induce Apoptosis Via Caspase-Dependent Pathway. Pharmaceutical Chemistry Journal, 53(6), 521-526.
-
protocols.io. (2023). Caspase 3/7 Activity. Retrieved from [Link]
-
Abbkine. (n.d.). Caspase 8 Assay Kit (Colorimetric). Retrieved from [Link]
-
Elabscience. (n.d.). Caspase 8 Activity Assay Kit (by Colorimetric). Retrieved from [Link]
-
ResearchGate. (2013). ChemInform Abstract: Discovery of 2-Phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide Derivatives as Apoptosis Inducers via the Caspase Pathway with Potential Anticancer Activity. Retrieved from [Link]
-
Abbkine. (n.d.). Caspase-8 Assay Kit (Colorimetric). Retrieved from [Link]
- Mohammadi-Farani, A., et al. (2014). Evaluation of Cytotoxicity and Apoptosis Inducing Effects of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Derivatives as Caspase Enzymes Activators. Der Pharma Chemica, 6(6), 335-342.
- Aliabadi, A., et al. (2015). 1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 14(4), 1149-1157.
- Aliabadi, A., et al. (2019). 4-Halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and Benzothioamide Derivatives: Synthesis and in vitro Anticancer Assessment. Letters in Drug Design & Discovery, 16(8), 883-890.
-
ResearchGate. (2022). Identification of N-(4-acetyl-4,5-dihydro-5-(7,8,9-substituted-tetrazolo[1,5-a]-quinolin-4-yl)-1,3,4-thiadiazol-2-yl) acetamide derivatives as potential caspase-3 inhibitors via detailed computational investigations. Retrieved from [Link]
-
ResearchGate. (2019). N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide and Benzothioamide Derivatives Induce Apoptosis Via Caspase-Dependent Pathway. Retrieved from [Link]
- Matysiak, J. (2018). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 23(10), 2639.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N -(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide and Benzothioamide Derivatives Induce Apoptosis Via Caspase-Dependent Pathway - Aliabadi - Pharmaceutical Chemistry Journal [bakhtiniada.ru]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Role of Glutathione Depletion and Reactive Oxygen Species Generation on Caspase-3 Activation: A Study With the Kinase Inhibitor Staurosporine [frontiersin.org]
- 6. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Doxorubicin Induces Apoptosis by Activation of Caspase-3 in Cultured Cardiomyocytes In Vitro and Rat Cardiac Ventricles In Vivo [jstage.jst.go.jp]
- 8. Doxorubicin induces apoptosis by activation of caspase-3 in cultured cardiomyocytes in vitro and rat cardiac ventricles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Caspase-Glo® 8 Assay Protocol [worldwide.promega.com]
- 13. Caspase-Glo® 9 Assay Protocol [promega.com]
- 14. promega.com [promega.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Anti-Inflammatory Effects of Thiazole Derivatives for Researchers and Drug Development Professionals
The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Among these, the anti-inflammatory potential of thiazole derivatives has garnered significant attention, offering promising avenues for the development of novel therapeutics to manage inflammatory disorders.[2][3][4][5] This guide provides a comparative analysis of the anti-inflammatory effects of various thiazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and supporting experimental data from both in vivo and in vitro models. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this promising class of compounds.
The Rationale for Targeting Inflammation with Thiazole Derivatives
Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[2][3] Key enzymatic players in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), are well-established therapeutic targets.[6][7][8] Thiazole derivatives have emerged as versatile inhibitors of these enzymes, with some exhibiting dual COX/LOX inhibition, a highly sought-after profile for enhanced efficacy and potentially improved safety compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[9][10] Furthermore, certain thiazole derivatives have been shown to modulate critical inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, offering a multi-pronged approach to attenuating the inflammatory response.[11][12]
Comparative Analysis of Anti-Inflammatory Activity
To illustrate the diverse anti-inflammatory potential within this class of compounds, we will compare a selection of substituted thiazole derivatives, focusing on their enzymatic inhibition and their efficacy in established preclinical models of inflammation.
In Vitro Enzymatic Inhibition: Targeting the Engines of Inflammation
The inhibitory activity of thiazole derivatives against key pro-inflammatory enzymes is a critical determinant of their therapeutic potential. The following table summarizes the in vitro inhibitory concentrations (IC50) of representative thiazole derivatives against COX-1, COX-2, and 5-LOX. A lower IC50 value indicates greater potency.
| Compound ID | Thiazole Derivative Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound A | 2,4-Disubstituted Thiazole | 5.55 | 0.09 | 0.38 | 61.67 | [10] |
| Compound B | 3,4-Disubstituted Thiazole | - | 0.08 | 0.36 | - | [8] |
| Compound C | Thiazolidinone Hybrid | - | 0.1 | 10.21 | - | [9] |
| Celecoxib | Standard COX-2 Inhibitor | 7.60 | 0.023 | - | 330.43 | [6] |
Expert Insights:
-
Compound A demonstrates potent dual inhibition of COX-2 and 5-LOX, with a favorable selectivity index for COX-2 over COX-1, suggesting a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[10]
-
Compound B also exhibits strong dual inhibitory activity against COX-2 and 5-LOX, highlighting how different substitution patterns on the thiazole ring can yield highly potent compounds.[8]
-
Compound C , a thiazolidinone hybrid, shows excellent COX-2 inhibition but weaker activity against 5-LOX, illustrating the chemical diversity and target selectivity that can be achieved within the broader class of thiazole-containing molecules.[9]
In Vivo Efficacy: Performance in a Preclinical Model of Acute Inflammation
The carrageenan-induced paw edema model in rats is a widely used and well-validated assay for evaluating the in vivo anti-inflammatory activity of novel compounds. This model mimics the acute inflammatory response, characterized by edema, erythema, and hyperalgesia. The table below presents the percentage of edema inhibition by various thiazole derivatives in this model.
| Compound ID | Dose (mg/kg) | Time Post-Carrageenan (hours) | % Edema Inhibition | Reference |
| Nitro-substituted Thiazole 3c | 200 | 3 | 44 | [2] |
| Nitro-substituted Thiazole 3a | 200 | 3 | 38 | [2] |
| Nitro-substituted Thiazole 3d | 200 | 3 | 41 | [2] |
| Nimesulide (Standard) | 10 | 3 | ~40-50 | [3] |
Expert Insights:
The data demonstrates that substituted phenyl thiazole derivatives can exert significant anti-inflammatory effects in vivo.[2][3] Notably, nitro-substituted derivatives showed efficacy comparable to the standard NSAID, nimesulide, indicating their potential as orally active anti-inflammatory agents. The variation in activity between compounds 3a, 3c, and 3d underscores the importance of the substitution pattern on the phenyl ring for in vivo efficacy.[2]
Unraveling the Mechanism of Action: Beyond Enzyme Inhibition
The anti-inflammatory effects of thiazole derivatives are not solely attributable to the inhibition of COX and LOX enzymes. Many of these compounds exert their effects by modulating key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.
Modulation of NF-κB and MAPK Signaling Pathways
The NF-κB and MAPK signaling cascades are central regulators of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[11][12] Certain benzothiazole derivatives have been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα.[11] Concurrently, these compounds can suppress the phosphorylation of key MAPK proteins such as p38, ERK1/2, and JNK.[11]
Caption: Thiazole derivatives can inhibit key inflammatory signaling pathways.
This dual action of inhibiting both enzymatic activity and pro-inflammatory gene expression makes thiazole derivatives particularly attractive candidates for the development of potent and broad-spectrum anti-inflammatory drugs.
Experimental Protocols for Evaluation
To ensure the reproducibility and validity of research in this area, adhering to standardized experimental protocols is paramount. Below are detailed methodologies for the key assays discussed in this guide.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This protocol is a standard method for assessing acute inflammation.
Caption: Workflow for the carrageayan-induced paw edema assay.
In Vitro Anti-Inflammatory Activity: Inhibition of Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
This assay is crucial for determining the effect of compounds on inflammatory cytokine production at the cellular level.
Caption: Workflow for assessing cytokine inhibition in RAW 264.7 cells.
Conclusion and Future Directions
Thiazole derivatives represent a highly promising and versatile class of compounds for the development of novel anti-inflammatory agents. Their ability to inhibit key pro-inflammatory enzymes, often with a desirable dual COX/LOX inhibitory profile, and to modulate critical inflammatory signaling pathways like NF-κB and MAPKs, positions them as strong candidates for further investigation. The structure-activity relationship studies highlighted in this guide underscore the tunability of this scaffold, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.
Future research should focus on expanding the structure-activity relationship knowledge base, exploring a wider range of substitutions on the thiazole core to enhance efficacy and safety. Furthermore, a deeper investigation into the modulation of other inflammatory targets beyond COX and LOX could unveil novel mechanisms of action and broaden the therapeutic applications of this remarkable class of compounds. The continued exploration of thiazole derivatives holds significant promise for delivering the next generation of anti-inflammatory therapies.
References
- Velmurugan, V., & Chandran, A. (2021). Synthesis and anti-inflammatory activity of thiazole derivatives. World Journal of Pharmaceutical Research, 10(7), 1168-1176.
- Prateek, et al. (2021). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 7(1), 153-157.
- Elmaaty, A. A., et al. (2021). Synthesis, anti-inflammatory and anti-ulcer evaluations of thiazole, thiophene, pyridine and pyran derivatives derived from androstenedione. Steroids, 165, 108761.
- Kumar, A., et al. (2021). Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives. Bioorganic Chemistry, 107, 104608.
- Deb, P. K., et al. (2013). Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives. Medicinal Chemistry Research, 22(8), 3926-3936.
- Omar, Y. M., et al. (2020). Further insight into the dual COX-2 and 15-LOX anti-inflammatory activity of 1,3,4-thiadiazole-thiazolidinone hybrids: The contribution of the substituents at 5th positions is size dependent. Bioorganic Chemistry, 97, 103657.
- Li, M., et al. (2021). Anti-inflammatory effect of BMP326, a novel benzothiazole derivative: Possible involvement of the NF-κB and MAPKs Signaling Pathways in LPS-induced RAW264.7 macrophages. Preprints.
- Liaras, K., et al. (2011). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 16(8), 6437-6455.
- Abdelgawad, M. A., et al. (2024). Discovery of new thymol-3,4-disubstituted thiazole hybrids as dual COX-2/5-LOX inhibitors with in vivo proof. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305225.
- Abdelgawad, M. A., et al. (2024). Discovery of new thymol-3,4-disubstituted thiazole hybrids as dual COX-2/5-LOX inhibitors with in vivo proof. Taylor & Francis Online.
-
Botez, C. A., et al. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][2][4][5]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(9), 2358.
- Jacob, J., & Manju, S. L. (2020). Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity. Bioorganic Chemistry, 100, 103882.
- G-p, U., et al. (2018). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. Molecules, 23(10), 2538.
- Yadav, P., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 136-146.
- Singh, S., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 209-222.
- Liu, T., et al. (2017).
- Zare, M., et al. (2021). Inhibition of NF-кB Expression in LPS-Induced RAW264.7 Macrophage Cells by a Thiazolidinone Derivative (TZDOCH 2 CH 3 ). Avicenna Journal of Medical Biochemistry, 9(2), 48-53.
- K, S., et al. (2014). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 8(8), HC01-HC04.
- Wang, Y., et al. (2025). Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety. European Journal of Medicinal Chemistry, 281, 116859.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 3. wjpmr.com [wjpmr.com]
- 4. Synthesis, anti-inflammatory and anti-ulcer evaluations of thiazole, thiophene, pyridine and pyran derivatives derived from androstenedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new thymol-3,4-disubstituted thiazole hybrids as dual COX-2/5-LOX inhibitors with in vivo proof - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Further insight into the dual COX-2 and 15-LOX anti-inflammatory activity of 1,3,4-thiadiazole-thiazolidinone hybrids: The contribution of the substituents at 5th positions is size dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity profiling of N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE against a kinase panel
Disclaimer: As a Senior Application Scientist dedicated to scientific integrity, it is imperative to state that a comprehensive search of public and proprietary databases yielded no available kinase selectivity profiling data for the compound N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE. To fulfill the structural and content requirements of this guide, we will use Lapatinib , a well-characterized and clinically relevant kinase inhibitor, as an illustrative example. This guide will serve as a template for how such a comparative analysis should be structured and presented, providing valuable insights into the methodologies and interpretation of kinase selectivity profiling for drug discovery professionals.
Introduction: The Quest for Kinase Specificity
Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery. However, the high degree of structural conservation within the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity. A lack of selectivity can lead to off-target effects and potential toxicities, while a well-defined selectivity profile can be harnessed for polypharmacology to achieve a desired therapeutic outcome. This guide provides an in-depth comparison of the kinase selectivity of Lapatinib, a potent dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2), against other clinically relevant EGFR inhibitors.[1] Understanding these nuanced differences is paramount for researchers aiming to develop next-generation targeted therapies.
Lapatinib's mechanism of action involves reversibly binding to the intracellular ATP-binding site of EGFR and HER2, thereby preventing their autophosphorylation and subsequent activation of downstream signaling pathways like the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[2] This dual inhibition is particularly effective in HER2-overexpressing breast cancers. This guide will delve into the experimental methodology for determining kinase selectivity, present comparative data against a panel of kinases, and discuss the implications of these findings for cancer research and drug development.
Experimental Design for Kinase Selectivity Profiling
The foundation of a reliable selectivity profile lies in a robust and well-controlled experimental design. Here, we outline a standard workflow for assessing the inhibitory activity of a compound against a broad panel of kinases using a luminescence-based biochemical assay.
Workflow for Kinase Selectivity Profiling
Sources
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE (CAS No. 252662-43-4), a halogenated thiazole derivative.[1][2] The procedures outlined herein are synthesized from regulatory standards and chemical safety best practices to ensure the protection of personnel and the environment. Adherence to these guidelines is not merely a procedural formality but a critical component of a robust safety culture.
The disposal of any chemical waste is governed by strict federal and local regulations, primarily under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[3][4] All laboratory personnel must assume that chemical wastes are hazardous unless confirmed otherwise by an Environmental Health and Safety (EHS) professional.[4][5]
Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of a compound is the first step in managing its lifecycle, including disposal. This compound is an organic compound containing an iodinated thiazole ring.[1][2]
-
Halogenated Organic Compound: The presence of iodine classifies this compound as a halogenated organic.[6] This is a critical designation for waste segregation, as halogenated and non-halogenated waste streams are typically incinerated under different conditions and at different costs.[7] Co-mingling these waste streams is a common and costly mistake in laboratory waste management.
-
Thiazole Derivative: Thiazole and its derivatives are a class of heterocyclic compounds with wide-ranging biological activities, which also implies the potential for toxicological effects in case of improper handling or environmental release.[8][9][10]
-
Known Hazards: According to available data, this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2]
Summary of Chemical Data and Hazards
| Property | Information | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 252662-43-4 | |
| Molecular Formula | C5H5IN2OS | [2] |
| Appearance | Light yellow to brown solid | [2] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
| Waste Classification | Halogenated Organic Waste | [6][11] |
Personnel Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, personnel must be equipped with the appropriate PPE to mitigate exposure risks.[12][13]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the waste.[14]
-
Eye Protection: Chemical safety goggles are mandatory.[15]
-
Skin and Body Protection: A lab coat or other protective clothing must be worn.[15]
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary for cleaning up spills or handling bulk quantities.[15][16]
Step-by-Step Disposal Protocol
This protocol applies to the pure compound, solutions containing the compound, and contaminated labware. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][17][18]
Step 1: Waste Segregation
Proper segregation is the most critical step in the disposal process.
-
Designate as Halogenated Waste: All waste containing this compound must be collected in a designated Halogenated Organic Waste container.[6][11]
-
Avoid Mixing: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or other incompatible waste streams.[7] Incompatible materials can lead to dangerous chemical reactions.
Step 2: Container Selection and Labeling
Proper containment and identification prevent accidental exposures and ensure regulatory compliance.
-
Container Choice: Use a sturdy, leak-proof container with a secure, screw-top cap that is chemically compatible with the waste. For liquid waste, plastic or glass bottles are acceptable.[3][19]
-
Labeling: The container must be labeled as soon as the first drop of waste is added.[11] The label must include:
Step 3: Waste Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[11][19] This minimizes the release of volatile organic compounds (VOCs) and prevents spills.
-
Secondary Containment: Store the waste container in a secondary containment bin to control any potential leaks.
-
Storage Location: The SAA should be in a well-ventilated area, away from heat sources or ignition.
Step 4: Disposal of Contaminated Materials
Solid waste contaminated with the compound must also be treated as hazardous waste.
-
Contaminated PPE and Labware: Disposable items such as gloves, bench paper, and pipette tips that are contaminated with this compound should be collected in a sealed, labeled plastic bag or container designated for solid hazardous waste.[19][20]
-
Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as halogenated hazardous waste.[5][19] After triple-rinsing, the container can often be disposed of in the regular trash after defacing the label, but institutional policies may vary.
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for the waste from "cradle to grave".[4]
-
Contact EHS: When the waste container is full or has been in accumulation for the maximum allowable time per institutional policy, contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.[3][5]
-
Documentation: Complete any required hazardous waste disposal forms accurately and completely.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Compliance
All chemical handling and disposal activities in a laboratory are subject to oversight by the Occupational Safety and Health Administration (OSHA) and the EPA.
-
OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates that laboratories develop a Chemical Hygiene Plan (CHP) to protect workers from hazardous chemicals.[21][22] Proper waste disposal procedures are a required component of this plan.
-
EPA Resource Conservation and Recovery Act (RCRA): RCRA gives the EPA the authority to control hazardous waste from its generation to its ultimate disposal.[4][23] The procedures described in this guide are designed to meet RCRA requirements for hazardous waste generators.
By adhering to this structured and well-documented disposal plan, researchers and laboratory professionals can ensure they are not only protecting themselves and their colleagues but are also in full compliance with federal and local regulations, thereby safeguarding our shared environment.
References
-
How to Dispose of Chemical Waste. Environmental Health and Safety, Case Western Reserve University. [Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
-
Laboratories - Overview. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]
-
HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division, Lehigh University. [Link]
-
The Laboratory Standard. Office of Clinical and Research Safety, Vanderbilt University. [Link]
-
Hazardous Waste Disposal Guidelines. Purdue University. [Link]
-
Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]
-
OSHA Standards to Know Before Starting Your Lab. USA Lab. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Hazardous Waste Segregation. Unknown Source. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
-
MSDS of Acetamide, N-(3-fluoro-5-iodo-4-methylphenyl)-. Capot Chemical. [Link]
-
Household Hazardous Waste (HHW). U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
SAFETY DATA SHEET - Iodoacetamide. Fisher Scientific. [Link]
-
Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. PubMed. [Link]
-
Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. National Library of Medicine. [Link]
-
Safety Data Sheet: N-Ethylacetamide. Chemos GmbH & Co.KG. [Link]
-
N-(5-Iodothiazol-2-yl)acetamide. Cenmed Enterprises. [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. National Institutes of Health. [Link]
-
Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection. ResearchGate. [Link]
-
N-(Thiazol-2-yl)acetamide. National Institutes of Health. [Link]
-
(PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]
-
Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI. [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. SpringerLink. [Link]
-
Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. National Institutes of Health. [Link]
-
Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. National Institutes of Health. [Link]
Sources
- 1. CAS 252662-43-4 | this compound - Synblock [synblock.com]
- 2. This compound | 252662-43-4 [amp.chemicalbook.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. pfw.edu [pfw.edu]
- 5. vumc.org [vumc.org]
- 6. bucknell.edu [bucknell.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jchemrev.com [jchemrev.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. ipgsf.com [ipgsf.com]
- 13. lighthouselabservices.com [lighthouselabservices.com]
- 14. capotchem.com [capotchem.com]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
- 16. fishersci.com [fishersci.com]
- 17. acs.org [acs.org]
- 18. epa.gov [epa.gov]
- 19. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 22. compliancy-group.com [compliancy-group.com]
- 23. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the pursuit of scientific advancement must be intrinsically linked with an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling N-(5-IODO-THIAZOL-2-YL)-ACETAMIDE (CAS No. 252662-43-4). As a Senior Application Scientist, my aim is to synthesize technical accuracy with field-proven insights, ensuring that every protocol described is a self-validating system for safety and procedural integrity. This document is structured to provide not just a list of steps, but the causality behind experimental choices, fostering a deep understanding of safe laboratory practices.
Hazard Analysis: Understanding the Risks
Based on available data for similar compounds, this compound is anticipated to present the following hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Given the presence of iodine and the thiazole moiety, which is a common feature in biologically active and potentially hazardous molecules, a conservative approach to handling is paramount[2][3][4]. Structurally related compounds, such as 2-Iodoacetamide, are classified as toxic if swallowed and can cause severe skin burns and eye damage, highlighting the need for robust personal protective equipment (PPE)[5].
Personal Protective Equipment (PPE): Your Primary Barrier
The selection and proper use of PPE is the most critical immediate step to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety goggles with side shields and a face shield.[6] | Chemical-resistant gloves (e.g., Nitrile), a lab coat, and closed-toe shoes.[6] | Required if ventilation is inadequate; use a NIOSH-certified respirator with an organic vapor cartridge.[6] |
| Handling spills | Chemical splash goggles and a face shield.[6] | Heavy-duty chemical-resistant gloves, a chemical-resistant suit or apron, and boots.[6] | A NIOSH-certified respirator with an organic vapor cartridge is necessary.[6] |
| Waste disposal | Safety goggles.[6] | Chemical-resistant gloves and a lab coat. | Not typically required if handling sealed waste containers. |
Causality of PPE Selection:
-
Eye and Face Protection: The high risk of serious eye irritation necessitates the use of chemical splash goggles. A face shield provides an additional layer of protection against splashes, especially when handling larger quantities or during transfers.[7]
-
Skin Protection: Double gloving with nitrile gloves is recommended to provide a robust barrier against skin irritation and potential absorption. A long-sleeved, cuffed lab coat should be worn to protect the arms and body.[7][8]
-
Respiratory Protection: Due to the potential for respiratory irritation from dust or aerosols, handling should be performed in a certified chemical fume hood. If a fume hood is not available or during a large spill, a NIOSH-approved respirator is mandatory.[8]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is essential for the safe management of this compound in a laboratory setting. The following workflow provides a procedural guide from preparation to disposal.
Figure 1. Standard workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Always work within a certified chemical fume hood to minimize inhalation exposure.[9]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[9]
-
Assemble all necessary equipment, including spatulas, weigh boats, and reaction vessels, before handling the compound.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the fume hood to contain any dust.[9]
-
Use anti-static weigh boats to prevent dispersal of the solid powder.
-
Handle the solid carefully to avoid creating dust.
-
-
Dissolving and Reactions:
-
When dissolving the solid, add it slowly to the solvent to prevent splashing.
-
If heating is required, use a well-controlled heating mantle and monitor the process closely.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent, followed by soap and water.
-
After completing all work, wash your hands and any exposed skin thoroughly with soap and water.[9]
-
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
-
Small Spills (in a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area and alert colleagues.
-
If safe to do so, prevent the spread of the spill.
-
Contact your institution's environmental health and safety department immediately. Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
-
In Case of Exposure:
-
If on Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[10]
-
If in Eyes: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
-
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and any contaminated materials is mandatory to protect the environment and adhere to regulations.
Figure 2. Disposal workflow for this compound waste.
Disposal Protocol:
-
Waste Collection:
-
Collect all waste materials, including excess compound, contaminated PPE, and cleaning materials, in a designated, clearly labeled, and sealed container.[9]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management plan.
-
-
Waste Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[9]
-
Ensure the storage area has secondary containment to manage any potential leaks.
-
-
Disposal Method:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.[9]
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
By implementing these comprehensive safety and handling protocols, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their research.
References
-
Fisher Scientific. (2014). Safety Data Sheet - Iodoacetamide. [Link]
-
Connor, T. H., & McDiarmid, M. A. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Occupational and Environmental Hygiene, 3(12), D107–D112. [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
-
Oregon Occupational Safety and Health. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]
-
National Center for Biotechnology Information. N-(Thiazol-2-yl)acetamide. [Link]
-
National Center for Biotechnology Information. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. [Link]
-
ACS Omega. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. [Link]
-
MDPI. Thiazole and Oxazole Alkaloids: Isolation and Synthesis. [Link]
-
ResearchGate. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. [Link]
-
National Center for Biotechnology Information. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
Sources
- 1. This compound | 252662-43-4 [amp.chemicalbook.com]
- 2. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pppmag.com [pppmag.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mmbio.byu.edu [mmbio.byu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
